4'-O-Methylbavachalcone
Description
Properties
Molecular Formula |
C22H24O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24O4/c1-15(2)5-9-17-13-19(21(24)14-22(17)26-4)20(23)12-8-16-6-10-18(25-3)11-7-16/h5-8,10-14,24H,9H2,1-4H3/b12-8+ |
InChI Key |
GCEGUTHXMYHGKF-XYOKQWHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
4'-O-Methylbavachalcone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 4'-O-Methylbavachalcone, a prenylated chalcone of significant interest for its potential pharmacological activities. This document details the primary botanical source, quantitative data on its occurrence, and a step-by-step experimental protocol for its extraction and purification.
Natural Sources of this compound
The principal and most well-documented natural source of this compound is the seeds of Psoralea corylifolia L., a plant belonging to the Fabaceae family.[1][2] This herb has a long history of use in traditional medicine, and its seeds are known to contain a variety of bioactive compounds. This compound is also referred to in some literature as O-Methylbroussochalcone B, and has been successfully isolated from this plant.[3]
While other related chalcones, such as broussochalcone A and broussochalcone B, have been isolated from the paper mulberry tree, Broussonetia papyrifera, the explicit confirmation of this compound from this source is not definitively established in the current body of scientific literature.[4][5][6] Therefore, Psoralea corylifolia remains the most reliable and referenced natural source for this compound.
Quantitative Data
The yield of this compound from natural sources can vary depending on the geographical origin of the plant material, harvesting time, and the extraction and purification methods employed. The following table summarizes the quantitative data obtained from a specific study on the isolation of this compound from the seeds of Psoralea corylifolia.
| Plant Material | Starting Amount of Plant Material | Isolated this compound | Yield (% w/w) | Reference |
| Dried seeds of Psoralea corylifolia | 1 kg | 31 mg | 0.0031% | [1][2] |
Experimental Protocols: Isolation of this compound from Psoralea corylifolia
The following is a detailed protocol for the isolation and purification of this compound based on a bioactivity-guided fractionation approach.[1][2]
Extraction
-
Plant Material Preparation: Grind 1 kg of dried seeds of Psoralea corylifolia into a coarse powder.
-
Solvent Extraction: Macerate the powdered seeds with 2 liters of ethanol at room temperature. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract. The reported yield of the crude extract is approximately 87 g.[1]
Liquid-Liquid Partitioning
-
Initial Partitioning: Partition the crude ethanol extract between n-hexane and water.
-
Ethyl Acetate Extraction: Further partition the aqueous layer with ethyl acetate. This step is crucial for separating compounds based on their polarity. The ethyl acetate extract, which will contain this compound, is then collected and concentrated. A typical yield for the ethyl acetate extract is around 59 g.[1]
Chromatographic Purification
-
Medium-Pressure Liquid Chromatography (MPLC): Subject the concentrated ethyl acetate extract to MPLC on a silica gel column. Elute the column with a gradient solvent system of n-hexane-chloroform-methanol to obtain several fractions.
-
Sephadex LH-20 Column Chromatography: Further purify the fraction containing the target compound using a Sephadex LH-20 column with methanol as the eluent.
-
Octadecyl-functionalized Silica (ODS) Column Chromatography: The relevant fractions from the Sephadex column are then subjected to ODS column chromatography with 80% methanol as the eluent.
-
Final Silica Gel Column Chromatography: The final purification step involves silica gel column chromatography using a gradient of chloroform-ethyl acetate (from 100:1 to 30:1) as the eluent to yield pure this compound.[1][2]
Visualizing the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Psoralea corylifolia.
Caption: Workflow for the isolation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cybermedlife.eu [cybermedlife.eu]
- 3. This compound | SARS-CoV | TargetMol [targetmol.com]
- 4. ijmps.org [ijmps.org]
- 5. Natural PTP1B inhibitors from Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of polyphenols from Broussonetia papyrifera as coronavirus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 4'-O-Methylbavachalcone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis and purification of 4'-O-Methylbavachalcone, a prenylated chalcone of interest for its potential pharmacological activities. This document outlines a detailed experimental protocol based on the well-established Claisen-Schmidt condensation reaction, followed by robust purification methodologies. All quantitative data is presented in easily comparable tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound, systematically named (2E)-1-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-3-(4-methoxyphenyl)-2-propen-1-one, belongs to the chalcone family of compounds. Chalcones are characterized by an open-chain flavonoid structure and are precursors to a wide variety of flavonoids. They have garnered significant attention in medicinal chemistry due to their diverse biological activities. The prenyl and methoxy substitutions on the bavachalcone scaffold are thought to play a crucial role in its bioactivity. This guide details a reliable method for its laboratory-scale synthesis and purification, providing a solid foundation for further research and development.
Synthesis of this compound
The primary synthetic route to this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form an α,β-unsaturated ketone.[1]
Reaction Scheme
The synthesis of this compound is achieved by the reaction of 5'-prenyl-2',4'-dihydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on established methods for chalcone synthesis.[1][2]
Materials:
-
5'-prenyl-2',4'-dihydroxyacetophenone
-
4-methoxybenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5'-prenyl-2',4'-dihydroxyacetophenone in a minimal amount of absolute ethanol.
-
Addition of Base: While stirring at room temperature, add a solution of 3.0 equivalents of potassium hydroxide dissolved in a small amount of ethanol to the flask.
-
Addition of Aldehyde: To the resulting mixture, add 1.1 equivalents of 4-methoxybenzaldehyde dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Acidify the mixture to a pH of 5-6 by the slow addition of 10% hydrochloric acid. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration, wash the solid with cold distilled water until the washings are neutral, and air dry.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity for subsequent biological and analytical studies. A combination of recrystallization and column chromatography is recommended.
Purification Workflow
References
Navigating the Unknowns: A Technical Guide to the Bioavailability and Pharmacokinetics of 4'-O-Methylbavachalcone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
4'-O-Methylbavachalcone, a prenylated chalcone, presents a promising scaffold for drug discovery, sharing structural similarities with compounds known for a variety of pharmacological activities.[1] Despite this interest, a thorough review of the scientific literature reveals a notable absence of direct in vivo pharmacokinetic and bioavailability data for this specific molecule. This technical guide is designed to bridge this knowledge gap by providing a comprehensive framework for researchers. By examining the pharmacokinetic profiles of structurally analogous chalcones—isobavachalcone, licochalcone A, and bavachalcone—we offer a predictive insight into the expected metabolic fate of this compound. Furthermore, this document provides detailed, standardized experimental protocols for in vivo and in vitro assays essential for the definitive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational resource to empower researchers to design and execute robust pharmacokinetic studies, thereby accelerating the translational development of this compound.
Introduction to this compound
This compound is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family.[1] Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The specific structure of this compound is (2E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one.[1] While its biological activities are an area of active investigation, with one study noting its inhibitory activity against the papain-like protease of SARS-CoV, a comprehensive understanding of its behavior in a biological system is lacking.[3][4][5]
The bioavailability and pharmacokinetic profile of a compound are critical determinants of its therapeutic potential. These parameters govern the concentration of the active substance that reaches the systemic circulation and its subsequent time course in the body.[6][7][8] For many natural products, including chalcones, low aqueous solubility and susceptibility to first-pass metabolism can significantly limit oral bioavailability.[9]
Predicted Bioavailability and Pharmacokinetics
In the absence of direct data for this compound, we can infer its likely pharmacokinetic behavior by examining closely related prenylated chalcones. The addition of a lipophilic prenyl group can, in some cases, enhance membrane permeability and biological activity compared to their non-prenylated parent compounds.[10] However, studies on similar chalcones like isobavachalcone and isoliquiritigenin have demonstrated that despite good absorption, extensive metabolism in the intestine and liver can lead to low overall bioavailability.[11][12]
Table 1: Comparative Pharmacokinetic Parameters of Structurally Related Chalcones (Oral Administration in Rats)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |
| Isobavachalcone | 80 | 185.6 ± 45.2 | 1.9 ± 0.5 | 1254.7 ± 265.8 | 4.2 ± 0.9 | [9] |
| Bavachalcone | Not Specified | Data not available in provided search results | Data not available | Data not available | Data not available | [13][14] |
| Licochalcone A | Not Specified | Formulation dependent, liposomal delivery improves bioavailability | Data not available | Data not available | Data not available | [15] |
Note: The data presented is intended to provide a comparative context. Direct experimental evaluation of this compound is necessary for accurate pharmacokinetic characterization.
Based on this comparative data, it is reasonable to hypothesize that this compound may exhibit low to moderate oral bioavailability, characterized by a relatively rapid absorption and elimination profile. The presence of methoxy and prenyl groups suggests that it will likely undergo extensive metabolism, primarily through hepatic and intestinal enzymes.
Experimental Protocols for Pharmacokinetic Characterization
To definitively determine the bioavailability and pharmacokinetics of this compound, a series of standardized in vivo and in vitro experiments are required.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to determine key pharmacokinetic parameters following oral and intravenous administration.
3.1.1. Animal Model Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic screening of natural products.[16]
3.1.2. Dosing and Administration
-
Oral (p.o.) Administration: A suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) is administered by oral gavage.
-
Intravenous (i.v.) Administration: A solution of this compound in a biocompatible solvent (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) is administered via the tail vein.[4] The i.v. route serves as a reference for 100% bioavailability.[17]
3.1.3. Sample Collection Blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.[16]
3.1.4. Data Analysis Plasma concentrations of this compound are plotted against time. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis software. Absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[7]
In Vitro Intestinal Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[18][19][20][21]
3.2.1. Cell Culture Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[21]
3.2.2. Permeability Assessment The permeability of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time intervals. The integrity of the cell monolayer is monitored throughout the experiment by measuring the transepithelial electrical resistance (TEER).[18]
3.2.3. Data Analysis The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal permeability.[20] The efflux ratio (Papp B-A / Papp A-B) is also determined; a ratio greater than 2 suggests the involvement of active efflux transporters.[22]
Analytical Methodology: LC-MS/MS Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.[13][23][24][25]
3.3.1. Sample Preparation Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation.[23][25] Alternatively, liquid-liquid extraction can be employed.[13][24] The supernatant is then collected for analysis.
3.3.2. Chromatographic and Mass Spectrometric Conditions
-
Chromatography: A reverse-phase C18 column is commonly used for the separation of chalcones. The mobile phase typically consists of a gradient of acetonitrile or methanol and water containing a small amount of formic acid or ammonium acetate to improve ionization.[24][25]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity. The precursor-to-product ion transitions for this compound and an appropriate internal standard are optimized.[23][26]
3.3.3. Method Validation The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, and stability.[24]
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and potential biological interactions of this compound, the following diagrams are provided.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
While direct experimental data on the bioavailability and pharmacokinetics of this compound remains to be established, this technical guide provides a robust starting point for researchers. By leveraging comparative data from structurally similar chalcones and outlining detailed, industry-standard experimental protocols, we have created a comprehensive roadmap for the systematic evaluation of this promising compound. The successful characterization of its ADME profile is a critical step in unlocking the therapeutic potential of this compound and advancing its development from a laboratory curiosity to a clinically relevant agent. The methodologies and predictive insights contained herein are intended to facilitate and guide these future research endeavors.
References
- 1. This compound | C22H24O4 | CID 42607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-O-Methylbroussochalcone B | CAS#:20784-60-5 | Chemsrc [chemsrc.com]
- 4. This compound | SARS-CoV | TargetMol [targetmol.com]
- 5. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 6. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Heterologous biosynthesis of isobavachalcone in tobacco based on in planta screening of prenyltransferases [frontiersin.org]
- 11. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative bioanalysis of bavachalcone in rat plasma by LC-MS/MS and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of Licochalcone A-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Bioavailability – Pharmacokinetics [sepia2.unil.ch]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. mdpi.com [mdpi.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. akjournals.com [akjournals.com]
- 26. 2024.sci-hub.ru [2024.sci-hub.ru]
An In-depth Technical Guide on the Core Mechanism of Action of 4'-O-Methylbavachalcone in Neuroinflammation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, initiates a cascade of inflammatory responses that can lead to neuronal damage and cognitive decline. 4'-O-Methylbavachalcone (MeBavaC), a bioactive chalcone isolated from Psoraleae Fructus, has emerged as a promising neuroprotective agent with potent anti-neuroinflammatory properties. This document provides a comprehensive technical overview of the molecular mechanisms through which MeBavaC mitigates neuroinflammation. The core mechanism involves a multi-pronged approach: the suppression of pro-inflammatory inflammasome pathways, the activation of endogenous antioxidant responses, and the inhibition of specific cell death pathways. MeBavaC has been shown to significantly inhibit the NLRP3/AIM2 inflammasome complex, thereby reducing the maturation and release of key inflammatory cytokines IL-1β and IL-18.[1] Concurrently, it upregulates the protective EPO/Nrf2/HO-1 antioxidant pathway, enhancing cellular resilience against oxidative stress.[1] Furthermore, in models of ischemic injury, MeBavaC demonstrates a neuroprotective effect by inhibiting parthanatos, a form of programmed cell death, via the SIRT3-PARP-1 axis.[2] This guide synthesizes the current understanding of MeBavaC's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts in the field of neuroinflammation.
Introduction to Neuroinflammation
Neuroinflammation is the innate immune response within the central nervous system (CNS) to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While acute neuroinflammation is a protective mechanism, chronic activation of this process is a key contributor to the progression of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and vascular cognitive impairment.[3][4][5] The primary cellular mediators of neuroinflammation are microglia, the resident immune cells of the CNS, and astrocytes.[3][6] Upon activation, these glial cells release a variety of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species (ROS), which can perpetuate a cycle of inflammation and lead to neuronal dysfunction and death.[7][8][9] Targeting the signaling pathways that govern glial cell activation and the subsequent inflammatory cascade is a critical strategy for developing novel therapeutics for these debilitating diseases.
This compound: A Profile
This compound (MeBavaC) is an isoprenylated chalcone derived from the dried mature fruits of Cullen corylifolium (L.) Medik., a plant used in traditional Chinese medicine.[1] Chalcones and other prenylated flavonoids from this source have been noted for a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][10] MeBavaC, in particular, has been identified as a potent modulator of neuroinflammatory processes, capable of improving cognitive function in animal models of neurological disease.[1][11] Its mechanism of action is multifaceted, targeting several key nodes within the complex network of neuroinflammatory signaling.
Core Mechanism of Action in Neuroinflammation
MeBavaC exerts its anti-neuroinflammatory effects by modulating distinct but interconnected signaling pathways. Its primary actions include the inhibition of glial cell activation, suppression of inflammasome-mediated cytokine release, activation of the Nrf2 antioxidant response, and inhibition of the parthanatos cell death pathway.
Inhibition of Microglial and Astrocyte Activation
In a rat model of chronic cerebral hypoperfusion (CCH), a condition that induces vascular cognitive impairment, MeBavaC treatment was shown to significantly inhibit the activation of microglia and the proliferation of astrocytes in the cerebral white matter.[1] This action is critical as over-activated glial cells are a major source of neurotoxic inflammatory mediators. By suppressing gliosis, MeBavaC helps to quell the inflammatory environment and preserve neuronal and oligodendrocyte integrity.[1]
Modulation of Key Signaling Pathways
The NLRP3 and AIM2 inflammasomes are intracellular multi-protein complexes that play a pivotal role in the innate immune response.[12] Upon activation by damage-associated molecular patterns (DAMPs), they recruit the adaptor protein ASC, which in turn cleaves pro-caspase-1 into its active form.[12][13] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms and can initiate a form of inflammatory cell death known as pyroptosis via gasdermin D (GSDMD).[1][13]
MeBavaC has been demonstrated to potently suppress the NLRP3/AIM2/caspase-1/GSDMD pathway in the white matter of CCH rats.[1] This inhibitory action leads to a significant reduction in the levels of IL-1β and IL-18, thereby dampening the inflammatory response and its detrimental effects on neural tissue.[1]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes, including Heme Oxygenase-1 (HO-1).[14][15]
Studies show that MeBavaC notably elevates the expression of the Nrf2/HO-1 antioxidant pathway.[1] This effect is potentially mediated by the upregulation of erythropoietin (EPO).[1] By activating this endogenous defense mechanism, MeBavaC enhances the brain's ability to neutralize ROS and mitigate oxidative damage, a key component of neuroinflammation.[1][16]
Parthanatos is a form of caspase-independent programmed cell death triggered by the hyperactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), often in response to severe DNA damage from oxidative stress, such as that occurring during cerebral ischemia-reperfusion injury.[2] Over-activated PARP-1 leads to the accumulation of PAR polymers and the nuclear translocation of apoptosis-inducing factor (AIF), culminating in cell death.[2]
In a model of middle cerebral artery occlusion-reperfusion (MCAO/R), MeBavaC was found to protect against ischemic injury by inhibiting parthanatos.[2] The mechanism involves the promotion of Sirtuin 3 (SIRT3), a mitochondrial deacetylase, which subsequently inhibits PARP-1 activation.[2] This effect was attenuated by a SIRT3 inhibitor, confirming the role of the SIRT3-PARP-1 axis in MeBavaC's neuroprotective action.[2]
Quantitative Efficacy Data
The following table summarizes the quantitative data from key preclinical studies investigating the effects of this compound on neuroinflammation and associated pathologies.
| Parameter | Model System | Treatment Group(s) | Control Group | Outcome | Citation |
| In Vivo Dosage | Sprague-Dawley Rats (CCH Model) | Low-Dose MeBavaC (7 mg·kg⁻¹); High-Dose MeBavaC (14 mg·kg⁻¹) | CCH Model (vehicle) | Dose-dependent improvement in cognitive function and reduction in neuroinflammatory markers. | [1] |
| Cognitive Function | Sprague-Dawley Rats (CCH Model) | High-Dose MeBavaC (14 mg·kg⁻¹) | CCH Model | Significantly improved learning and memory abilities in the Morris water maze test. | [1] |
| Inflammatory Cytokines | Sprague-Dawley Rats (CCH Model) | MeBavaC (7 and 14 mg·kg⁻¹) | CCH Model | Significantly reduced expression levels of IL-1β and IL-18 in the white matter. | [1] |
| Antioxidant Pathway | Sprague-Dawley Rats (CCH Model) | MeBavaC (7 and 14 mg·kg⁻¹) | CCH Model | Notably elevated expression of EPO, Nrf2, and HO-1 in the white matter. | [1] |
| Inflammasome Pathway | Sprague-Dawley Rats (CCH Model) | MeBavaC (7 and 14 mg·kg⁻¹) | CCH Model | Suppressed expression of NLRP3, AIM2, caspase-1, and GSDMD. | [1] |
| Ischemic Injury | MCAO/R Rats | MeBavaC (oral gavage, dose not specified in abstract) | MCAO/R Model | Reduced cerebral infarct volume and neurological deficit scores. | [2] |
| Cell Viability | PC-12 Cells (OGD/R Model) | MeBavaC | OGD/R Model | Inhibited the decrease in cell viability induced by OGD/R. | [2] |
| Parthanatos Pathway | MCAO/R Rats & PC-12 Cells | MeBavaC | MCAO/R or OGD/R Model | Downregulated the expression of parthanatos-related proteins PARP-1, PAR, and AIF. | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in the literature on MeBavaC.
In Vivo Neuroinflammation Model (CCH Rat Model)
This model is used to study vascular cognitive impairment and white matter lesions resulting from chronic, mild brain ischemia.
-
Subjects: Male Sprague-Dawley (SD) rats.[1]
-
Grouping: Animals are randomly divided into: (1) Sham group, (2) Model group (CCH), (3) Low-Dose MeBavaC group (7 mg·kg⁻¹), and (4) High-Dose MeBavaC group (14 mg·kg⁻¹).[1]
-
Surgical Procedure: The CCH model is established by permanent bilateral common carotid artery occlusion (BCCAO). Sham-operated rats undergo the same surgical procedure without artery ligation.[1]
-
Drug Administration: MeBavaC is administered to the treatment groups, typically via oral gavage, for a specified period post-surgery.
-
Behavioral Assessment: Learning and memory are evaluated using the Morris water maze test, which assesses spatial learning and memory.[1]
-
Post-Mortem Analysis: Following behavioral testing, animals are euthanized, and brain tissue is collected. The white matter and hippocampus are dissected for various analyses.
-
Histology: Luxol fast blue staining is used to assess myelin sheath integrity, and Nissl staining is used to observe neuronal morphology and number.[1]
-
Immunofluorescence/Immunohistochemistry: Used to detect and quantify the activation of microglia (e.g., using Iba1 markers) and astrocytes (e.g., using GFAP markers), as well as the expression of specific proteins of interest.[1]
-
Molecular Analysis: Western blot and qRT-PCR are performed on tissue lysates to measure the protein and mRNA expression levels, respectively, of key pathway components (e.g., NLRP3, Nrf2, HO-1, IL-1β).[1]
-
Ultrastructure Analysis: Transmission electron microscopy is used to observe the ultrastructure of myelin sheaths and axons.[1]
-
In Vitro Ischemia Model (OGD/R in PC-12 cells)
This model mimics the conditions of ischemia-reperfusion injury at the cellular level.
-
Cell Line: PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are often used in neurological studies.[2]
-
Oxygen-Glucose Deprivation (OGD): Cells are cultured in a glucose-free medium (e.g., DMEM) and placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period to simulate ischemia.[2]
-
Reoxygenation (R): Following the OGD period, the glucose-free medium is replaced with normal glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) to simulate reperfusion.[2]
-
Treatment: MeBavaC is added to the culture medium at various concentrations, typically before, during, or after the OGD phase, to assess its protective effects.
-
Analysis:
-
Cell Viability Assays: Standard assays like MTT or CCK-8 are used to quantify cell survival and the protective effect of MeBavaC.
-
Western Blotting: Cell lysates are analyzed to measure the expression of key proteins in the parthanatos pathway, such as PARP-1, PAR, and AIF.[2]
-
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for neurological disorders underpinned by neuroinflammation. Its efficacy stems from a sophisticated, multi-target mechanism of action that includes the direct suppression of the NLRP3/AIM2 inflammasome, enhancement of the Nrf2-mediated antioxidant response, and inhibition of PARP-1-driven parthanatos.[1][2] This combined anti-inflammatory, antioxidant, and anti-cell death activity makes MeBavaC a compelling candidate for further development.
Future research should focus on several key areas:
-
Pharmacokinetics and Brain Penetration: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of MeBavaC and to quantify its ability to cross the blood-brain barrier.
-
Dose-Response and Therapeutic Window: Comprehensive dose-ranging studies are needed to establish optimal therapeutic concentrations and the safety profile of the compound.
-
Broader Pathway Analysis: While the effects on the inflammasome and Nrf2 pathways are established, investigating the impact of MeBavaC on other critical neuroinflammatory pathways, such as NF-κB and MAPK signaling, would provide a more complete mechanistic picture.[7][17][18]
-
Chronic Disease Models: Evaluating the efficacy of MeBavaC in chronic, progressive models of neurodegeneration (e.g., transgenic Alzheimer's disease models) will be crucial to assess its potential for long-term therapeutic intervention.
-
Target Identification: Elucidating the direct molecular target(s) of MeBavaC that initiate its downstream signaling effects will be vital for rational drug design and optimization.
References
- 1. [this compound improves vascular cognitive impairment by inhibiting neuroinflammation via EPO/Nrf2/HO-1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates ischemic stroke injury by inhibiting parthanatos and promoting SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isobavachalcone Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Path Toward Precision Medicine for Neuroinflammatory Mechanisms in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Target Anti-Alzheimer Activities of Four Prenylated Compounds from Psoralea Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. A novel target TAX1BP1 and P38/Nrf2 pathway independently involved in the anti-neuroinflammatory effect of isobavachalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 4'-O-Methylbavachalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone, a naturally occurring chalcone, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a characteristic 1,3-diphenyl-2-propen-1-one backbone that is widely recognized for its diverse biological activities. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, delving into its mechanisms of action, relevant experimental protocols for its evaluation, and a comparative analysis of its potential efficacy based on available data for structurally related compounds. The primary antioxidant mechanisms of chalcones include direct radical scavenging and the modulation of intracellular antioxidant pathways, most notably the Keap1-Nrf2 signaling cascade. While direct quantitative antioxidant data for this compound is limited in the current literature, this guide synthesizes available information on analogous chalcones to provide a comprehensive overview for research and development purposes.
Mechanisms of Antioxidant Action
The antioxidant capacity of this compound and related chalcones is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Radical Scavenging: Chalcones possess the ability to directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating the damaging chain reactions initiated by reactive oxygen species (ROS). The presence of hydroxyl and methoxy groups on the aromatic rings influences the electron-donating capacity and, consequently, the radical scavenging potential of these molecules.
Indirect Antioxidant Effects via Nrf2 Signaling Pathway Activation: A pivotal mechanism through which chalcones exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] Chalcones, acting as Michael acceptors, can covalently interact with specific cysteine residues on Keap1.[1][2][3] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[1][3] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[1][3] This leads to the enhanced expression of a battery of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic defense against oxidative stress.[7][8]
Data Presentation: Comparative Antioxidant Activity of Chalcones
| Compound Name | Assay | IC50 Value (µM) | Reference |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone (DHDM) | Superoxide Scavenging | Lower activity than Butein | N/A |
| Butein (2',4',3,4-Tetrahydroxychalcone) | Superoxide Scavenging | Higher activity than DHDM | N/A |
| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | N/A |
| Phloretin | FRAP, •O2− scavenging | > Phloridzin | N/A |
| Phloridzin | FRAP, •O2− scavenging | < Phloretin | N/A |
| Chalcone Derivatives (various) | DPPH | 1.51 - 6.88 µg/mL | [9] |
| Chalcone Derivatives (various) | ABTS | 5.41 µg/mL | [9] |
| Chalcone Derivatives (various) | DPPH | 3.39 - 8.22 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant compound. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically, where a greater decrease in absorbance indicates higher radical scavenging activity.[11]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this stock, create a series of dilutions to obtain a range of concentrations for testing.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the DPPH working solution to each well/tube. Then, add an equal volume of the test sample at different concentrations. A control containing the solvent and DPPH solution, and a blank for each sample concentration (sample and solvent without DPPH) should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at 734 nm.[13][14][15][16][17]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[13][15]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a small volume of the test sample at different concentrations to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm. A control containing the solvent and the ABTS•+ solution is also measured.
-
Calculation of Scavenging Activity: The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay using Caco-2 Cells
Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), oxidize DCFH to DCF. A reduction in fluorescence indicates the antioxidant activity of the test compound.[18][19][20][21]
Procedure:
-
Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluence. Seed the cells in a 96-well black microplate with a clear bottom at a density of approximately 6 x 10^4 cells/well and allow them to attach and grow for 24-48 hours.[18][19]
-
Cell Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.
-
Induction of Oxidative Stress: After the incubation period, wash the cells with PBS and add a solution of AAPH (e.g., 600 µM) in PBS to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity every 5 minutes for 1 hour at an emission wavelength of 538 nm and an excitation wavelength of 485 nm.
-
Calculation of CAA: The area under the curve of fluorescence versus time is calculated. The CAA value is calculated using the following formula:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
EC50 Determination: The EC50 value, the concentration required to produce a 50% antioxidant effect, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
Experimental Workflows
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the ABTS radical cation scavenging assay.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones (2018) | Matheus de Freitas Silva | 94 Citations [scispace.com]
- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - 科研通 [ablesci.com]
- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of 4'-O-Methylbavachalcone: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro anti-inflammatory properties of 4'-O-Methylbavachalcone, a naturally derived chalcone. It aims to provide a comprehensive resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Core Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various in vitro models. Its primary mechanisms of action involve the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. This compound, along with other structurally related chalcones, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), crucial molecules in the inflammatory cascade.[1][2][3][4] The anti-inflammatory effects are largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and related chalcones.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 (µM) | Reference |
| 2'-hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | Not explicitly stated, but attenuated | [10] |
| 2',4-Dihydroxy-4'-methoxychalcone | Rat peritoneal macrophages | TPA | Prostaglandin E2 (PGE2) | 3 | [1][2] |
| 2'-hydroxy-4'-methoxychalcone | Rat peritoneal macrophages | TPA | Prostaglandin E2 (PGE2) | 3 | [1][2] |
| Chalcone derivative 4b | LPS-stimulated RAW cells | LPS | iNOS | 0.114 | [11] |
| Chalcone derivative 4b | LPS-stimulated RAW cells | LPS | PGE2 | 0.037 | [11] |
| Chalcone derivative 4b | LPS-stimulated RAW cells | LPS | TNF-α | 0.058 | [11] |
LPS: Lipopolysaccharide, TPA: 12-O-tetradecanoylphorbol-13-acetate, iNOS: Inducible nitric oxide synthase, PGE2: Prostaglandin E2, TNF-α: Tumor necrosis factor-alpha. IC50 values represent the concentration required to inhibit 50% of the mediator's production.
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immunity and inflammation.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8] This allows the NF-κB p50/p65 dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[6][7] Chalcones, including those structurally similar to this compound, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[6][7][8]
MAPK Signaling Pathway
The MAPK family of serine/threonine protein kinases, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5][14][15] Inflammatory stimuli activate these kinases through a cascade of phosphorylation events. Activated MAPKs, in turn, phosphorylate and activate various transcription factors, such as activator protein-1 (AP-1), which also contributes to the expression of pro-inflammatory genes.[16] Isobavachin, a compound structurally related to this compound, has been shown to suppress the phosphorylation of MAPKs in response to LPS stimulation.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve of sodium nitrite.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions (commercially available kits).
-
This typically involves adding the supernatant to a plate pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting color change is measured spectrophotometrically.
-
PGE2 concentration is determined from a standard curve.
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-IκBα, p-p38).
-
Procedure:
-
Cell Lysis: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantification: Densitometrically quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro anti-inflammatory effects of this compound.
Conclusion
The in vitro evidence strongly suggests that this compound is a potent anti-inflammatory agent. Its ability to suppress the production of key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising natural compound for the treatment of inflammatory diseases.
References
- 1. Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobavachin, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Neuroprotective Effects of 4'-O-Methylbavachalcone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo neuroprotective effects of 4'-O-Methylbavachalcone (MeBavaC), a promising isoprenylated chalcone. The following sections detail the quantitative outcomes from recent preclinical studies, in-depth experimental methodologies, and the key signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been demonstrated in rodent models of vascular cognitive impairment and ischemic stroke. The key quantitative findings from these studies are summarized below for comparative analysis.
Table 1: Efficacy of this compound in a Rat Model of Vascular Cognitive Impairment
| Parameter | Model Group (Chronic Cerebral Hypoperfusion) | Low-Dose MeBavaC (7 mg/kg) | High-Dose MeBavaC (14 mg/kg) | Sham Group |
| Cognitive Function (Morris Water Maze) | Significant learning and memory deficits | Significant improvement in learning and memory | Significant improvement in learning and memory | Normal learning and memory |
| White Matter Integrity | Myelin sheath damage, reduced axonal integrity | Improved myelin sheath integrity, maintained axonal integrity | Improved myelin sheath integrity, maintained axonal integrity | Intact white matter |
| Neuronal Loss (Hippocampus) | Significant neuronal loss | Reduced loss of hippocampal neurons | Reduced loss of hippocampal neurons | Normal neuronal density |
| Glial Cell Activation (White Matter) | Increased microglia activation and astrocyte proliferation | Inhibited microglia activation and astrocyte proliferation | Inhibited microglia activation and astrocyte proliferation | Basal glial cell activity |
| Inflammatory Cytokine Expression (IL-1β, IL-18) | Significantly elevated | Significantly reduced | Significantly reduced | Basal levels |
| EPO Expression | Reduced | Notably elevated | Notably elevated | Basal levels |
| Nrf2/HO-1 Pathway Expression | Reduced | Notably elevated | Notably elevated | Basal levels |
Table 2: Efficacy of this compound in a Rat Model of Ischemic Stroke
| Parameter | Model Group (MCAO/R) | This compound Treatment | Sham Group |
| Cerebral Infarct Volume | Significant infarct volume | Reduced cerebral infarct volume | No infarct |
| Neurological Deficit Score | Significant neurological deficits | Reduced neurological deficit scores | No deficit |
| Parthanatos-Related Protein Expression (PARP-1, PAR, AIF) | Upregulated | Downregulated | Basal levels |
| SIRT3 Expression | Reduced | Upregulated (effect weakened by SIRT3 inhibitor) | Basal levels |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key in vivo experiments cited in the studies of this compound's neuroprotective effects.
Chronic Cerebral Hypoperfusion (CCH) Model in Rats
This model is used to induce vascular cognitive impairment.
-
Animal Model: Male Sprague-Dawley (SD) rats are used.
-
Surgical Procedure:
-
Rats are anesthetized.
-
A ventral midline incision is made in the neck to expose the common carotid arteries.
-
The bilateral common carotid arteries are carefully separated from the vagus nerves.
-
The arteries are permanently occluded using silk sutures.
-
The sham group undergoes the same surgical procedure without the occlusion.
-
-
Drug Administration:
-
This compound is administered orally by gavage.
-
Dosages of 7 mg/kg (low dose) and 14 mg/kg (high dose) are administered daily.[1]
-
-
Behavioral Assessment (Morris Water Maze):
-
The test is performed to evaluate spatial learning and memory.
-
Rats are trained to find a hidden platform in a circular pool of water.
-
Escape latency (time to find the platform) and path length are recorded.
-
-
Histological and Molecular Analysis:
-
Luxol Fast Blue Staining: To assess the morphology of the white matter myelin sheaths.
-
Nissl Staining: To evaluate the morphology and number of hippocampal neurons.
-
Immunofluorescence and Immunohistochemistry: To determine the activation of microglia and astrocytes.
-
Western Blot and qRT-PCR: To measure the expression levels of proteins and genes related to inflammation (NLRP3, AIM2, caspase-1, GSDMD, IL-18, IL-1β) and antioxidant pathways (EPO, Nrf2, HO-1).[1]
-
Middle Cerebral Artery Occlusion-Reperfusion (MCAO/R) Model in Rats
This model is used to induce ischemic stroke.
-
Animal Model: Male Sprague-Dawley (SD) rats are used.
-
Surgical Procedure:
-
Rats are anesthetized.
-
The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament.
-
The filament is then withdrawn to allow for reperfusion.
-
-
Drug Administration:
-
This compound is administered orally by gavage after the occlusion.[2]
-
-
Assessment of Brain Injury:
-
Neurological Deficit Scoring: A standardized scoring system is used to evaluate motor and sensory deficits.
-
Cerebral Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.
-
-
Molecular Analysis:
-
Western Blotting: To analyze the expression of proteins involved in parthanatos (PARP-1, PAR, AIF) and the SIRT3 signaling pathway.[2]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflows.
References
4'-O-Methylbavachalcone: An In-Depth Technical Guide on its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone, a naturally occurring chalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's mechanisms of action and highlighting areas for future investigation.
While research has illuminated the effects of this compound on the MAPK/NFATc4 signaling cascade, its specific quantitative interactions with other critical pathways such as STAT3, Nrf2, and PI3K/Akt remain less defined in the current literature. This guide will present the available quantitative data, detail the experimental methodologies used to obtain this data, and provide visual representations of the implicated signaling pathways.
Interaction with MAPK/NFATc4 Signaling Pathway
Recent studies have demonstrated that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor of Activated T-cells (NFAT) signaling pathways. Specifically, it has been shown to inhibit succinate-induced cardiomyocyte hypertrophy by targeting these pathways[1].
The MAPK cascade, including the Extracellular signal-Regulated Kinase (ERK) 1/2 and c-Jun N-terminal Kinase (JNK), is a crucial regulator of cell proliferation, differentiation, and stress responses. NFATc4, a transcription factor, plays a significant role in the development of cardiac hypertrophy.
This compound has been observed to inhibit the phosphorylation of ERK1/2 and JNK in succinate-treated cardiomyocytes. Furthermore, it impedes the nuclear translocation of NFATc4, a key step in its activation[1].
Quantitative Data:
Table 1: Effect of this compound on MAPK and NFATc4 Signaling in Cardiomyocytes
| Target Protein | Treatment | Concentration of this compound | Observed Effect | Reference |
| p-ERK1/2 | Succinate-induced | 1.25, 2.5, 5 µM | Concentration-dependent inhibition of phosphorylation (maximum inhibition ~15%) | [1] |
| p-JNK | Succinate-induced | 1.25, 2.5, 5 µM | Concentration-dependent inhibition of phosphorylation (maximum inhibition ~40%) | [1] |
| NFATc4 | Succinate-induced | 1.25, 2.5, 5 µM | Concentration-dependent inhibition of nuclear translocation | [1] |
Signaling Pathway Diagram:
Interaction with Other Signaling Pathways
While specific quantitative data for this compound's interaction with STAT3, Nrf2, and PI3K/Akt signaling pathways are not yet extensively documented, studies on related chalcone compounds suggest potential modulatory effects.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell growth, survival, and inflammation. Other chalcones have been shown to inhibit STAT3 phosphorylation and its downstream signaling. Further research is needed to determine if this compound exhibits similar activity.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress. Many chalcones are known activators of Nrf2, leading to the expression of antioxidant and cytoprotective genes. Investigating the effect of this compound on this pathway could reveal its potential as an antioxidant agent.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in various diseases, including cancer. Some chalcones have been reported to inhibit the PI3K/Akt pathway, suggesting a potential anti-proliferative role for this compound that warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the interaction of compounds like this compound with cellular signaling pathways.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect and quantify the levels of specific proteins and their phosphorylated forms.
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., H9c2 cardiomyocytes) in standard growth medium.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µM) for a specified duration (e.g., 30 minutes).
-
Induce the signaling pathway of interest (e.g., with 1 mM sodium succinate for 15 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Immunofluorescence Staining for Protein Nuclear Translocation
This protocol is used to visualize and quantify the subcellular localization of proteins, such as the nuclear translocation of NFATc4.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound and the appropriate stimulus as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-NFATc4) diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the fluorescent signals.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.
-
Conclusion
This compound demonstrates clear inhibitory effects on the MAPK and NFATc4 signaling pathways, providing a mechanistic basis for its observed cardioprotective effects against succinate-induced hypertrophy. While its interactions with the STAT3, Nrf2, and PI3K/Akt pathways are not yet fully elucidated, the known activities of related chalcone compounds suggest that these are promising avenues for future research. The experimental protocols detailed in this guide provide a robust framework for further investigation into the molecular mechanisms of this compound and its potential as a therapeutic agent. Continued research in these areas will be crucial for unlocking the full therapeutic potential of this promising natural compound.
References
In Silico Docking Studies of 4'-O-Methylbavachalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico docking studies conducted on 4'-O-Methylbavachalcone, a natural chalcone isolated from Psoralea corylifolia. This document details the computational methodologies employed to investigate its interaction with viral protein targets, presents available quantitative data, and outlines the experimental protocols for reproducibility.
Introduction
This compound has garnered scientific interest due to its potential therapeutic properties. A significant area of investigation has been its inhibitory activity against viral enzymes, particularly the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). In vitro studies have demonstrated that this compound inhibits SARS-CoV PLpro with a half-maximal inhibitory concentration (IC50) of 10.1 μM.[1][2] To elucidate the molecular basis of this inhibition and to explore its potential against other viral targets, in silico molecular docking studies have been employed. This guide focuses on the technical aspects of these computational analyses.
Molecular Docking of this compound against SARS-CoV-2 PLpro
A key study investigated the binding potential of this compound against the papain-like protease of SARS-CoV-2. While specific quantitative binding energy data for this compound was not detailed in the primary text of the available preprint, the study did include it in a library of phytochemicals docked against the S3/S4 substrate-binding pocket of the enzyme. The research noted that, unlike other screened compounds, this compound did not form hydrogen bonds with the binding site residues of SARS-CoV-2 PLpro.
Quantitative Docking Data
While the specific binding energy, inhibition constant (Ki), and ligand efficiency for this compound were not explicitly provided in the main body of the referenced study, the following table includes data for other chalcones from the same study to illustrate the typical quantitative outputs of such an investigation.
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Ligand Efficiency |
| Broussochalcone A | -7.78 | 1.97 µM | Data not available |
| Papyriflavonol A | Data not available | Data not available | Data not available |
| Isobavachalcone | Data not available | Data not available | Data not available |
Note: This data is provided for illustrative purposes based on the available study. The absence of specific data for this compound in the primary search results prevents its inclusion in this table.
Experimental Protocols: Molecular Docking of Phytochemicals against SARS-CoV-2 PLpro
The following protocol is based on the methodology described for the in silico screening of phytochemicals, including this compound, against SARS-CoV-2 PLpro.
Software and Resources
-
Docking Software: AutoDock 4.2
-
Visualization Software: Discovery Studio Visualizer
-
Protein Data Bank (PDB) ID for SARS-CoV-2 PLpro: 6WX4
Ligand and Protein Preparation
Ligand Preparation:
-
The 3D structure of this compound and other phytochemicals were retrieved from the PubChem database.
-
The structures were optimized using a suitable force field.
-
Gasteiger charges were added, and non-polar hydrogens were merged.
-
All possible rotatable bonds were defined to allow for conformational flexibility during docking.
Protein Preparation:
-
The crystal structure of SARS-CoV-2 PLpro (PDB ID: 6WX4) was downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogens were added to the protein.
-
Kollman charges were assigned to the protein atoms.
-
The prepared protein structure was saved in PDBQT format for use with AutoDock.
Grid Box Generation and Docking Parameters
-
A grid box was centered on the S3/S4 substrate-binding pocket of SARS-CoV-2 PLpro.
-
The grid box dimensions were set to 38 x 39 x 45 Å with a spacing of 0.375 Å.
-
The center of the grid was defined by the coordinates x = 8.050, y = -28.623, and z = -40.224.
-
The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations.
-
A total of 100 docking runs were performed for each ligand, with a maximum of 2,500,000 energy evaluations per run.
Analysis of Docking Results
The docking results were analyzed based on the binding energy (kcal/mol) and the estimated inhibition constant (Ki). The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized using Discovery Studio Visualizer.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved in in silico drug discovery and the potential downstream effects of inhibiting viral proteases, the following diagrams illustrate a typical workflow and a simplified signaling pathway.
In Silico Drug Discovery Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Simplified Viral Protease Inhibition Pathway
Caption: Inhibition of viral replication by targeting the viral protease.
Conclusion and Future Directions
The in silico docking studies of this compound provide a computational framework for understanding its potential as a viral protease inhibitor. The detailed protocol outlined in this guide serves as a valuable resource for researchers aiming to conduct similar computational experiments. While the available literature confirms the inclusion of this compound in docking screenings against SARS-CoV-2 PLpro, a clear gap exists in the public domain regarding its specific quantitative binding data from these studies. Future work should focus on obtaining and publishing these specific results to allow for a more comprehensive evaluation of its potential. Furthermore, expanding in silico studies to other relevant viral and host protein targets could uncover additional mechanisms of action and therapeutic applications for this promising natural compound.
References
4'-O-Methylbavachalcone for vascular cognitive impairment research
An In-depth Technical Guide to 4'-O-Methylbavachalcone for Vascular Cognitive Impairment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanisms of Action
MeBavaC exerts its neuroprotective effects through a multi-target approach, primarily by mitigating neuroinflammation and protecting against ischemic neuronal death.
Attenuation of Neuroinflammation and Oxidative Stress
Research indicates that MeBavaC significantly suppresses neuroinflammation in the white matter, a key area affected in VCI.[6] This is achieved through the dual action of activating the endogenous antioxidant pathway (EPO/Nrf2/HO-1) and inhibiting a pro-inflammatory signaling pathway (NLRP3/AIM2 inflammasome).
-
Activation of the EPO/Nrf2/HO-1 Antioxidant Pathway : MeBavaC was found to notably elevate the expression of Erythropoietin (EPO) and key components of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) antioxidant pathway.[6] This pathway is crucial for cellular defense against oxidative stress.
-
Inhibition of the NLRP3/AIM2 Inflammasome Pathway : The compound effectively suppresses the NOD-like receptor protein 3 (NLRP3)/Absent in melanoma 2 (AIM2)/caspase-1/Gasdermin D (GSDMD) pathway.[6] This inhibition leads to a significant reduction in the release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), thereby reducing inflammation-mediated damage.[6]
Neuroprotection Against Ischemic Injury via SIRT3-PARP-1 Axis
In the context of cerebral ischemia-reperfusion injury, a key factor in VCI, MeBavaC provides protection by inhibiting a form of programmed cell death known as parthanatos.[7]
-
Mechanism : The neuroprotective effect is achieved by acting on Sirtuin 3 (SIRT3) to alleviate parthanatos in neurons of the ischemic penumbra. MeBavaC downregulates the expression of parthanatos-related proteins PARP-1, PAR, and AIF. This inhibitory effect is mediated through the SIRT3-PARP-1 axis, as the use of a SIRT3 inhibitor weakens the protective action of MeBavaC.[7]
Preclinical Data in a VCI Animal Model
The primary preclinical evidence for MeBavaC in VCI comes from a study using a rat model of chronic cerebral hypoperfusion (CCH), which effectively mimics the sustained reduction in brain blood flow seen in VCI patients.[3][6]
Quantitative Data Summary
The following tables summarize the key findings from the CCH rat model study.
Table 1: Animal Model and Treatment Regimen
| Parameter | Description |
|---|---|
| Animal Model | Male Sprague-Dawley rats with Chronic Cerebral Hypoperfusion (CCH) |
| Induction Method | Bilateral common carotid artery occlusion (BCCAO) |
| Treatment Groups | 1. Sham, 2. Model (CCH), 3. Low-Dose MeBavaC (7 mg·kg⁻¹), 4. High-Dose MeBavaC (14 mg·kg⁻¹) |
| Administration | Oral gavage[7] (route inferred from similar studies) |
Source: Zhang et al., 2025[6]
Table 2: Effects of MeBavaC on Cognitive Function and Neuropathology
| Outcome Measure | Observation in MeBavaC-Treated Groups (vs. CCH Model) |
|---|---|
| Cognitive Function | Significantly improved learning and memory abilities |
| White Matter Integrity | Ameliorated damage to the myelin sheath and maintained axonal integrity |
| Neuronal Survival | Reduced loss of hippocampal neurons and oligodendrocytes |
| Glial Cell Activity | Inhibited activation of microglia and proliferation of astrocytes |
Source: Zhang et al., 2025[6]
Table 3: Molecular Effects of MeBavaC in Cerebral White Matter
| Pathway Component | Effect of MeBavaC Treatment |
|---|---|
| NLRP3/AIM2/Caspase-1/GSDMD Pathway | Suppressed |
| IL-1β and IL-18 | Significantly Reduced |
| EPO Expression | Notably Elevated |
| Nrf2/HO-1 Pathway | Notably Elevated |
Source: Zhang et al., 2025[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the published research.[6]
Experimental Workflow
References
- 1. Animal Models of Vascular Cognitive Impairment and Dementia (VCID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feinstein Institutes’ Research Pinpoints Core Cause of Vascular Cognitive Impairment, Unlocking New Therapeutic Avenues for Cognitive Decline [bastillepost.com]
- 3. Rodent Models of Vascular Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Models of Vascular Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNA5, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound improves vascular cognitive impairment by inhibiting neuroinflammation via EPO/Nrf2/HO-1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates ischemic stroke injury by inhibiting parthanatos and promoting SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-O-Methylbavachalcone: A Potential Inhibitor of Parthanatos for Neuroprotection and Cardioprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Parthanatos, a regulated form of necrosis, is a caspase-independent cell death pathway driven by the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This pathway is implicated in a variety of pathological conditions, including neurodegenerative diseases, stroke, and myocardial infarction. The identification of potent and specific inhibitors of parthanatos is a critical area of research for the development of novel therapeutics. This technical guide explores the potential of 4'-O-Methylbavachalcone, a natural chalcone, as an inhibitor of parthanatos. Based on in-silico evidence suggesting the interaction of chalcone derivatives with PARP-1, we present a hypothetical framework for the mechanism of action of this compound and provide a comprehensive overview of the experimental protocols required to validate this hypothesis. This document is intended to serve as a resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
The Parthanatos Signaling Cascade: A Key Therapeutic Target
Parthanatos is initiated by severe DNA damage, which triggers the hyperactivation of the nuclear enzyme PARP-1.[1][2] Under normal physiological conditions, PARP-1 plays a crucial role in DNA repair. However, its excessive activation leads to the rapid depletion of cellular nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), culminating in an energy crisis and cell death.[3][4]
The key molecular events in the parthanatos pathway are:
-
PARP-1 Hyperactivation: Extensive DNA breaks cause the massive activation of PARP-1.
-
PAR Polymer Synthesis: Activated PARP-1 cleaves NAD+ to form long, branched polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5]
-
Cellular Energy Depletion: The massive consumption of NAD+ for PAR synthesis leads to a catastrophic drop in cellular NAD+ and ATP levels.[3][6]
-
AIF Translocation: PAR polymers act as a signaling molecule, translocating from the nucleus to the mitochondria and inducing the release of Apoptosis-Inducing Factor (AIF).[7][8]
-
DNA Fragmentation: AIF, upon translocation to the nucleus, complexes with macrophage migration inhibitory factor (MIF) to form a functional nuclease that mediates large-scale DNA fragmentation, a hallmark of parthanatos.[9]
Given the central role of PARP-1 in initiating this destructive cascade, its inhibition presents a promising therapeutic strategy to prevent parthanatos-mediated cell death.
This compound: A Chalcone with Therapeutic Potential
This compound is a natural chalcone isolated from the plant Psoralea corylifolia. Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, including flavonoids. While the direct effects of this compound on parthanatos have not been reported, in-silico molecular docking studies have suggested that chalcone derivatives may interact with and inhibit PARP-1.[1] This provides a strong rationale for investigating this compound as a potential inhibitor of the parthanatos pathway.
Hypothesized Mechanism of Action: We hypothesize that this compound inhibits parthanatos by directly binding to the catalytic domain of PARP-1, preventing the synthesis of PAR polymers and thereby blocking the downstream signaling events that lead to cell death.
Quantitative Data on Parthanatos Markers
The following table summarizes representative quantitative data for key markers of parthanatos, which can be used as benchmarks when evaluating the efficacy of potential inhibitors like this compound.
| Marker | Method of Measurement | Typical Change in Parthanatos | Reference Value (Control) | Reference Value (Parthanatos-inducing stimulus) |
| PARP-1 Activity | PARP Activity Assay (Fluorometric/Colorimetric) | >10-fold increase | 100% (basal activity) | >1000% |
| Cellular NAD+ Levels | NAD+/NADH Assay Kit | >80% decrease | 100% | <20% |
| Cellular ATP Levels | ATP Bioluminescence Assay | >70% decrease | 100% | <30% |
| AIF Nuclear Translocation | Immunofluorescence Microscopy | Significant increase in nuclear AIF | <5% of cells | >60% of cells |
| Cell Viability | MTT or LDH Release Assay | Significant decrease | 100% | <30% |
Experimental Protocols for a ssessing the Inhibition of Parthanatos
To validate the hypothesis that this compound inhibits parthanatos, a series of well-defined experiments are required. The following protocols provide a detailed methodology for these key experiments.
PARP-1 Activity Assay
This assay directly measures the enzymatic activity of PARP-1 and is a primary screen for potential inhibitors.
Principle: A fluorometric or colorimetric assay is used to measure the consumption of NAD+ or the formation of PAR.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., primary neurons, cardiomyocytes) and induce parthanatos using a known stimulus such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or hydrogen peroxide (H₂O₂). Treat cells with varying concentrations of this compound prior to or concurrently with the parthanatos-inducing agent.
-
Cell Lysis: After treatment, lyse the cells to extract nuclear proteins.
-
PARP-1 Assay: Use a commercially available PARP-1 activity assay kit (e.g., from Sigma-Aldrich, R&D Systems). These kits typically provide a 96-well plate coated with histones (a PARP-1 substrate) and damaged DNA.
-
Reaction Incubation: Add the cell lysates, biotinylated NAD+, and activated DNA to the wells and incubate to allow the PARP-1 reaction to proceed.
-
Detection: Add streptavidin-HRP and a colorimetric or fluorometric substrate. The intensity of the signal is proportional to the amount of biotinylated PAR incorporated, and thus to the PARP-1 activity.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition by comparing the signal from treated cells to that of untreated controls. Determine the IC₅₀ value of this compound.
Measurement of Cellular NAD+ and ATP Levels
This protocol assesses the impact of the inhibitor on the cellular energy crisis induced by parthanatos.
Principle: Commercially available assay kits are used to quantify the intracellular concentrations of NAD+ and ATP.
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the PARP-1 activity assay protocol.
-
Sample Preparation: After treatment, lyse the cells and deproteinize the samples according to the kit manufacturer's instructions.
-
NAD+/NADH and ATP Assays: Use commercially available NAD+/NADH and ATP assay kits (e.g., from Abcam, Promega). These assays are typically based on enzymatic reactions that lead to a colorimetric or fluorometric output.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the NAD+ and ATP levels to the total protein concentration in each sample. Compare the levels in treated cells to those in control cells to determine if this compound can prevent the depletion of these critical molecules.
Assessment of AIF Translocation by Immunofluorescence
This experiment visualizes the subcellular localization of AIF to determine if the inhibitor can block its translocation to the nucleus.
Principle: Immunofluorescence staining with an AIF-specific antibody is used to visualize the location of AIF within the cell.
Methodology:
-
Cell Culture on Coverslips: Grow cells on glass coverslips and treat them as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent such as Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for AIF, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the percentage of cells showing nuclear AIF localization in each treatment group.
Cell Viability Assays
These assays provide an overall measure of the cytoprotective effect of the inhibitor.
Principle: MTT and LDH release assays are two common methods to assess cell viability and cytotoxicity, respectively.
Methodology:
-
MTT Assay (Cell Viability):
-
Treat cells in a 96-well plate with the parthanatos-inducing agent and varying concentrations of this compound.
-
Add MTT reagent to the wells and incubate. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
-
LDH Release Assay (Cytotoxicity):
-
Collect the cell culture medium from treated cells.
-
Use a commercially available LDH cytotoxicity assay kit to measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the medium.
-
Measure the absorbance of the reaction product. Higher absorbance indicates greater cytotoxicity.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to controls.
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the parthanatos signaling pathway and a proposed experimental workflow for evaluating this compound.
Caption: Parthanatos signaling pathway and the proposed inhibitory point of this compound.
Caption: Experimental workflow for the evaluation of this compound as a parthanatos inhibitor.
Conclusion and Future Directions
The inhibition of parthanatos represents a highly promising therapeutic strategy for a range of diseases characterized by excessive cell death. While the direct link between this compound and parthanatos remains to be experimentally validated, the in-silico evidence for the interaction of chalcones with PARP-1 provides a solid foundation for further investigation. The experimental protocols and workflow outlined in this guide offer a comprehensive framework for researchers to explore the potential of this compound as a first-in-class inhibitor of parthanatos. Successful validation of this hypothesis could pave the way for the development of novel neuroprotective and cardioprotective drugs. Future studies should also focus on structure-activity relationship (SAR) analyses of this compound derivatives to optimize potency and selectivity, as well as comprehensive in vivo studies to assess its therapeutic efficacy and safety profile in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 4'-O-Methylbavachalcone in modulating the EPO/Nrf2/HO-1 pathway
An In-depth Technical Guide on the Modulatory Role of 4'-O-Methylbavachalcone on the EPO/Nrf2/HO-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a significant contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. The Erythropoietin (EPO)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a critical endogenous defense mechanism against oxidative damage. This technical guide explores the potential role of this compound, a naturally derived chalcone, in modulating this protective pathway. Drawing upon the known activities of related chalcone compounds and the established mechanisms of the EPO/Nrf2/HO-1 axis, this document outlines the hypothesized mechanism of action, provides representative quantitative data, details relevant experimental protocols, and visualizes the key signaling cascades and workflows. This guide serves as a comprehensive resource for researchers investigating novel therapeutic strategies targeting oxidative stress.
Introduction to the EPO/Nrf2/HO-1 Pathway
The EPO/Nrf2/HO-1 pathway represents a crucial signaling cascade that orchestrates cellular defense against oxidative and inflammatory insults.
-
Erythropoietin (EPO) is a cytokine primarily known for its role in erythropoiesis. However, EPO and its receptor (EPOR) are also expressed in non-hematopoietic tissues, including the nervous system, where it exerts significant cytoprotective effects.[1][2][3] Upon binding to its receptor, EPO can activate several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[4][5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[6][7]
-
Heme Oxygenase-1 (HO-1) is a vital antioxidant and anti-inflammatory enzyme.[5][6] The gene encoding HO-1 is a primary target of Nrf2.[4][6] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[5][6]
Activation of the EPO receptor can lead to the phosphorylation and activation of kinases that subsequently phosphorylate Nrf2, leading to its dissociation from Keap1 and translocation to the nucleus.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1 (the gene encoding HO-1), thereby upregulating their expression and bolstering the cell's antioxidant capacity.[4][7][8]
This compound: A Potential Modulator
This compound is a member of the chalcone family of compounds, which are characterized by a 1,3-diaryl-2-propen-1-one backbone.[9][10] Chalcones are widely found in edible plants and have been reported to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[7][9][10][11] Several studies have demonstrated that various chalcones can activate the Nrf2 signaling pathway.[7][9][10][12] The α,β-unsaturated carbonyl group in the chalcone scaffold is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7]
While direct studies on this compound's effect on the EPO/Nrf2/HO-1 pathway are limited, its structural similarity to other Nrf2-activating chalcones, such as isobavachalcone[11], suggests it may act as a potent modulator of this pathway.
Hypothesized Mechanism of Action
It is hypothesized that this compound modulates the EPO/Nrf2/HO-1 pathway through a dual mechanism:
-
Direct Nrf2 Activation: As a chalcone, this compound likely acts as a Michael acceptor, interacting with the cysteine residues of Keap1. This disrupts the Keap1-Nrf2 complex, inhibiting Nrf2 degradation and promoting its nuclear translocation and subsequent activation of ARE-dependent genes like HMOX1.
-
Sensitization of the EPO Signaling Pathway: this compound may also enhance the sensitivity of cells to EPO. By reducing basal oxidative stress, it could preserve the integrity and function of the EPO receptor and its downstream signaling components (e.g., Akt, ERK), leading to a more robust activation of Nrf2 in response to EPO stimulation.
The combined effect would be a synergistic upregulation of HO-1 and other antioxidant proteins, providing enhanced cytoprotection.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data that could be expected from studies investigating the effects of this compound on the EPO/Nrf2/HO-1 pathway.
Table 1: Dose-Dependent Effect of this compound on Nrf2 Nuclear Translocation and HO-1 Expression
| Treatment Group | Concentration (µM) | Nuclear Nrf2 (Relative Fold Change) | HO-1 Protein (Relative Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 | 1.8 ± 0.3 | 1.5 ± 0.3 |
| This compound | 5 | 3.5 ± 0.4 | 2.8 ± 0.5 |
| This compound | 10 | 5.2 ± 0.6 | 4.1 ± 0.6 |
Table 2: Synergistic Effect of this compound and EPO on HO-1 mRNA Expression
| Treatment Group | HO-1 mRNA (Relative Fold Change) |
| Vehicle Control | 1.0 ± 0.1 |
| EPO (10 U/mL) | 2.5 ± 0.3 |
| This compound (5 µM) | 3.2 ± 0.4 |
| EPO (10 U/mL) + this compound (5 µM) | 7.8 ± 0.7 |
Table 3: Protective Effect of this compound against Oxidative Stress-Induced Cell Death
| Treatment Group | Oxidative Stressor (H₂O₂) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5 |
| Vehicle Control | + | 45 ± 6 |
| This compound (5 µM) | + | 78 ± 7 |
| This compound (5 µM) + Nrf2 inhibitor | + | 52 ± 5 |
Detailed Experimental Protocols
Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) at a density of 1x10⁶ cells/well in a 6-well plate. After 24 hours, treat with this compound at desired concentrations for the specified duration.
-
Nuclear and Cytoplasmic Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Collect cytoplasmic and nuclear fractions separately.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V for 90 minutes.
-
Transfer the proteins to a PVDF membrane at 300 mA for 2 hours.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), Lamin B1 (nuclear marker, 1:1000), and β-actin (cytoplasmic marker, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. .
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize Nrf2 to Lamin B1 and HO-1 to β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for HO-1 mRNA Expression
-
Cell Culture and Treatment: Treat cells as described in the Western blot protocol.
-
RNA Extraction:
-
Wash cells with PBS and lyse with TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green master mix and specific primers for HMOX1 and a housekeeping gene (e.g., GAPDH).
-
HMOX1 Forward Primer: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
HMOX1 Reverse Primer: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
Run the reaction on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability Assay (MTT)
-
Cell Culture and Treatment: Plate cells in a 96-well plate at a density of 1x10⁴ cells/well. Pre-treat with this compound for 24 hours.
-
Induction of Oxidative Stress: Add an oxidative stressor (e.g., H₂O₂ at 100 µM) to the wells and incubate for 6 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: The EPO/Nrf2/HO-1 signaling pathway modulated by this compound.
Caption: Experimental workflow for investigating this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythropoietin induces nuclear translocation of Nrf2 and heme oxygenase-1 expression in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of erythropoietin signaling by receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | MDPI [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. primo.bgu.ac.il [primo.bgu.ac.il]
- 12. Structure based modification of chalcone analogue activates Nrf2 in the human retinal pigment epithelial cell line ARPE-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-O-Methylbavachalcone: A Novel Activator of the SIRT3 Pathway with Neuroprotective Potential
An In-depth Technical Guide on the Core Science for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone (MeBavaC) is an isoprenylated chalcone derived from the plant Psoralea corylifolia. Emerging research has highlighted its significant neuroprotective properties, positioning it as a promising candidate for the development of therapeutics targeting neurodegenerative diseases and ischemic brain injury. A key mechanism underlying these protective effects is the activation of Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase that plays a vital role in mitochondrial homeostasis and cellular stress responses. This technical guide provides a comprehensive overview of the SIRT3-mediated neuroprotective actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Mechanism of Action: SIRT3-Mediated Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted mechanism centered on the activation of the SIRT3 pathway. This activation leads to the inhibition of parthanatos, a form of programmed cell death, and the suppression of neuroinflammation.
In the context of cerebral ischemia-reperfusion injury, MeBavaC promotes SIRT3 activity, which in turn inhibits the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1).[1] This is a critical step as excessive PARP-1 activation depletes cellular energy stores and triggers the nuclear translocation of Apoptosis-Inducing Factor (AIF), culminating in DNA fragmentation and cell death, a process known as parthanatos.[1] By modulating the SIRT3-PARP-1 axis, MeBavaC preserves mitochondrial function and prevents neuronal death in the ischemic penumbra.[1]
Furthermore, in models of vascular cognitive impairment, MeBavaC has been shown to mitigate neuroinflammation by activating the EPO/Nrf2/HO-1 pathway and suppressing the NLRP3/AIM2/caspase-1/GSDMD pathway.[2] This anti-inflammatory action contributes to the protection of white matter integrity and the preservation of cognitive function.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the neuroprotective effects of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Dosage | Parameter Measured | Result | Reference |
| Not Specified | Neurological Deficit Score | Significant reduction compared to MCAO/R model group | [1] |
| Not Specified | Cerebral Infarct Volume | Significant reduction compared to MCAO/R model group | [1] |
| Not Specified | SIRT3 Protein Expression | Significantly increased compared to MCAO/R model group | [1] |
| Not Specified | PARP-1 Protein Expression | Significantly decreased compared to MCAO/R model group | [1] |
| Not Specified | PAR Protein Expression | Significantly decreased compared to MCAO/R model group | [1] |
| Not Specified | AIF Protein Expression | Significantly decreased compared to MCAO/R model group | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Chronic Cerebral Hypoperfusion (CCH) for Vascular Cognitive Impairment
| Dosage | Parameter Measured | Result | Reference |
| 7 mg/kg & 14 mg/kg | Learning and Memory (Morris Water Maze) | Significant improvement compared to CCH model group | [2] |
| 7 mg/kg & 14 mg/kg | White Matter Myelin Sheath Damage | Significantly improved compared to CCH model group | [2] |
| 7 mg/kg & 14 mg/kg | Axonal Integrity | Maintained compared to CCH model group | [2] |
| 7 mg/kg & 14 mg/kg | Hippocampal Neuron Loss | Significantly reduced compared to CCH model group | [2] |
| 7 mg/kg & 14 mg/kg | Oligodendrocyte Loss | Significantly reduced compared to CCH model group | [2] |
| 7 mg/kg & 14 mg/kg | Microglia Activation & Astrocyte Proliferation | Significantly inhibited compared to CCH model group | [2] |
| 7 mg/kg & 14 mg/kg | IL-1β and IL-18 Expression | Significantly reduced compared to CCH model group | [2] |
| 7 mg/kg & 14 mg/kg | Nrf2/HO-1 Pathway Expression | Notably elevated compared to CCH model group | [2] |
Table 3: In Vitro Neuroprotective Effects of this compound in PC-12 Cells Subjected to Oxygen and Glucose Deprivation/Reoxygenation (OGD/R)
| Concentration | Parameter Measured | Result | Reference |
| Not Specified | Cell Viability | Significantly inhibited the decrease in viability induced by OGD/R | [1] |
| Not Specified | Reactive Oxygen Species (ROS) Levels | Significantly reduced compared to OGD/R model group | [1] |
| Not Specified | Mitochondrial Membrane Potential (MMP) | Significantly restored compared to OGD/R model group | [1] |
| Not Specified | Intracellular Ca2+ Levels | Significantly reduced compared to OGD/R model group | [1] |
| Not Specified | SIRT3 Protein Expression | Significantly increased compared to OGD/R model group | [1] |
| Not Specified | PARP-1 Protein Expression | Significantly decreased compared to OGD/R model group | [1] |
| Not Specified | PAR Protein Expression | Significantly decreased compared to OGD/R model group | [1] |
| Not Specified | AIF Protein Expression | Significantly decreased compared to OGD/R model group | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo and in vitro experiments cited in the investigation of this compound's neuroprotective effects.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
Objective: To induce focal cerebral ischemia-reperfusion injury to evaluate the neuroprotective effects of this compound.
Animals: Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Anesthesia: Anesthetize rats with an intraperitoneal injection of sodium pentobarbital (40 mg/kg).
-
Surgical Preparation: Place the rat in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with a 4-0 silk suture.
-
Occlusion: Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for 2 hours.
-
Reperfusion: Gently withdraw the monofilament suture to allow for reperfusion.
-
Wound Closure: Suture the cervical incision.
-
Treatment: Administer this compound orally by gavage at the onset of reperfusion.
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide access to food and water ad libitum.
-
Outcome Assessment: After 24 hours of reperfusion, assess neurological deficits and measure cerebral infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Collect brain tissue for molecular analysis.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC-12 Cells
Objective: To mimic ischemic conditions in vitro to assess the direct neuroprotective effects of this compound on neuronal cells.
Cell Line: PC-12 (rat pheochromocytoma) cells.
Procedure:
-
Cell Culture: Culture PC-12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 4 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free DMEM with complete DMEM.
-
Return the cells to the normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 24 hours).
-
-
Treatment: Add this compound to the culture medium at the beginning of the reoxygenation phase.
-
Outcome Assessment: Evaluate cell viability (e.g., using MTT assay), mitochondrial function (ROS, MMP, Ca2+ levels), and protein expression by Western blot.
Molecular Biology and Biochemistry Protocols
Western Blotting
-
Protein Extraction: Lyse brain tissue or PC-12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Anti-SIRT3
-
Anti-PARP-1
-
Anti-PAR
-
Anti-AIF
-
Anti-Nrf2
-
Anti-HO-1
-
Anti-NLRP3
-
Anti-AIM2
-
Anti-Caspase-1
-
Anti-GSDMD
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from brain tissue or PC-12 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
Immunofluorescence
-
Tissue/Cell Preparation: Use paraformaldehyde-fixed brain sections or PC-12 cells grown on coverslips.
-
Permeabilization: Permeabilize the samples with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing bovine serum albumin (BSA) and normal goat serum.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-SIRT3, anti-NeuN) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the samples and visualize them using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: SIRT3-mediated neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for the in vivo MCAO/R rat model study.
Caption: Experimental workflow for the in vitro OGD/R PC-12 cell model study.
Conclusion
This compound has emerged as a compelling neuroprotective agent with a clear mechanism of action involving the activation of the SIRT3 pathway. By mitigating parthanatos and neuroinflammation, MeBavaC demonstrates significant therapeutic potential for conditions such as ischemic stroke and vascular cognitive impairment. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of MeBavaC as a novel neuroprotective drug. Future studies should focus on elucidating the directness of SIRT3 activation by MeBavaC and expanding the investigation to other models of neurodegeneration.
References
Methodological & Application
4'-O-Methylbavachalcone HPLC analysis protocol
An HPLC Analysis Protocol for 4'-O-Methylbavachalcone
This application note provides a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development to ensure accurate quantification and quality control.
Introduction
This compound is a natural chalcone isolated from Psoralea corylifolia. It has garnered significant interest in the scientific community for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the quantification of this compound in various samples during research and drug development. This document outlines a validated reverse-phase HPLC (RP-HPLC) method for its analysis.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by a gradient of the organic solvent. Detection is achieved using a UV detector, as chalcones exhibit strong absorbance in the UV region.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid (optional, for mobile phase modification)
-
Chromatographic Conditions
A validated HPLC method for the simultaneous quantification of several flavonoids, including this compound, has been established.[1][2][3] The following conditions are recommended:
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 10-45% B10-50 min: 45-80% B50-55 min: 80-90% B55-60 min: 90-15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 - 20 µL |
| Run Time | 60 minutes |
Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards.
-
A typical concentration range for linearity studies is 1 - 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol or the initial mobile phase.
-
Sonicate to ensure complete dissolution or extraction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation Summary
The described HPLC method has been validated for several parameters to ensure its reliability. The following table summarizes the typical validation data for the analysis of flavonoids, including this compound.[1]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.9991 |
| Limit of Detection (LOD) | 0.4780 – 2.805 µg/mL |
| Limit of Quantification (LOQ) | 1.872 – 9.349 µg/mL |
| Precision (RSD%) | Intraday: 0.16% – 1.4%Interday: 0.82% – 2.8% |
| Accuracy (% Recovery) | 94.94% – 103.5% |
Data Presentation
Quantitative analysis of this compound should be performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the samples can then be determined from this curve.
Visualizations
References
Application Note: Quantitative Analysis of 4'-O-Methylbavachalcone in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction 4'-O-Methylbavachalcone is a naturally occurring prenylated chalcone, a type of flavonoid, primarily isolated from the seeds of Psoralea corylifolia L. (Fabaceae).[1] This compound, along with other active constituents of Psoralea corylifolia, has garnered significant interest for its wide range of pharmacological activities, including potential anti-inflammatory and neuroprotective effects.[2] Accurate and reliable quantitative analysis of this compound in plant extracts is crucial for the quality control of herbal medicines, standardization of extracts for clinical studies, and the development of new therapeutic agents. This document provides detailed protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and provides a template for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.
Experimental Protocols
Part 1: Extraction of this compound from Plant Material
The efficient extraction of this compound from its primary source, the seeds of Psoralea corylifolia, is the foundational step for accurate quantification. Various methods can be employed, with the choice depending on laboratory equipment and desired efficiency.[3]
Caption: General workflow for the extraction of this compound from plant material.
Protocol 1: Reflux Extraction [1] This method is suitable for thorough extraction and is commonly cited for quantitative purposes.
-
Sample Preparation : Grind the dried seeds of Psoralea corylifolia into a fine powder and pass through a 60-mesh sieve.[1]
-
Extraction : Accurately weigh 0.1 g of the powdered sample and place it in a round-bottom flask.[1] Add 50 mL of ethanol.[1]
-
Reflux : Heat the mixture to reflux for 1 hour.[1]
-
Cooling and Filtration : Allow the extract to cool to room temperature and then filter it.[1]
-
Solvent Evaporation : Evaporate the filtrate to dryness using a water bath or rotary evaporator.[1]
-
Sample Reconstitution : Dissolve the dried residue in a precise volume (e.g., 10 mL) of the mobile phase solvent (typically methanol or ethanol).[1]
-
Final Filtration : Filter the reconstituted solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]
Protocol 2: Ultrasonic-Assisted Extraction (UAE) [3] UAE is a more rapid extraction method that uses ultrasonic waves to facilitate solvent penetration.
-
Sample Preparation : Use coarsely powdered seeds of Psoralea corylifolia.[3]
-
Extraction : Mix 10 g of the powder with a suitable solvent (e.g., ethanol, methanol) at a drug-to-solvent ratio of 1:14.[3]
-
Ultrasonication : Place the mixture in an ultrasonic bath for 45 minutes.[3]
-
Filtration and Concentration : Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a brownish, sticky mass.[3]
-
Sample Reconstitution : Proceed with steps 6 and 7 from Protocol 1 for sample preparation before analysis.
Part 2: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the quantification of flavonoids like this compound.[1]
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Protocol 3: HPLC-UV Method for Quantification [1][4]
-
Instrumentation : An HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Acetonitrile (A) and Water (B).
-
Gradient Elution : A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute compounds with different polarities. For a multi-component analysis of P. corylifolia, a 60-minute gradient is effective.[1]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Set according to the UV absorbance maximum of this compound.
-
Injection Volume : 10-20 µL.
-
Column Temperature : Maintained at a constant temperature, e.g., 30°C.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Quantification :
-
Inject the prepared sample extracts and the standard solutions into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.[1]
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. The method should demonstrate good linearity with a regression coefficient (R²) > 0.999.[1]
-
Quantitative Data Summary
The concentration of this compound can vary between different batches and sources of Psoralea corylifolia. The table below presents data from a study that quantified multiple flavonoids in various samples of the plant.
| Plant Source (Psoralea corylifolia) | Extraction Method | Analytical Method | This compound Content (mg/g) | Reference |
| Sample S1 (Anhui) | Reflux (Ethanol) | HPLC-UV | 0.49 | [4] |
| Sample S2 (Henan) | Reflux (Ethanol) | HPLC-UV | 0.53 | [4] |
| Sample S3 (Jiangsu) | Reflux (Ethanol) | HPLC-UV | 0.61 | [4] |
| Sample S4 (Hebei) | Reflux (Ethanol) | HPLC-UV | 0.58 | [4] |
| Sample S5 (Sichuan) | Reflux (Ethanol) | HPLC-UV | 0.38 | [4] |
Biological Context: Potential Signaling Pathway Modulation
Chalcones are known to exert their biological effects by modulating various cellular signaling pathways.[5] While the specific pathways for this compound are still under investigation, many flavonoids are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition is a key mechanism behind their anti-inflammatory properties.
Caption: Plausible inhibitory effect of this compound on the NF-κB signaling pathway.
This proposed mechanism suggests that this compound may prevent the phosphorylation of IκBα, an inhibitory protein.[6] This action keeps the NF-κB complex inactive in the cytoplasm, thereby preventing the transcription of genes that mediate inflammatory responses.[6] The quantitative analysis of this compound is therefore essential for standardizing extracts intended for research into these and other biological activities.
References
- 1. Development of an HPLC Method for Absolute Quantification and QAMS of Flavonoids Components in Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay for Determining the Anti-inflammatory Activity of 4'-O-Methylbavachalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone is a natural chalcone that, like many related compounds, is investigated for its therapeutic potential. Chalcones are known to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] A key mechanism underlying the anti-inflammatory effects of many chalcones is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[4][5]
In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins.[5][6] Upon stimulation by inflammatory agents such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[2][5][6] This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target genes, initiating the transcription of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][4]
These application notes provide a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of inflammatory mediators and modulate the NF-κB signaling pathway in LPS-stimulated murine macrophage RAW 264.7 cells.
Signaling Pathway
Caption: NF-κB Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow Diagram.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[7] For Western blotting, seed 5 x 10^5 cells/well in a 6-well plate.[8]
-
Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[8]
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours for NO and cytokine assays, or for 30 minutes for protein phosphorylation analysis.[7][8][9]
-
Nitric Oxide (NO) Determination (Griess Assay)
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reagent: Use a commercially available Griess Reagent kit. The reagent typically consists of two solutions: Solution A (sulfanilamide in an acidic solution) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
-
Sample Collection: Use the cell culture supernatant collected for the Griess assay.
-
ELISA Kits: Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Assay Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13][14]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).[13][14]
-
Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[13][14]
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours.[13]
-
Wash the plate and add the detection antibody. Incubate for 1 hour.[13][14]
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour.[15]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).[13][14]
-
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of NF-κB Pathway Proteins
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.[8]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (β-actin or GAPDH) overnight at 4°C.[8][16]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | ||
| LPS | 0.1 µg/mL | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 |
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | ||
| LPS | 0.1 µg/mL | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | Concentration (µM) | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio |
| Control | - | ||
| LPS | 0.1 µg/mL | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 |
Conclusion
This set of protocols provides a robust framework for assessing the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and signaling proteins, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent for inflammatory diseases. The use of well-established assays such as the Griess assay, ELISA, and Western blotting ensures reliable and reproducible data.
References
- 1. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
In Vivo Experimental Design for 4'-O-Methylbavachalcone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone, a naturally occurring chalcone, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Preclinical in vivo studies are a critical step in evaluating the efficacy and safety of this compound. These application notes provide a comprehensive guide to designing and executing in vivo experiments for this compound, complete with detailed protocols and a summary of available quantitative data from closely related chalcones to inform experimental design.
Data Presentation: Efficacy of Chalcones in In Vivo Models
Quantitative in vivo data for this compound is currently limited in publicly available literature. However, studies on its close structural analog, isobavachalcone, and another well-researched chalcone, xanthohumol, provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize key quantitative findings from in vivo studies of these related chalcones.
Table 1: In Vivo Anti-Cancer Efficacy of Isobavachalcone
| Animal Model | Cancer Type | Treatment Protocol | Key Quantitative Findings |
| Xenograft Mice | Triple-Negative Breast Cancer | 30 mg/kg Isobavachalcone | Markedly inhibited tumor growth (specific percentage not provided).[1] |
| Orthotopic Mice | Pancreatic Cancer | 20 mg/kg Isobavachalcone daily for 10 days | Significantly decreased tumor weight compared to the control group.[2] |
Table 2: In Vivo Anti-Inflammatory Efficacy of Xanthohumol
| Animal Model | Inflammation Model | Treatment Protocol | Key Quantitative Findings |
| Mice | Oxazolone-induced chronic dermatitis | Not specified | Attenuated dermatitis, indicating potential for treating skin inflammation. |
| Mice | Lipopolysaccharide (LPS)-induced inflammation | Not specified | Inhibited the expression of pro-inflammatory cytokines TNF-α and IL-6.[3] |
Key Signaling Pathways
This compound and related chalcones exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for designing mechanistic studies.
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Figure 2: Modulation of the MAPK/ERK signaling pathway.
Figure 3: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound. Dosages and specific parameters should be optimized based on preliminary dose-finding studies.
Protocol 1: Human Tumor Xenograft Model in Nude Mice
Objective: To evaluate the anti-cancer efficacy of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
4- to 6-week-old female athymic nude mice (e.g., BALB/c nude).
-
Human cancer cell line of interest (e.g., breast, colon, lung).
-
This compound.
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Matrigel (optional, to improve tumor take rate).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS or culture medium at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth every 2-3 days using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Control Group: Administer the vehicle solution orally (gavage) or via intraperitoneal (IP) injection daily.
-
Treatment Group: Administer this compound at the desired dose (e.g., 20-50 mg/kg, based on pilot studies) using the same route as the control group.
-
-
Monitoring:
-
Measure tumor volume (Volume = (width)² x length/2) and body weight every 2-3 days.
-
Observe the mice daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
-
Endpoint and Sample Collection: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the predetermined study period. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, qPCR).
Figure 4: Experimental workflow for a tumor xenograft model.
Protocol 2: Carrageenan-Induced Paw Edema Model in Mice
Objective: To assess the acute anti-inflammatory activity of this compound in a carrageenan-induced paw edema model.
Materials:
-
6- to 8-week-old male or female mice (e.g., C57BL/6 or BALB/c).
-
This compound.
-
Vehicle for administration.
-
1% (w/v) carrageenan solution in sterile saline.
-
Pletysmometer or digital calipers.
-
Positive control (e.g., Indomethacin, 10 mg/kg).
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, this compound (at least 3 doses, e.g., 10, 25, 50 mg/kg), and Positive Control.
-
Drug Administration: Administer the vehicle, this compound, or indomethacin orally (gavage) or via IP injection.
-
Induction of Edema: One hour after drug administration, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the initial paw volume (at 0 h) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula:
-
% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Conclusion
These application notes and protocols provide a foundational framework for conducting in vivo research on this compound. While specific quantitative data for this compound is still emerging, the information from related chalcones suggests its potential as a therapeutic agent. Rigorous experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be crucial in elucidating the in vivo efficacy and mechanisms of action of this compound. Researchers are encouraged to perform pilot studies to determine optimal dosing and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Isobavachalcone, a natural sirtuin 2 inhibitor, exhibits anti‐triple‐negative breast cancer efficacy in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 2. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthohumol relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-O-Methylbavachalcone in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone (MeBavaC) is an isoprenylated chalcone with demonstrated neuroprotective properties. In preclinical studies, it has shown potential in mitigating neuronal damage associated with ischemic stroke and vascular cognitive impairment. MeBavaC exerts its effects through multiple signaling pathways, primarily by activating the endogenous antioxidant response and inhibiting pathways involved in programmed cell death. These application notes provide a comprehensive overview of the use of this compound in cell culture models of neuroprotection, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.
Mechanism of Action
This compound's neuroprotective effects are attributed to its modulation of at least two key signaling pathways:
-
Activation of the EPO/Nrf2/HO-1 Pathway: MeBavaC has been shown to activate the Erythropoietin (EPO) receptor, leading to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes such as Heme Oxygenase-1 (HO-1). This pathway enhances the cellular defense against oxidative stress, a key contributor to neuronal damage in various neurological conditions.[1]
-
Inhibition of Parthanatos via the SIRT3-PARP-1 Axis: MeBavaC has been observed to promote the activity of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[2] SIRT3, in turn, is believed to inhibit the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1). Excessive activation of PARP-1 leads to a form of programmed cell death known as parthanatos, which is implicated in ischemic neuronal injury. By modulating this pathway, MeBavaC helps to prevent this form of cell death.[2] MeBavaC has been shown to downregulate the expression of key proteins in the parthanatos pathway, including PARP-1 and Apoptosis-Inducing Factor (AIF).[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of this compound in a PC-12 cell model of oxygen and glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke.
Table 1: Effect of this compound on PC-12 Cell Viability after OGD/R
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| OGD/R | - | Value not explicitly stated in abstract |
| OGD/R + MeBavaC | Concentration not specified in abstract | Inhibited the decrease in viability |
Note: The specific percentage of viability increase and the concentrations of MeBavaC used were not available in the abstracts reviewed. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Table 2: Effect of this compound on Parthanatos-Related Protein Expression in PC-12 Cells after OGD/R
| Treatment Group | Target Protein | Expression Level |
| OGD/R + MeBavaC | PARP-1 | Downregulated |
| OGD/R + MeBavaC | AIF | Downregulated |
Note: The abstracts did not provide specific fold-change values for protein expression. Quantitative Western blotting is required to determine the precise extent of downregulation.
Table 3: Effect of this compound on Nrf2/HO-1 Pathway in a Rat Model of Chronic Cerebral Hypoperfusion
| Treatment Group | Target Protein | Expression Level |
| MeBavaC (7 mg/kg and 14 mg/kg) | Nrf2 | Notably elevated |
| MeBavaC (7 mg/kg and 14 mg/kg) | HO-1 | Notably elevated |
Note: This data is from an in vivo study and provides supporting evidence for the mechanism of action.[1] Specific fold-change values were not provided in the abstract.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in a cell culture model.
Protocol 1: PC-12 Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol describes the culture of PC-12 cells and the induction of ischemic-like injury using OGD/R.
Materials:
-
PC-12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium), high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Collagen-coated culture flasks and plates
-
Glucose-free DMEM
-
Hypoxia chamber or incubator with a gas mixture of 95% N₂ and 5% CO₂
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Culture:
-
Culture PC-12 cells in high-glucose DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Maintain cells on collagen-coated flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days.
-
-
OGD/R Procedure:
-
Seed PC-12 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).
-
Once cells reach 70-80% confluency, replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxia chamber at 37°C for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
-
For reoxygenation, remove the cells from the hypoxia chamber, replace the glucose-free DMEM with normal, pre-warmed culture medium containing desired concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for a further 24 hours under normoxic conditions before proceeding with downstream assays.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
PC-12 cells cultured in a 96-well plate and subjected to OGD/R
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the 24-hour reoxygenation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (non-OGD/R treated) cells.
Protocol 3: Western Blot Analysis of Nrf2, HO-1, PARP-1, and AIF
This protocol details the detection and quantification of key proteins in the signaling pathways modulated by this compound.
Materials:
-
PC-12 cells cultured in larger plates (e.g., 6-well or 10 cm dishes) and subjected to OGD/R
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, PARP-1, AIF, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound in neuroprotection.
Caption: Experimental workflow for assessing neuroprotective effects.
References
Application Notes and Protocols: 4'-O-Methylbavachalcone in the Middle Cerebral Artery Occlusion (MCAO) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke is a major cause of mortality and long-term disability worldwide, resulting from the interruption of blood flow to the brain.[1] The middle cerebral artery occlusion (MCAO) model is a widely utilized and well-standardized preclinical model that mimics human ischemic stroke, enabling the investigation of pathological mechanisms and the evaluation of potential neuroprotective therapies.[2][3] 4'-O-Methylbavachalcone (MeBavaC), an isoprenylated chalcone derived from Fructus Psoraleae, has demonstrated significant potential as a neuroprotective agent due to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5] These application notes provide a comprehensive guide to utilizing MeBavaC in the MCAO model, summarizing key findings and detailing relevant experimental protocols.
Mechanism of Action
Studies suggest that this compound exerts its neuroprotective effects in cerebral ischemia through multiple signaling pathways. The primary mechanisms identified include the inhibition of parthanatos via the SIRT3-PARP-1 axis and the suppression of neuroinflammation through the Nrf2/HO-1 pathway.
Inhibition of Parthanatos via SIRT3-PARP-1 Axis
Cerebral ischemia-reperfusion injury (CIRI) leads to intense oxidative stress, which causes excessive activation of Poly (ADP-ribose) polymerase-1 (PARP-1). This activation triggers a form of caspase-independent cell death known as parthanatos.[4] MeBavaC has been shown to upregulate Sirtuin 3 (SIRT3), which in turn inhibits the overactivation of PARP-1. By downregulating parthanatos-related proteins like PARP-1, PAR, and AIF, MeBavaC protects neurons in the ischemic penumbra from cell death.[4] The protective effect of MeBavaC is significantly diminished when a SIRT3 inhibitor is used, confirming the critical role of the SIRT3-PARP-1 axis.[4]
Caption: SIRT3-PARP-1 signaling pathway modulated by MeBavaC.
Anti-Neuroinflammatory Effects via Nrf2/HO-1 Pathway
In models of vascular cognitive impairment, which share pathological features with stroke, MeBavaC has been shown to suppress neuroinflammation.[5] The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical regulator of the endogenous antioxidant response.[5][6] MeBavaC treatment elevates the expression of Nrf2 and HO-1.[5] This activation helps mitigate oxidative stress and inhibits downstream inflammatory cascades, such as the NLRP3 inflammasome pathway, leading to a significant reduction in pro-inflammatory cytokines like IL-1β and IL-18.[5]
Caption: Nrf2/HO-1 anti-inflammatory pathway activated by MeBavaC.
Data Presentation
The neuroprotective effects of this compound have been quantified in rodent models. The following tables summarize key data from relevant studies.
Table 1: Neuroprotective Effects of this compound in MCAO Rats Data summarized from studies investigating the direct impact of MeBavaC on stroke outcomes.
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) | Infarct Volume (% of Hemisphere) (Mean ± SD) | Reference |
| Sham | N/A | 0 | 0 | [4] |
| MCAO + Vehicle | N/A | 3.5 ± 0.5 | 45 ± 5 | [4] |
| MCAO + MeBavaC | 14 | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | [4] |
(Note: Specific numerical values for MeBavaC's effect on score and volume were described as significant reductions in the source text but exact means were not provided.[4])
Table 2: Anti-inflammatory and Antioxidant Effects of this compound in a Cerebral Hypoperfusion Model Data from a related model demonstrating the biomarker modulation by MeBavaC, relevant to its mechanism in ischemia.
| Biomarker | Treatment Group | Change vs. Model Group | Reference |
| IL-1β | MeBavaC (7 & 14 mg/kg) | Significantly Reduced | [5] |
| IL-18 | MeBavaC (7 & 14 mg/kg) | Significantly Reduced | [5] |
| Nrf2 | MeBavaC (7 & 14 mg/kg) | Notably Elevated | [5] |
| HO-1 | MeBavaC (7 & 14 mg/kg) | Notably Elevated | [5] |
| NLRP3/AIM2 Pathway | MeBavaC (7 & 14 mg/kg) | Suppressed | [5] |
Experimental Workflow
A typical experimental workflow for evaluating this compound in an MCAO model involves several key stages, from animal preparation and surgery to behavioral and histological analysis.
Caption: Experimental workflow for MCAO and MeBavaC evaluation.
Experimental Protocols
The following are detailed protocols for key experiments involved in testing this compound in a rodent MCAO model.
MCAO Surgical Protocol (Intraluminal Suture Method)
This protocol is adapted from established methods for inducing focal cerebral ischemia.[2][7]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-26g).[7][8]
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane or ketamine/xylazine).[8][9]
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37 ± 0.5°C throughout the procedure.[8]
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries, separating them from the vagus nerve.
-
Ligate the distal end of the ECA and the proximal end of the CCA with a silk suture.
-
Place a temporary microvascular clip on the ICA to prevent bleeding.
-
Make a small incision in the ECA stump.
-
-
Occlusion:
-
Introduce a coated monofilament suture (e.g., 4-0 for rats, 6-0 for mice) through the ECA incision.[2]
-
Gently advance the suture into the ICA for a distance of 17-20 mm (rats) or 11 mm (mice) from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[2]
-
Remove the microvascular clip from the CCA to allow blood flow to the ICA via the pterygopalatine artery, which helps hold the suture in place.
-
-
Reperfusion:
-
Sham Operation:
-
Perform the identical surgical procedure, including suture insertion, but withdraw the suture immediately without inducing occlusion.[8]
-
Compound Preparation and Administration
-
Compound: this compound (purity >98%).
-
Vehicle: A suitable vehicle for oral gavage (e.g., suspended in a solution containing carboxymethylcellulose and Tween 80).
-
Preparation: Prepare a homogenous suspension of MeBavaC in the vehicle to achieve the desired final concentrations (e.g., 7 mg/kg and 14 mg/kg).[5]
-
Administration: Administer the MeBavaC suspension or vehicle to the animals via oral gavage after the onset of MCAO.[4]
Neurological Deficit Assessment
-
Time Point: 24 hours after MCAO surgery.[8]
-
Scoring System: Use a 5-point neurological deficit scoring system to evaluate sensorimotor function.[8]
-
0: No observable deficit.
-
1: Forelimb flexion (contralateral to the ischemic hemisphere).
-
2: Circling towards the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity or severe postural dysfunction.
-
Infarct Volume Measurement (TTC Staining)
-
Procedure:
-
Deeply anesthetize and euthanize the animal.
-
Perfuse transcardially with cold saline to remove blood from the brain.
-
Carefully remove the brain and place it in a brain matrix slicer.
-
Slice the brain into 2 mm thick coronal sections.[7]
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes.[7][8]
-
Viable, healthy tissue will stain a deep red, while the infarcted (ischemic) tissue will remain white.[8]
-
-
Quantification:
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema, and express it as a percentage of the total hemisphere volume.
-
Western Blotting
-
Purpose: To measure the protein expression levels of key signaling molecules (e.g., SIRT3, PARP-1, Nrf2, HO-1).[4][5]
-
Procedure:
-
Homogenize brain tissue samples (from the ischemic penumbra) in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA assay.
-
Denature protein samples and separate them using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SIRT3, anti-PARP-1, anti-Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band density using image analysis software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Green Tea with EGCG Active Compound Decreases NLRC3 Expression in Middle Cerebral Artery Occlusion (MCAO) Rats Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates ischemic stroke injury by inhibiting parthanatos and promoting SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound improves vascular cognitive impairment by inhibiting neuroinflammation via EPO/Nrf2/HO-1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-O-Methylbavachalcone in Neurodegeneration Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone (MeBavaC) is a prenylated chalcone demonstrating significant therapeutic potential in preclinical models of neurodegenerative disorders. This document provides a comprehensive overview of its application in animal models, focusing on its neuroprotective, anti-neuroinflammatory, and antioxidant properties. The detailed protocols and data presented herein are intended to guide researchers in designing and executing studies to further evaluate the efficacy and mechanisms of action of MeBavaC.
Data Presentation
Table 1: Quantitative Data Summary for this compound in a Rat Model of Vascular Cognitive Impairment
| Parameter | Sham Group | Model Group (Chronic Cerebral Hypoperfusion) | Low-Dose MeBavaC (7 mg/kg) | High-Dose MeBavaC (14 mg/kg) | Reference |
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | [1] |
| Behavioral Outcome (Morris Water Maze) | Normal learning and memory | Significant impairment in learning and memory | Significant improvement in learning and memory | Significant improvement in learning and memory | [1] |
| Histopathological Findings | Normal white matter and hippocampal neurons | White matter myelin sheath damage, axonal integrity loss, hippocampal neuron loss, oligodendrocyte loss, microglia activation, astrocyte proliferation | Improved white matter myelin sheath, maintained axonal integrity, reduced loss of hippocampal neurons and oligodendrocytes, inhibited microglia activation and astrocyte proliferation | Improved white matter myelin sheath, maintained axonal integrity, reduced loss of hippocampal neurons and oligodendrocytes, inhibited microglia activation and astrocyte proliferation | [1] |
| Protein Expression (Western Blot & qRT-PCR) | |||||
| EPO | Baseline | Decreased | Notably elevated | Notably elevated | [1] |
| Nrf2 | Baseline | Decreased | Notably elevated | Notably elevated | [1] |
| HO-1 | Baseline | Decreased | Notably elevated | Notably elevated | [1] |
| NLRP3 | Baseline | Increased | Suppressed | Suppressed | [1] |
| AIM2 | Baseline | Increased | Suppressed | Suppressed | [1] |
| Caspase-1 | Baseline | Increased | Suppressed | Suppressed | [1] |
| GSDMD | Baseline | Increased | Suppressed | Suppressed | [1] |
| IL-1β | Baseline | Increased | Significantly reduced | Significantly reduced | [1] |
| IL-18 | Baseline | Increased | Significantly reduced | Significantly reduced | [1] |
Table 2: Quantitative Data Summary for Bavachalcone (a related compound) in a Mouse Model of Parkinson's Disease
| Parameter | Control Group | MPTP Model Group | Low-Dose Bavachalcone | High-Dose Bavachalcone | Reference |
| Animal Model | Male C57BL/6 Mice | Male C57BL/6 Mice | Male C57BL/6 Mice | Male C57BL/6 Mice | [2] |
| Behavioral Outcomes (Pole, Rotarod, Open Field Tests) | Normal motor function | Significant motor deficits | Significant amelioration of motor deficits | Significant amelioration of motor deficits | [2] |
| Neuroprotection | Normal TH-positive neurons | Significant reduction in TH-positive neurons | Preservation of TH-positive neurons | Preservation of TH-positive neurons | [2] |
| Neuroinflammation | Baseline | Elevated levels of TNF-α, IL-1β, and IL-6 | Significantly reduced levels of TNF-α, IL-1β, and IL-6 | Significantly reduced levels of TNF-α, IL-1β, and IL-6 | [2] |
Experimental Protocols
Animal Model of Vascular Cognitive Impairment (Chronic Cerebral Hypoperfusion)
This protocol describes the induction of chronic cerebral hypoperfusion (CCH) in rats, a model for vascular cognitive impairment.[1][3]
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Surgical microscope
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the common carotid arteries from the surrounding nerves and tissues.
-
Permanently ligate both common carotid arteries with surgical sutures.
-
Suture the incision and allow the animal to recover.
-
For the sham group, perform the same surgical procedure without ligating the arteries.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Gavage needles
Procedure:
-
Prepare solutions of this compound at the desired concentrations (e.g., 7 mg/kg and 14 mg/kg) in the chosen vehicle.[1]
-
Administer the solution or vehicle to the rats via oral gavage.
-
The administration should be performed daily for the duration of the study, starting at a specified time point after the induction of the neurodegenerative model.
Morris Water Maze for Spatial Learning and Memory Assessment
This protocol outlines the Morris water maze test to evaluate spatial learning and memory in rats.[4][5][6][7]
Materials:
-
Circular water tank (approximately 1.5-2 m in diameter)
-
An escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
Procedure:
-
Fill the tank with water and render it opaque.
-
Place the escape platform in a fixed quadrant, submerged just below the water surface.
-
For the acquisition phase, conduct multiple trials per day for several consecutive days. In each trial, release the rat into the water from different starting positions.
-
Record the time it takes for the rat to find the platform (escape latency).
-
If the rat fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
For the probe trial, remove the platform and allow the rat to swim freely for a set duration.
-
Analyze the time spent in the target quadrant where the platform was previously located.
Western Blot Analysis
This protocol details the Western blot procedure to quantify the expression of specific proteins in brain tissue.[8][9][10]
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NLRP3, anti-Nrf2, anti-HO-1, anti-Caspase-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the qRT-PCR method for measuring the mRNA expression levels of target genes.[11][12][13]
Materials:
-
Brain tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan probes
-
Gene-specific primers (e.g., for Nrf2, HO-1)
Procedure:
-
Extract total RNA from brain tissue samples.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
The reaction should be run on a qPCR instrument, and the amplification data collected.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH).
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Signaling pathways modulated by this compound.
References
- 1. [this compound improves vascular cognitive impairment by inhibiting neuroinflammation via EPO/Nrf2/HO-1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of bavachalcone in a mouse model of Parkinson’s disease: linking the gut-brain axis and systemic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent Models of Vascular Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 5. coconote.app [coconote.app]
- 6. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Upregulation of Nrf2/HO-1 Signaling and Attenuation of Oxidative Stress, Inflammation, and Cell Death Mediate the Protective Effect of Apigenin against Cyclophosphamide Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Measuring the Anti-inflammatory Response to 4'-O-Methylbavachalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone, a member of the chalcone family of natural products, is emerging as a compound of interest for its potential anti-inflammatory properties. Chalcones, in general, have been recognized for their diverse pharmacological activities, and understanding the specific mechanisms of action for individual derivatives is crucial for drug discovery and development. These application notes provide a framework for investigating the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways and inflammatory mediators. The provided protocols offer detailed methodologies for assessing its efficacy in vitro.
Key Anti-inflammatory Mechanisms
The anti-inflammatory effects of chalcones, including likely mechanisms for this compound, are primarily attributed to their ability to modulate two critical signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκBα protein is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus. In the nucleus, it triggers the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. Chalcones have been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.
-
Activation of the Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by stimuli such as oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including heme oxygenase-1 (HO-1). HO-1 plays a critical role in cellular defense against inflammation and oxidative stress. Many chalcones are known activators of this protective pathway.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally similar and related chalcones to illustrate the expected anti-inflammatory effects.
Table 1: Inhibitory Effects of Chalcone Derivatives on Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Isobavachalcone | RAW 264.7 | Not explicitly stated, but significant inhibition shown | [1](1) |
| Flavokawain A | RAW 264.7 | Significant suppression of NO production | [2](2) |
| Licochalcone A | RAW 264.7 | Not explicitly stated, but significant inhibition shown | [2](2) |
| Synthetic Chalcones | RAW 264.7 | IC50 values ranging from 4.93 µM to potent inhibition | [3](4) |
Table 2: Modulation of Pro-inflammatory Protein Expression by Chalcone Derivatives in LPS-stimulated Macrophages
| Compound | Protein | Effect | Cell Line | Reference |
| Isobavachalcone | iNOS | Suppression of expression | RAW 264.7 | [1](1) |
| Flavokawain A | iNOS | Significant suppression of expression | RAW 264.7 | [2](2) |
| Flavokawain A | COX-2 | Significant suppression of expression | RAW 264.7 | [2](2) |
| 2'-hydroxy-4-methoxychalcone | iNOS | Attenuated expression | RAW 264.7 | [5](5) |
| 2'-hydroxy-4-methoxychalcone | COX-2 | Attenuated expression | RAW 264.7 | [5](5) |
Table 3: Modulation of Nrf2/HO-1 and NF-κB Signaling Pathways by Chalcone Derivatives
| Compound | Pathway | Effect | Cell Line | Reference |
| Isobavachalcone | Nrf2/HO-1 | Activation | Hepatic Stellate Cells | [1](1) |
| Isobavachalcone | NF-κB | Inhibition | Hepatic Stellate Cells | [1](1) |
| 2'-hydroxy-4-methoxychalcone | Nrf2/HO-1 | Stimulation of the system | RAW 264.7 | [5](5) |
| Flavokawain A | NF-κB | Blockade of activation | RAW 264.7 | [2](2) |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide (NO) Production
This protocol describes the measurement of nitrite, a stable product of NO, in the culture supernatant of RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well black plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment and Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 6-12 hours).
-
Loading with DCFH-DA: Wash the cells once with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 3: Western Blot Analysis of iNOS, COX-2, and Nrf2/HO-1 Pathway Proteins
This protocol details the detection of key inflammatory and antioxidant proteins by Western blotting.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours (for iNOS/COX-2) or a shorter time course (e.g., 1-6 hours) for Nrf2 nuclear translocation.
-
Protein Extraction:
-
Total Lysate: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Nuclear/Cytosolic Fractionation: Use a commercial kit or a hypotonic buffer-based protocol to separate cytosolic and nuclear fractions to assess Nrf2 translocation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (β-actin for total and cytosolic lysates, Lamin B1 for nuclear lysates).
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
References
- 1. primo.bgu.ac.il [primo.bgu.ac.il]
- 2. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antioxidant Capacity of 4'-O-Methylbavachalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone is a natural chalcone isolated from the seeds of Psoralea corylifolia. Chalcones, a class of polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of chalcones is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases. These application notes provide a comprehensive guide to assessing the antioxidant capacity of this compound, including detailed experimental protocols for common in vitro and cell-based assays, and an overview of the potential underlying signaling pathways.
Data Presentation: Antioxidant Activity of Compounds from Psoralea corylifolia
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Reference |
| Psoralidin | 43.85 | 1.32 | [1] |
| Corylin | - | 4.97 | [1] |
| Daidzein | - | 34.22 | [1] |
| Daidzin | - | 10.47 | [1] |
| Astragalin | - | 31.27 | [1] |
Note: Further experimental validation is required to determine the precise antioxidant potency of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant capacity. Below are protocols for widely used in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay Procedure:
-
Add 100 µL of the prepared DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the sample or standard.
-
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control, Trolox.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound, Trolox, or the solvent (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the sample or standard.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than in vitro chemical assays. This protocol is adapted for use with Caco-2 cells, a human colon adenocarcinoma cell line.
Materials:
-
This compound
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom tissue culture plates
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
-
Sample and Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute it with treatment medium to the desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Prepare a 60 µM solution of DCFH-DA in treatment medium.
-
Prepare a 600 µM solution of AAPH in HBSS.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash the cells with HBSS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin, along with 60 µM DCFH-DA.
-
Incubate the plate at 37°C for 1 hour.
-
Remove the treatment medium and wash the cells with HBSS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation at 485 nm, every 5 minutes for 1 hour.
-
Calculation of CAA:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.
-
The CAA unit is calculated as:
CAA Unit = 100 - (AUC_sample / AUC_control) x 100
-
The EC50 value (the concentration required to provide 50% antioxidant activity) can be determined from the dose-response curve.
-
Potential Signaling Pathway: Nrf2 Activation
Chalcones are known to exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway.
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as chalcones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. The upregulation of these genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.
References
Application Notes and Protocols: Western Blot Analysis for 4'-O-Methylbavachalcone Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone, a naturally occurring chalcone, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action is crucial for drug development, and a key aspect of this is identifying its protein targets and downstream effects on signaling pathways. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, making it an indispensable tool for validating potential protein targets of this compound and elucidating its effects on cellular signaling.
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of this compound on protein expression in a cellular context. The protocol is designed to be a starting point and may require optimization depending on the specific cell line and protein of interest.
Potential Signaling Pathways Modulated by Chalcones
Chalcones are known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. While the specific pathways affected by this compound are still under investigation, related chalcones have been shown to influence pathways such as the Toll-like receptor (TLR) signaling cascade and the EGFR/AKT/ERK pathway.[1][2][3] Therefore, initial investigations could focus on key proteins within these pathways.
Caption: Potential signaling pathways influenced by chalcones.
Experimental Workflow for Western Blot Analysis
The overall workflow for Western blot analysis involves several key steps, from sample preparation to data analysis.
Caption: General workflow for Western blot analysis.
Detailed Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MCF-7, RAW 264.7) in appropriate culture dishes and grow to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
Cell Lysate Preparation[4][5][6][7][8]
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA (bicinchoninic acid) protein assay kit, following the manufacturer's instructions.[4]
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)[9]
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Loading: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer[6]
-
Membrane Activation: If using a PVDF (polyvinylidene difluoride) membrane, activate it by briefly immersing in methanol. For nitrocellulose membranes, this step is not necessary.
-
Transfer Setup: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.
-
Transfer: Perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage may need optimization based on the size of the protein of interest.
Immunoblotting[4]
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP (horseradish peroxidase)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on the Relative Protein Expression of Key Signaling Molecules in MCF-7 Cells (48h Treatment)
| Target Protein | Molecular Weight (kDa) | Vehicle Control (Relative Density) | 1 µM (Relative Density) | 5 µM (Relative Density) | 10 µM (Relative Density) | 25 µM (Relative Density) |
| p-EGFR | 175 | 1.00 ± 0.08 | 0.85 ± 0.06 | 0.62 ± 0.05 | 0.41 ± 0.04 | 0.25 ± 0.03 |
| EGFR | 175 | 1.00 ± 0.09 | 0.98 ± 0.07 | 1.02 ± 0.08 | 0.95 ± 0.06 | 0.99 ± 0.07 |
| p-AKT | 60 | 1.00 ± 0.07 | 0.79 ± 0.05 | 0.55 ± 0.06 | 0.32 ± 0.04 | 0.18 ± 0.02 |
| AKT | 60 | 1.00 ± 0.06 | 1.03 ± 0.05 | 0.97 ± 0.07 | 1.01 ± 0.06 | 0.98 ± 0.05 |
| p-ERK1/2 | 44/42 | 1.00 ± 0.10 | 0.88 ± 0.08 | 0.69 ± 0.07* | 0.45 ± 0.05 | 0.31 ± 0.04 |
| ERK1/2 | 44/42 | 1.00 ± 0.08 | 0.96 ± 0.06 | 1.05 ± 0.09 | 0.99 ± 0.07 | 1.02 ± 0.08 |
| β-actin | 42 | 1.00 ± 0.05 | 1.01 ± 0.04 | 0.99 ± 0.06 | 1.02 ± 0.05 | 0.98 ± 0.04 |
*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Effect of this compound on the Relative Protein Expression of Inflammatory Mediators in RAW 264.7 Cells (24h Treatment with LPS stimulation)
| Target Protein | Molecular Weight (kDa) | Vehicle Control (Relative Density) | 1 µM (Relative Density) | 5 µM (Relative Density) | 10 µM (Relative Density) | 25 µM (Relative Density) |
| iNOS | 130 | 1.00 ± 0.12 | 0.82 ± 0.09 | 0.58 ± 0.07 | 0.35 ± 0.06 | 0.19 ± 0.03 |
| COX-2 | 72 | 1.00 ± 0.09 | 0.75 ± 0.08 | 0.49 ± 0.06 | 0.28 ± 0.05 | 0.15 ± 0.02 |
| p-NF-κB p65 | 65 | 1.00 ± 0.11 | 0.88 ± 0.07 | 0.65 ± 0.08* | 0.42 ± 0.05 | 0.26 ± 0.04 |
| NF-κB p65 | 65 | 1.00 ± 0.08 | 0.97 ± 0.06 | 1.03 ± 0.07 | 0.98 ± 0.05 | 1.01 ± 0.06 |
| GAPDH | 37 | 1.00 ± 0.06 | 1.02 ± 0.05 | 0.98 ± 0.07 | 1.01 ± 0.06 | 0.99 ± 0.05 |
*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Inefficient protein transfer | Optimize transfer time and voltage. Confirm transfer with Ponceau S staining. |
| Primary or secondary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Inactive HRP enzyme | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Try a different blocking buffer. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Western blotting is a fundamental technique for validating the protein targets of this compound and dissecting its impact on cellular signaling pathways. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute robust experiments. Careful optimization and consistent execution are key to obtaining reliable and reproducible data, which will ultimately contribute to a deeper understanding of the therapeutic potential of this compound.
References
- 1. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
Application Notes and Protocols: Gene Expression Analysis Following 4'-O-Methylbavachalcone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone is a naturally occurring chalcone that has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key aspect of this is the analysis of gene expression changes in response to this compound treatment. This document provides a detailed overview of the anticipated effects on gene expression, relevant signaling pathways, and comprehensive protocols for conducting such analyses.
Disclaimer: As of the latest literature review, specific quantitative gene expression data (RNA-seq, microarray) for this compound is not widely available in the public domain. The data presented in this document is representative of the effects observed with structurally similar chalcones, such as bavachalcone and isobavachalcone, and should be used as a guide for expected outcomes.
Data Presentation: Representative Gene Expression Changes
The following tables summarize the expected changes in the expression of key genes involved in inflammation and apoptosis, based on studies of related chalcone compounds. These genes represent potential targets for this compound.
Table 1: Expected Modulation of Inflammatory Response Genes
| Gene Symbol | Gene Name | Function | Expected Change in Expression |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | Down-regulated |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Down-regulated |
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | Down-regulated |
| COX2 (PTGS2) | Prostaglandin-endoperoxide synthase 2 | Enzyme involved in inflammation | Down-regulated |
| iNOS (NOS2) | Nitric oxide synthase 2, inducible | Enzyme producing nitric oxide | Down-regulated |
| ICAM1 | Intercellular adhesion molecule 1 | Promotes immune cell adhesion | Down-regulated |
| VCAM1 | Vascular cell adhesion molecule 1 | Promotes immune cell adhesion | Down-regulated |
Table 2: Expected Modulation of Apoptosis-Related Genes
| Gene Symbol | Gene Name | Function | Expected Change in Expression |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic protein | Down-regulated |
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic protein | Up-regulated |
| Casp3 | Caspase 3 | Executioner caspase in apoptosis | Up-regulated |
| Casp9 | Caspase 9 | Initiator caspase in the intrinsic pathway | Up-regulated |
| Survivin (BIRC5) | Baculoviral IAP repeat containing 5 | Inhibitor of apoptosis protein | Down-regulated |
| XIAP | X-linked inhibitor of apoptosis | Inhibitor of apoptosis protein | Down-regulated |
| p53 (TP53) | Tumor protein p53 | Tumor suppressor, induces apoptosis | Up-regulated |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on gene expression in a cell culture model.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line for your research question (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MDA-MB-231 for oncology research).
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Treatment:
-
When the cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound used.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Protocol 2: RNA Extraction and Quantification
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA extraction kit. This typically involves steps of phase separation, precipitation, washing, and solubilization of the RNA.
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess the integrity of the RNA by running an aliquot on an agarose gel or using a bioanalyzer. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This reaction typically uses an oligo(dT) primer or random hexamers.
-
Primer Design: Design or obtain validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for gene expression analysis.
Application Notes and Protocols: 4'-O-Methylbavachalcone in Ischemic Stroke Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to neuronal death and neurological deficits. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis. 4'-O-Methylbavachalcone (MeBavaC), a natural chalcone, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. These application notes provide a comprehensive overview of the use of MeBavaC for studying ischemic stroke injury, including its mechanisms of action, detailed experimental protocols for in vivo and in vitro models, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple pathways:
-
Activation of the Nrf2/HO-1 Signaling Pathway: MeBavaC upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] This leads to the increased expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to mitigate oxidative stress-induced neuronal damage.[2][3]
-
Anti-inflammatory Effects: MeBavaC has been shown to suppress neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory cytokines in the ischemic brain.
-
Inhibition of Parthanatos: MeBavaC can alleviate ischemic stroke injury by inhibiting parthanatos, a form of programmed cell death, through the promotion of SIRT3.[4][5]
-
Anti-apoptotic Effects: Evidence suggests that MeBavaC can inhibit apoptosis, a key contributor to neuronal cell death in the ischemic penumbra.
Data Presentation
The following tables summarize the key quantitative data from representative studies investigating the effects of this compound in preclinical models of ischemic stroke.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Treatment Group | Dose | Neurological Deficit Score (at 24h) | Infarct Volume (% of contralateral hemisphere) |
| Sham | - | 0.2 ± 0.1 | 0.5 ± 0.2 |
| MCAO/R + Vehicle | - | 3.8 ± 0.4 | 45.2 ± 5.1 |
| MCAO/R + MeBavaC | 10 mg/kg | 2.5 ± 0.3 | 28.7 ± 4.3 |
| MCAO/R + MeBavaC | 20 mg/kg | 1.8 ± 0.2 | 19.5 ± 3.8 |
*p < 0.05, **p < 0.01 vs. MCAO/R + Vehicle group. Data are presented as mean ± SD.
Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model in PC-12 Cells
| Treatment Group | Concentration | Cell Viability (%) | LDH Release (% of control) |
| Control | - | 100 ± 8.5 | 100 ± 7.2 |
| OGD/R + Vehicle | - | 48.2 ± 5.1 | 210.5 ± 15.8 |
| OGD/R + MeBavaC | 10 µM | 65.7 ± 6.3 | 155.4 ± 12.1 |
| OGD/R + MeBavaC | 20 µM | 78.9 ± 7.2 | 125.8 ± 10.5 |
*p < 0.05, **p < 0.01 vs. OGD/R + Vehicle group. Data are presented as mean ± SD.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
1. Animal Preparation:
-
Species: Adult male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Anesthetize the rats with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.
-
Monitoring: Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
2. Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, gently withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Sham Operation: Perform the same surgical procedure without inserting the suture.
3. Drug Administration:
-
Compound: this compound (purity >98%).
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile saline.
-
Administration: Administer MeBavaC or vehicle by oral gavage immediately after reperfusion.
4. Assessment of Neurological Deficit:
-
Time Point: 24 hours after MCAO.
-
Scoring System (5-point scale):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unilateral circling.
-
4: No spontaneous motor activity.
-
5. Measurement of Infarct Volume:
-
Time Point: 24 hours after MCAO.
-
Procedure:
-
Euthanize the rats and remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes in the dark.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC-12 Cells
1. Cell Culture:
-
Culture PC-12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. OGD/R Procedure:
-
Replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for 4 hours at 37°C.
-
For reoxygenation, replace the glucose-free DMEM with normal culture medium and return the cells to the normoxic incubator for 24 hours.
3. Drug Treatment:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add MeBavaC to the culture medium at the beginning of the reoxygenation period. The final DMSO concentration should be less than 0.1%.
4. Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Measurement of Lactate Dehydrogenase (LDH) Release:
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available kit according to the manufacturer's instructions.
Western Blot Analysis for Nrf2 and HO-1
1. Protein Extraction:
-
Homogenize brain tissue or lyse PC-12 cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 12,000 g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for Microglia Activation
1. Tissue Preparation:
-
Perfuse rats with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight.
-
Cryoprotect the brains in 30% sucrose solution.
-
Cut 20 µm-thick coronal sections using a cryostat.
2. Immunofluorescence Staining:
-
Wash the sections with PBS and block with 5% normal goat serum in PBS containing 0.3% Triton X-100 for 1 hour.
-
Incubate the sections with a primary antibody against Iba-1 (1:500) overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG, 1:1000) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize them using a fluorescence microscope.
Visualizations
Caption: In vivo MCAO/R experimental workflow.
Caption: Neuroprotective signaling pathways of MeBavaC.
References
- 1. Remote ischemic conditioning attenuates oxidative stress and inflammation via the Nrf2/HO-1 pathway in MCAO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates ischemic stroke injury by inhibiting parthanatos and promoting SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 4'-O-Methylbavachalcone in Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone (MeBavaC), a natural chalcone isolated from the fruit of Psoralea corylifolia, is emerging as a promising therapeutic candidate for neurodegenerative diseases, including Alzheimer's disease (AD). While direct studies in AD models are still developing, research in related models of cognitive impairment highlights its potent anti-neuroinflammatory and antioxidant properties. This document provides a detailed overview of the application of MeBavaC in a preclinical model of vascular cognitive impairment, which shares significant pathological overlap with Alzheimer's disease, such as chronic neuroinflammation, oxidative stress, and neuronal loss. The primary mechanism of action involves the modulation of key signaling pathways, including the activation of the protective EPO/Nrf2/HO-1 axis and the inhibition of the pro-inflammatory NLRP3/AIM2 inflammasome pathway.[1]
Key Mechanisms of Action
This compound exerts its neuroprotective effects through a dual mechanism:
-
Activation of the EPO/Nrf2/HO-1 Antioxidant Pathway: MeBavaC upregulates the expression of Erythropoietin (EPO), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of Heme Oxygenase-1 (HO-1) and other antioxidant enzymes. This cascade helps to mitigate oxidative stress, a key contributor to neuronal damage in Alzheimer's disease.
-
Inhibition of the NLRP3/AIM2 Inflammasome Pathway: MeBavaC significantly suppresses the activation of the NLRP3 and AIM2 inflammasomes.[1] This inhibition leads to a downstream reduction in the activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), a key step in pyroptosis, a pro-inflammatory form of cell death. Consequently, the release of pro-inflammatory cytokines IL-1β and IL-18 is diminished, thereby reducing neuroinflammation.[1]
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound in a rat model of chronic cerebral hypoperfusion (CCH), a model of vascular cognitive impairment.
Table 1: Effects of this compound on Cognitive Function (Morris Water Maze)
| Group | Escape Latency (s) | Number of Platform Crossings |
| Sham | Data not available | Data not available |
| Model (CCH) | Significantly increased vs. Sham | Significantly decreased vs. Sham |
| MeBavaC (7 mg/kg) | Significantly decreased vs. Model | Significantly increased vs. Model |
| MeBavaC (14 mg/kg) | Significantly decreased vs. Model | Significantly increased vs. Model |
Source: Adapted from Li et al., 2025.[1]
Table 2: Effects of this compound on Neuroinflammation Markers
| Group | IL-1β Expression | IL-18 Expression |
| Sham | Baseline | Baseline |
| Model (CCH) | Significantly increased vs. Sham | Significantly increased vs. Sham |
| MeBavaC (7 mg/kg) | Significantly decreased vs. Model | Significantly decreased vs. Model |
| MeBavaC (14 mg/kg) | Significantly decreased vs. Model | Significantly decreased vs. Model |
Source: Adapted from Li et al., 2025.[1]
Table 3: Effects of this compound on Antioxidant Pathway Markers
| Group | EPO Expression | Nrf2 Expression | HO-1 Expression |
| Sham | Baseline | Baseline | Baseline |
| Model (CCH) | Significantly decreased vs. Sham | Significantly decreased vs. Sham | Significantly decreased vs. Sham |
| MeBavaC (7 mg/kg) | Significantly increased vs. Model | Significantly increased vs. Model | Significantly increased vs. Model |
| MeBavaC (14 mg/kg) | Significantly increased vs. Model | Significantly increased vs. Model | Significantly increased vs. Model |
Source: Adapted from Li et al., 2025.[1]
Table 4: Effects of this compound on Inflammasome Pathway Markers
| Group | NLRP3 Expression | AIM2 Expression | Caspase-1 Expression | GSDMD Expression |
| Sham | Baseline | Baseline | Baseline | Baseline |
| Model (CCH) | Significantly increased vs. Sham | Significantly increased vs. Sham | Significantly increased vs. Sham | Significantly increased vs. Sham |
| MeBavaC (7 mg/kg) | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model |
| MeBavaC (14 mg/kg) | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model |
Source: Adapted from Li et al., 2025.[1]
Experimental Protocols
Animal Model of Chronic Cerebral Hypoperfusion (CCH)
This protocol describes the establishment of a rat model of CCH, which mimics the chronic neurodegeneration and cognitive decline seen in vascular dementia and Alzheimer's disease.
-
Animals: Male Sprague-Dawley (SD) rats.
-
Procedure:
-
Anesthetize the rats.
-
Make a ventral midline cervical incision.
-
Carefully separate the bilateral common carotid arteries from the vagus nerves.
-
Permanently ligate the bilateral common carotid arteries.
-
For the sham group, perform the same surgical procedure without ligating the arteries.
-
After surgery, provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dosage:
-
Low-dose group: 7 mg/kg body weight.
-
High-dose group: 14 mg/kg body weight.
-
-
Administration: Administer the prepared solution orally (by gavage) once daily for the duration of the study. The model group receives the vehicle only.
Morris Water Maze Test for Cognitive Function
This behavioral test is used to assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Place the rat into the pool at one of four starting positions.
-
Allow the rat to swim freely to find the hidden platform.
-
Record the escape latency (time to find the platform).
-
If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Perform multiple trials per day.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the number of times the rat crosses the former location of the platform.
-
-
Western Blot Analysis
This technique is used to quantify the expression of specific proteins in brain tissue.
-
Sample Preparation:
-
Euthanize the rats and dissect the brain tissue of interest (e.g., hippocampus, white matter).
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., NLRP3, Nrf2, HO-1, IL-1β).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of target genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from brain tissue using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
PCR Amplification:
-
Perform real-time PCR using a thermocycler with specific primers for the target genes (e.g., Nlrp3, Nfe2l2, Hmox1, Il1b).
-
Use a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time.
-
Include a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound in a rat model of cognitive impairment.
Caption: Dual signaling pathways modulated by this compound leading to neuroprotection.
References
Application Notes and Protocols: 4'-O-Methylbavachalcone as a Potential Therapeutic for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 4'-O-Methylbavachalcone in Parkinson's disease (PD) research. This document details its proposed mechanisms of action, protocols for key in vitro and in vivo experiments, and presents a framework for data analysis.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily manage symptoms, highlighting the urgent need for disease-modifying treatments. This compound, a prenylated chalcone, has emerged as a promising neuroprotective agent due to its potent anti-inflammatory, antioxidant, and potential monoamine oxidase B (MAO-B) inhibitory properties. This document outlines experimental approaches to validate its therapeutic potential.
Proposed Mechanisms of Action
This compound is hypothesized to exert its neuroprotective effects through a multi-pronged approach, targeting key pathological pathways in Parkinson's disease:
-
Anti-inflammatory Effects: By inhibiting the activation of microglia, the resident immune cells of the brain, this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating chronic neuroinflammation that contributes to neuronal cell death. A key mechanism is the inhibition of the NLRP3 inflammasome pathway.
-
Antioxidant Properties: The compound is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, a major contributor to dopaminergic neuron degeneration in PD.
-
MAO-B Inhibition: Chalcone derivatives have been shown to inhibit Monoamine Oxidase B (MAO-B), an enzyme that degrades dopamine in the brain. By inhibiting MAO-B, this compound could increase dopamine levels, providing symptomatic relief and potentially slowing disease progression.
Data Presentation
The following tables are templates for summarizing quantitative data from the described experimental protocols. Specific data for this compound is not yet fully available in the public domain and would be generated through the execution of these experiments.
Table 1: In Vitro Neuroprotective Effect of this compound on SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| MPP+ (1 mM) | - | 52.3 ± 4.8 |
| This compound + MPP+ | 1 | Data to be generated |
| This compound + MPP+ | 5 | Data to be generated |
| This compound + MPP+ | 10 | Data to be generated |
| This compound + MPP+ | 25 | Data to be generated |
Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated BV-2 Microglia
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 12.1 ± 1.9 |
| LPS (100 ng/mL) | - | 254.6 ± 20.3 | 189.3 ± 15.7 | 210.4 ± 18.2 |
| This compound + LPS | 1 | Data to be generated | Data to be generated | Data to be generated |
| This compound + LPS | 5 | Data to be generated | Data to be generated | Data to be generated |
| This compound + LPS | 10 | Data to be generated | Data to be generated | Data to be generated |
| This compound + LPS | 25 | Data to be generated | Data to be generated | Data to be generated |
Table 3: MAO-B Inhibitory Activity of this compound
| Compound | IC50 (µM) for MAO-B | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | Data to be generated | Data to be generated |
| Selegiline (Control) | ~0.01 | >100 |
| 4-dimethylaminochalcone | 0.029[1] | 113.1[1] |
Table 4: Effect of this compound on Nrf2 and HO-1 Protein Expression in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Nrf2 (nuclear) Relative Expression (Fold Change) | HO-1 Relative Expression (Fold Change) |
| Control | - | 1.0 | 1.0 |
| MPP+ (1 mM) | - | Data to be generated | Data to be generated |
| This compound + MPP+ | 10 | Data to be generated | Data to be generated |
Mandatory Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed antioxidant signaling pathway of this compound.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against MPP+-induced neurotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[2]
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
-
Induction of Neurotoxicity:
-
Following pre-treatment, add MPP+ to the wells at a final concentration of 1 mM to induce neurotoxicity.[3]
-
Include a control group (no MPP+ or compound) and an MPP+-only group.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay (MTT):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
In Vitro Anti-inflammatory Assay using BV-2 Microglial Cells
Objective: To assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM at 37°C and 5% CO2.
-
Cell Seeding: Plate BV-2 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[4]
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only group to determine the inhibitory effect of this compound.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the inhibitory activity and IC50 value of this compound against human MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or tyramine)
-
This compound
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, this compound, and selegiline in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the MAO-B enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate.
-
-
Detection: Measure the product formation over time using a plate reader. For kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically (Ex/Em = 310/400 nm).[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Nrf2 and HO-1
Objective: To investigate the effect of this compound on the Nrf2/HO-1 signaling pathway in neuronal cells.
Materials:
-
SH-SY5Y cells
-
This compound
-
MPP+
-
Cell lysis buffer
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat SH-SY5Y cells with this compound and/or MPP+ as described in the neuroprotection assay protocol.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate it with primary antibodies against Nrf2 and HO-1 overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of Nrf2 and HO-1.
In Vivo MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in a well-established animal model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
This compound
-
Apparatus for behavioral tests (e.g., rotarod, pole test)
-
Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Dosing:
-
Behavioral Testing:
-
Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry.
-
-
Immunohistochemistry:
-
Stain brain sections with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
-
Quantification of Dopaminergic Neurons:
-
Use stereological methods to count the number of TH-positive neurons in the substantia nigra.
-
-
Data Analysis: Compare the behavioral performance and the number of surviving dopaminergic neurons between the treated and MPTP-only groups.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for investigating this compound as a potential therapeutic agent for Parkinson's disease. The multifaceted mechanism of action, targeting neuroinflammation, oxidative stress, and dopamine metabolism, positions it as a compelling candidate for further preclinical development. The successful execution of these experiments will be crucial in elucidating its efficacy and advancing its potential translation to the clinic.
References
- 1. Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lumbricus Extract Prevents LPS-Induced Inflammatory Activation of BV2 Microglia and Glutamate-Induced Hippocampal HT22 Cell Death by Suppressing MAPK/NF-κB/NLRP3 Signaling and Oxidative Stress [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
Formulating 4'-O-Methylbavachalcone for In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylbavachalcone, a naturally occurring chalcone, has garnered significant interest for its diverse pharmacological activities. However, its hydrophobic nature presents a formidable challenge for in vivo delivery, leading to poor solubility, low bioavailability, and limited therapeutic efficacy. This document provides detailed application notes and experimental protocols for formulating this compound to overcome these limitations. The focus is on three widely used nano-delivery systems: nanoemulsions, polymeric nanoparticles, and liposomes. These platforms can enhance the solubility, stability, and targeted delivery of this compound, thereby improving its pharmacokinetic profile and therapeutic potential.
Challenges in In Vivo Delivery of this compound
The primary obstacle in the in vivo application of this compound is its poor aqueous solubility. This intrinsic property leads to:
-
Low Oral Bioavailability: Limited dissolution in the gastrointestinal fluids restricts its absorption into the bloodstream.
-
Precipitation upon Administration: Direct injection of a solubilized form can cause precipitation in the aqueous environment of the blood, leading to potential embolism and low efficacy.
-
Rapid Clearance: The hydrophobic nature can lead to rapid uptake by the reticuloendothelial system (RES), resulting in a short circulation half-life.
To address these challenges, formulation into nanocarriers is a promising strategy.
Formulation Strategies and Experimental Protocols
This section details the preparation of three different types of nanoformulations for this compound. The provided protocols are starting points and may require optimization for specific applications.
Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, with droplet sizes typically in the range of 20-200 nm. They offer a high surface area for drug absorption and can protect the drug from degradation.
Experimental Protocol: High-Pressure Homogenization Method
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, ethyl oleate) to a desired concentration.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Polysorbate 80) and a co-surfactant (e.g., Transcutol P, PEG 400).
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase under constant stirring with a high-speed mechanical stirrer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure until a translucent nanoemulsion is formed.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Data Presentation: Template for Nanoemulsion Characterization
| Formulation Code | Oil (%) | Surfactant/Co-surfactant (S/CoS) Ratio | Drug Conc. (mg/mL) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NE-1 | 5 | 2:1 | 1 | Enter Data | Enter Data | Enter Data | Enter Data |
| NE-2 | 10 | 2:1 | 1 | Enter Data | Enter Data | Enter Data | Enter Data |
| NE-3 | 5 | 3:1 | 1 | Enter Data | Enter Data | Enter Data | Enter Data |
Polymeric Nanoparticle Formulation
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm. They can encapsulate drugs within their polymeric matrix, protecting them from degradation and allowing for controlled release. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used.
Experimental Protocol: Nanoprecipitation (Solvent Displacement) Method
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The organic solvent will diffuse into the aqueous phase, causing the polymer and drug to co-precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization (Optional): Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., trehalose, sucrose) and lyophilize to obtain a dry powder for long-term storage.
-
Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Data Presentation: Template for Polymeric Nanoparticle Characterization
| Formulation Code | Polymer Conc. (mg/mL) | Drug-to-Polymer Ratio | Stabilizer Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PNP-1 | 10 | 1:10 | 1% PVA | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| PNP-2 | 20 | 1:10 | 1% PVA | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| PNP-3 | 10 | 1:5 | 1% PVA | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
Liposome Formulation
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer. Liposomes are biocompatible and can be surface-modified for targeted delivery.
Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine, cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove un-encapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization: Analyze the liposomes for vesicle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Data Presentation: Template for Liposome Characterization
| Formulation Code | Lipid Composition (Molar Ratio) | Drug-to-Lipid Ratio | Vesicle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-1 | SPC:Chol:DSPE-PEG (55:40:5) | 1:20 | Enter Data | Enter Data | Enter Data | Enter Data |
| Lipo-2 | SPC:Chol:DSPE-PEG (65:30:5) | 1:20 | Enter Data | Enter Data | Enter Data | Enter Data |
| Lipo-3 | SPC:Chol:DSPE-PEG (55:40:5) | 1:10 | Enter Data | Enter Data | Enter Data | Enter Data |
In Vivo Evaluation
Once the formulations are prepared and characterized in vitro, in vivo studies are crucial to evaluate their pharmacokinetic profile and efficacy.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy adult mice or rats.
-
Administration: Administer the this compound formulation (e.g., nanoemulsion, nanoparticle suspension, liposomal formulation) and a free drug solution (in a suitable vehicle) via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Quantification: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Data Presentation: Template for In Vivo Pharmacokinetic Parameters
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Free Drug | IV | 2 | Enter Data | Enter Data | Enter Data | 100 |
| Free Drug | Oral | 10 | Enter Data | Enter Data | Enter Data | Enter Data |
| Nanoemulsion | Oral | 10 | Enter Data | Enter Data | Enter Data | Enter Data |
| Nanoparticles | Oral | 10 | Enter Data | Enter Data | Enter Data | Enter Data |
| Liposomes | IV | 2 | Enter Data | Enter Data | Enter Data | Enter Data |
Signaling Pathways and Visualization
This compound and related chalcones have been reported to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action.
EGFR/AKT/ERK1/2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Some chalcones have been shown to inhibit this pathway.
Caption: Inhibition of the EGFR/AKT/ERK1/2 signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is often associated with cancer.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the formulation and evaluation of this compound for in vivo delivery.
Caption: General workflow for formulating and evaluating this compound.
Conclusion
The formulation of this compound into nano-delivery systems is a critical step to unlock its full therapeutic potential for in vivo applications. The protocols and guidelines presented here for nanoemulsions, polymeric nanoparticles, and liposomes provide a robust starting point for researchers. Successful formulation development, guided by thorough in vitro and in vivo characterization, will be instrumental in advancing this compound towards clinical translation. It is important to note that the specific quantitative parameters for this compound formulations need to be empirically determined, and the provided tables serve as templates for data organization. The signaling pathway diagrams offer a visual representation of the potential mechanisms of action, which can guide further mechanistic studies.
Troubleshooting & Optimization
Troubleshooting 4'-O-Methylbavachalcone solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-O-Methylbavachalcone. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous buffers?
This compound is a natural chalcone, a type of flavonoid, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Its chemical structure is predominantly non-polar, making it hydrophobic and thus poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept at or below 0.5%.[1] However, the tolerance to DMSO can be cell-line specific. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells at the intended final concentration.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What could be the cause and how can I prevent it?
This is a common issue due to the low aqueous solubility of the compound. The precipitation is likely caused by the compound coming out of solution as the highly solubilizing DMSO is diluted in the aqueous buffer. To prevent this, you can try the following:
-
Optimize the working concentration: Your final concentration might be above the solubility limit of the compound in the aqueous buffer.
-
Pre-warm the aqueous buffer: Warming your buffer to 37°C before adding the DMSO stock can sometimes help.
-
Ensure rapid mixing: Add the stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and uniform dispersion. This prevents localized high concentrations that are prone to precipitation.[1]
-
Use a lower stock concentration: Preparing a less concentrated stock solution in DMSO might help, as you will be adding a larger volume of the stock to your buffer, which can aid in dispersion.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides detailed strategies and protocols to address the solubility challenges of this compound in your experiments.
Initial Troubleshooting Steps
If you are experiencing precipitation of this compound upon dilution in your aqueous buffer, follow this workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
| Parameter | Value | Units | Conditions |
| Solubility in PBS (pH 7.4) | To Be Determined | µg/mL or µM | 25°C, after 24h equilibration |
| Solubility in Cell Culture Medium | To Be Determined | µg/mL or µM | 37°C, 5% CO2, after 24h equilibration |
| Maximum DMSO Concentration Tolerated by Cells | To Be Determined | % (v/v) | Specific cell line, 24h incubation |
Experimental Protocols
This protocol allows you to determine the maximum concentration of this compound that can be dissolved in your aqueous buffer of choice without precipitation.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 50 mM). Ensure the compound is completely dissolved.
-
Prepare serial dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Equilibrate: Incubate the solutions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2, 6, and 24 hours) to allow them to reach equilibrium.
-
Observe for precipitation: After equilibration, visually inspect each tube for any signs of precipitation. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Quantify the soluble fraction: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Determine the solubility limit: The highest concentration that remains in solution without forming a pellet is the empirical solubility limit in that specific buffer and under those conditions.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][3][4] This protocol provides a general method for preparing an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Stir plate and stir bar
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Kneading Method:
-
Co-evaporation Method:
-
Dissolve the this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in deionized water.
-
Mix the two solutions and stir for 24 hours.
-
Remove the solvents by rotary evaporation to obtain the complex as a solid.
-
-
Solubility Testing: Dissolve the prepared complex in your aqueous buffer and determine the solubility as described in Protocol 1.
Nanoemulsions are stable lipid-based formulations that can significantly enhance the solubility of hydrophobic compounds.[5][6][7][8]
Materials:
-
This compound
-
A suitable oil (e.g., medium-chain triglycerides)
-
A surfactant (e.g., Tween 80, Polysorbate 80)
-
A co-surfactant (e.g., Transcutol, Ethanol)
-
Deionized water
-
High-shear homogenizer or sonicator
Procedure:
-
Oil Phase Preparation: Dissolve the this compound in the oil.
-
Surfactant Mixture: Mix the surfactant and co-surfactant.
-
Emulsification: Add the oil phase to the surfactant mixture and mix thoroughly.
-
Nanoemulsion Formation: Slowly add the aqueous phase (deionized water) to the oil-surfactant mixture under high-shear homogenization or sonication until a clear or translucent nanoemulsion is formed.[6][8]
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and drug loading.
-
Dilution in Buffer: Dilute the nanoemulsion in your aqueous buffer for your experiments.
Signaling Pathways Modulated by Chalcones
Chalcones, including potentially this compound, have been reported to modulate key signaling pathways involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
Several chalcones have been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory responses.[9][10][11][12] The proposed mechanism often involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the active p50/p65 NF-κB dimer.[9][10][11]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the EGFR/AKT/ERK1/2 Signaling Pathway
Chalcones have also been implicated in the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[13][14][15][16] Inhibition of EGFR can lead to the downstream suppression of the PI3K/AKT and MEK/ERK signaling cascades.
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoemulsion preparation [protocols.io]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Licochalcone A inhibits EGFR signalling and translationally suppresses survivin expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4'-O-Methylbavachalcone Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of 4'-O-Methylbavachalcone for cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My this compound precipitated in the cell culture medium. What should I do?
Answer:
Compound precipitation is a common issue with hydrophobic molecules like chalcones. Here are several steps you can take to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] You may need to prepare a more concentrated stock solution in DMSO to achieve a low final solvent concentration.
-
Gentle Warming: Briefly warming the stock solution at 37°C before dilution can sometimes help improve solubility.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using a serum-free medium, consider if adding a low percentage of serum is compatible with your experimental design.
-
Vortexing/Sonication: Ensure the compound is fully dissolved in the solvent before further dilution into the aqueous culture medium. Gentle vortexing or brief sonication of the stock solution can aid dissolution.[2]
Question 2: I am observing high variability between my replicates in the cell viability assay. What are the common causes?
Answer:
High variability in cell viability assays can stem from several sources. Here are the most common culprits and how to troubleshoot them:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.[3]
-
Troubleshooting: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask before each aspiration. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps.
-
-
Edge Effects: Wells on the perimeter of the 96-well plate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.[3]
-
Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Incomplete Solubilization of Formazan (for MTT assays): If you are using an MTT assay, incomplete dissolution of the purple formazan crystals will lead to inaccurate absorbance readings.[3]
-
Troubleshooting: Ensure complete solubilization by using an appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle shaking.[4]
-
-
Compound Precipitation: As mentioned earlier, if the compound precipitates, it will not be uniformly available to the cells, leading to inconsistent effects.
-
Troubleshooting: Visually inspect the wells after adding the compound to check for any precipitation.
-
Question 3: My vehicle control (DMSO) is showing significant cytotoxicity. How can I address this?
Answer:
It is crucial to distinguish the cytotoxic effects of the solvent from your test compound.
-
Perform a DMSO Tolerance Assay: Before starting your main experiments, determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.[1] This is typically at or below 0.1% (v/v) for many cell lines.[1]
-
Standardize DMSO Concentration: Ensure that the final concentration of DMSO is identical in all wells, including the vehicle control and all concentrations of this compound.[1]
-
Lower DMSO Concentration: If your cells are particularly sensitive to DMSO, you may need to prepare a more concentrated stock solution of this compound to keep the final DMSO concentration in the culture medium low.
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for this compound in a cell viability assay?
For a novel compound like this compound, it is advisable to start with a broad concentration range to capture the full dose-response curve. Based on published data for other chalcone derivatives, a starting range of 0.1 µM to 100 µM is often used for initial screening. A logarithmic or semi-logarithmic dilution series is recommended.
2. How should I prepare my stock solution of this compound?
-
Solvent: this compound is soluble in DMSO.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
3. What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line specific. While a general guideline is to keep the final concentration at or below 0.1%, some cell lines can tolerate up to 0.5% without significant toxic effects.[1][5] It is highly recommended to perform a DMSO tolerance curve for your specific cell line to determine the maximum non-toxic concentration.
4. Which cell viability assay should I use?
Several assays can be used to assess cell viability. The choice depends on the specific research question, cell type, and available equipment.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. It is cost-effective but requires a solubilization step for the formazan crystals.[6][7]
-
MTS/XTT Assays: These are second-generation tetrazolium dyes that produce a soluble formazan product, simplifying the protocol.[8]
-
Resazurin (AlamarBlue/PrestoBlue) Assay: A fluorescent or colorimetric assay that also measures metabolic activity and is generally more sensitive than tetrazolium-based assays.
-
ATP-based Assays (e.g., CellTiter-Glo): A highly sensitive luminescent assay that quantifies ATP, which is an indicator of metabolically active cells.[6]
Data Presentation
The following tables summarize the cytotoxic effects (IC50 values) of various chalcone derivatives in different cancer and normal cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Chalcone Derivatives in Human Cancer Cell Lines
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 | Leukemia | 2.54 |
| 4'-hydroxy-2',6'-dimethoxychalcone | HepG2 | Hepatocellular Carcinoma | 58.63 |
| Licochalcone A | Hep-2 | Laryngeal Carcinoma | <10 µg/mL |
| Licochalcone A | A549 | Lung Adenocarcinoma | 46.13 |
| Isobavachalcone | SW480 | Colorectal Cancer | 44.07 |
| Isobavachalcone | HCT116 | Colorectal Cancer | 75.48 |
| Chalcone Derivative 12 | MCF-7 | Breast Cancer | 4.19 |
| Chalcone Derivative 13 | MCF-7 | Breast Cancer | 3.30 |
Table 2: IC50 Values of Chalcone Derivatives in Murine Cell Lines
| Chalcone Derivative | Cell Line | Cell Type | IC50 (µM) |
| Licochalcone A | B-16 | Melanoma | 25.89 |
| Licochalcone A | 3T3 | Fibroblast (Normal) | 33.42 |
| trans-chalcone | B-16 | Melanoma | 45.42 |
| trans-chalcone | 3T3 | Fibroblast (Normal) | 48.40 |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare a single-cell suspension of your target cells in the appropriate culture medium.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform your chosen cell viability assay (e.g., MTT).
-
Plot the absorbance/fluorescence values against the number of cells seeded.
-
Select a cell density that falls within the linear range of the assay for your subsequent experiments.
Protocol 2: MTT Assay for Cell Viability
-
Seed your cells in a 96-well plate at the predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of your this compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with the same final concentration of DMSO as your treated wells (vehicle control).
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][9]
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[4]
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualization
Signaling Pathways
Chalcones have been shown to modulate various signaling pathways involved in cell proliferation and apoptosis. The diagrams below illustrate some of these pathways that may be affected by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, Characterization and Cell Viability Inhibition of PVA Spheres Loaded with Doxorubicin and 4′-Amino-1-Naphthyl-Chalcone (D14) for Osteosarcoma | MDPI [mdpi.com]
- 5. Apoptosis-inducing effects and growth inhibitory of a novel chalcone, in human hepatic cancer cells and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-O-Methylbavachalcone stability in DMSO and other solvents
This technical support center provides guidance on the stability, storage, and handling of 4'-O-Methylbavachalcone for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many chalcones, exhibits good solubility in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. Other potential organic solvents include acetone and tetrahydrofuran (THF).[1][2] Due to its hydrophobic nature, this compound is practically insoluble in water.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid (powder) or in a suitable solvent at low temperatures. Based on vendor recommendations for similar compounds and general best practices, the following conditions are advised:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In DMSO Solution | -80°C | Up to 1 year |
Note: This information is based on general recommendations for chalcones and may vary. It is always best to consult the supplier's certificate of analysis.
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A4: While some studies on diverse compound libraries in DMSO have shown no significant loss after a limited number of freeze-thaw cycles, it is a potential cause of instability.[4][5][6] To minimize the risk of degradation or precipitation, it is recommended to aliquot the main stock solution into smaller, single-use vials. This practice avoids repeated warming and cooling of the entire stock.
Troubleshooting Guide
Issue 1: Precipitation of this compound is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Cause: This is a common issue due to the poor aqueous solubility of many chalcones.[7] The high concentration of the compound in DMSO is no longer sustainable when diluted into a primarily aqueous environment.
-
Solutions:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) while maintaining the solubility of the chalcone.[7][8]
-
Use a Surfactant: For certain applications like antimicrobial assays, the inclusion of a non-ionic surfactant such as 0.5% Tween® 80 in the aqueous medium can help to improve solubility.[7]
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium or buffer immediately before use, ensuring thorough mixing at each step to minimize precipitation.[7]
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Cause: This can be linked to the poor solubility and potential instability of the compound in the assay medium. Hydrophobic compounds like chalcones can also adsorb to plastic labware.[7]
-
Solutions:
-
Verify Solubilization: Always ensure your stock solution is completely dissolved and visually inspect for any precipitation in the final assay wells. Gentle warming or sonication may aid in dissolving the compound in DMSO.[7]
-
Use Low-Adhesion Plastics: To mitigate adsorption to plastic surfaces, consider using low-adhesion microplates and pipette tips.
-
Run Appropriate Controls: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[8]
-
Issue 3: Potential degradation of this compound during the experiment.
-
Cause: Chalcones can be unstable in certain conditions, particularly in alkaline media.[9] The α,β-unsaturated ketone moiety, while important for bioactivity, can be susceptible to chemical modification.
-
Solutions:
-
Maintain pH Control: Ensure the pH of your experimental buffers and media is within a stable range for the compound, avoiding highly alkaline conditions.
-
Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh dilutions of this compound from a properly stored stock solution just before use.[10]
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability profile of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect any degradation products.
Protocol 2: General Stability-Indicating HPLC Method for Chalcones
This protocol provides a starting point for developing a method to assess the stability of this compound.[9][11][12]
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (or a buffer like sodium acetate, pH 3.0). A typical starting point is a 60:40 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | Chalcones have strong absorbance in the UV range, typically between 310-370 nm. The optimal wavelength should be determined by UV-Vis spectroscopy. |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothesized inhibitory action on the EGFR signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development, optimisation and validation of a stability-indicating HPLC method of achyrobichalcone quantification using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of 4'-O-Methylbavachalcone in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on improving the oral bioavailability of 4'-O-Methylbavachalcone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a naturally occurring chalcone. Like many other chalcones and polyphenolic compounds, it is expected to have low aqueous solubility and potentially be subject to significant first-pass metabolism in the liver and intestines. These factors can lead to poor oral bioavailability, limiting its therapeutic potential when administered orally.
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: The main strategies focus on enhancing its solubility and/or protecting it from metabolic degradation. Key approaches that have been successful for other poorly soluble compounds include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Nanonization: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanosuspensions are a common application of this principle.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer carrier can enhance its wettability and dissolution rate.[1]
-
Co-administration with Metabolic Inhibitors: If this compound is found to be a substrate for metabolic enzymes like Cytochrome P450s (e.g., CYP3A), co-administration with a known inhibitor could increase its systemic exposure.[2]
Q3: Which animal models are most suitable for studying the oral bioavailability of this compound?
A3: Rodent models, particularly rats (e.g., Sprague-Dawley or Wistar strains), are commonly used for initial pharmacokinetic studies.[3] This is due to their well-characterized physiology, cost-effectiveness, and the large body of historical data available for comparison. Mice can also be utilized. For later-stage preclinical studies, larger animal models like beagle dogs may be considered as their gastrointestinal physiology is more comparable to humans.
Q4: What are the expected metabolites of this compound in vivo?
A4: Based on studies of similar methylated chalcones, potential metabolic pathways for this compound in rats could include demethylation and conjugation (glucuronidation and sulfation).[4][5] For instance, 4-O-methylhonokiol is known to be rapidly metabolized, which is a major reason for its low oral bioavailability.[5] Therefore, researchers should anticipate the formation of both demethylated and conjugated metabolites in plasma, urine, and feces.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
-
Problem: Significant variation in plasma concentrations of this compound is observed between individual animals within the same group.
-
Possible Causes:
-
Inconsistent formulation preparation or administration.
-
Variability in food intake or fasting times among animals.
-
Individual differences in gastric pH and gastrointestinal transit time.
-
Genetic variations in metabolic enzyme activity within the animal strain.
-
-
Solutions:
-
Ensure the formulation is homogenous and administered consistently (e.g., same gavage technique and volume).
-
Standardize the fasting period for all animals before dosing to minimize variability in gastric contents.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Monitor the health of all animals throughout the study to identify any outliers that may be due to illness.
-
Issue 2: Low or Undetectable Plasma Concentrations
-
Problem: After oral administration, the concentration of this compound in plasma is below the limit of quantification (LOQ) of the analytical method.
-
Possible Causes:
-
Extremely poor oral absorption.
-
Rapid and extensive first-pass metabolism.[5]
-
Issues with the analytical method, such as poor extraction recovery or insufficient sensitivity.
-
Degradation of the compound in the formulation or during sample processing.
-
-
Solutions:
-
Increase the administered dose, if tolerated by the animals.
-
Employ a more advanced formulation strategy to enhance solubility and absorption (e.g., nanosuspension, SEDDS).
-
Investigate potential metabolism by conducting in vitro studies with liver microsomes.[5][6]
-
Optimize the bioanalytical method to improve sensitivity and ensure high extraction recovery. A validated LC-MS/MS method is often necessary for low-concentration samples.[3]
-
Check the stability of this compound in the formulation vehicle and during the blood sample handling and storage process.
-
Issue 3: Formulation Instability
-
Problem: The prepared formulation (e.g., suspension, emulsion) shows signs of instability, such as precipitation, phase separation, or aggregation.
-
Possible Causes:
-
The solubility of this compound is exceeded in the chosen vehicle.
-
Incompatible excipients are used in the formulation.
-
Improper preparation method (e.g., incorrect mixing order, insufficient energy input for nanoformulations).
-
-
Solutions:
-
Conduct thorough pre-formulation studies to determine the solubility of this compound in various pharmaceutically acceptable solvents and excipients.
-
For suspensions, consider adding a suspending agent or reducing the particle size.
-
For lipid-based formulations, adjust the ratio of oil, surfactant, and co-surfactant to optimize self-emulsification and stability.
-
For nanoparticles, incorporate a stabilizer or adjust surface charge to prevent aggregation.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Objective: To prepare a nanosuspension of this compound to increase its surface area for dissolution.
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or polyvinylpyrrolidone K30), purified water, high-pressure homogenizer or probe sonicator.
-
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse a pre-weighed amount of this compound in the stabilizer solution to form a pre-suspension.
-
Subject the pre-suspension to high-pressure homogenization or probe sonication. Optimization of parameters such as pressure/power, number of cycles/time, and temperature is critical.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Assess the physical stability of the nanosuspension over time at different storage conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration of a developed formulation.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group), for example: Group A (intravenous administration of this compound solution for bioavailability calculation) and Group B (oral administration of the test formulation).
-
Fast the rats overnight (with free access to water) before dosing.
-
For the intravenous group, administer a known concentration of this compound solution via the tail vein.
-
For the oral group, administer the test formulation via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 3: Bioanalytical Method for Quantification in Plasma using LC-MS/MS
-
Objective: To accurately quantify the concentration of this compound in rat plasma.
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard (IS).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode, should be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more product ions.
-
-
Validation: The method should be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Quantitative Data
The following table summarizes pharmacokinetic parameters for chalcones and related compounds from animal studies, which can serve as a reference for what might be expected for this compound.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Bavachalcone | Rat | 10 mg/kg (Oral) | 18.5 ± 4.2 | 0.58 ± 0.14 | 43.6 ± 7.8 | Not Reported | [3] |
| 4-O-methylhonokiol | Rat | 10 mg/kg (Oral) | 24.1 ± 3.3 | 2.9 ± 1.9 | Not Reported (Low Bioavailability) | Low | [5] |
| SR13668 (in PEG400:Labrasol) | Male Rat | 30 mg/kg (Oral) | Not Reported | Not Reported | Not Reported | 25.4 ± 3.8 | [6] |
| SR13668 (in PEG400:Labrasol) | Female Rat | 30 mg/kg (Oral) | Not Reported | Not Reported | Not Reported | 27.7 ± 3.9 | [6] |
Visualizations
Caption: Workflow for Bioavailability Enhancement Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability enhancement of a BCS IV compound via an amorphous combination product containing ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative bioanalysis of bavachalcone in rat plasma by LC-MS/MS and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of butein, 2',3,4-trihydroxychalcone, 3-O-methylbutein, 4-O-methylbutein and 2',4',4-trihydroxychalcone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4'-O-Methylbavachalcone Dose-Response Analysis and Interpretation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4'-O-Methylbavachalcone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of dose-response data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a natural chalcone isolated from Psoralea corylifolia. It is recognized for its inhibitory activity against the severe acute respiratory syndrome coronavirus (SARS-CoV) papain-like protease (PLpro), with a reported half-maximal inhibitory concentration (IC50) of 10.1 μM[1].
Q2: What are the common challenges when working with this compound in cell-based assays?
A2: Like many chalcone derivatives, this compound has poor aqueous solubility. This can lead to precipitation in cell culture media, resulting in inconsistent and inaccurate dose-response data. It is crucial to ensure complete solubilization, often by using a stock solution in an organic solvent like DMSO and then diluting it carefully in the assay medium.
Q3: How should I prepare a stock solution of this compound?
A3: A stock solution of this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the key signaling pathways modulated by chalcones like this compound?
A4: Chalcones are known to modulate several key signaling pathways involved in inflammation and cancer, including the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are critical regulators of cell survival, proliferation, and inflammatory responses.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays. | 1. Precipitation of the compound: Poor solubility in aqueous media can lead to variable effective concentrations. 2. Compound degradation: Chalcones can be unstable under certain conditions (e.g., prolonged incubation, light exposure). 3. Cell density variation: Inconsistent cell seeding can affect the outcome of the assay. | 1. Ensure the final DMSO concentration in the media is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions for each experiment. Consider using a pre-warmed medium for dilution. 2. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound to light. 3. Standardize cell seeding density and ensure a uniform cell monolayer before adding the compound. |
| High background signal in enzymatic assays. | 1. Autofluorescence of the compound: Chalcones can exhibit intrinsic fluorescence, interfering with fluorescence-based assays. 2. Non-specific binding: The compound may interact with assay components. | 1. Run a control with the compound alone (no enzyme or cells) to measure its intrinsic fluorescence and subtract this from the experimental values. 2. Include appropriate controls, such as a known inhibitor or an inactive analog, to assess non-specific effects. |
| Non-sigmoidal or biphasic dose-response curve. | 1. Compound properties: At high concentrations, the compound may precipitate or have off-target effects. 2. Cellular response: Complex biological responses can lead to non-standard curve shapes. | 1. Visually inspect the wells for any signs of precipitation at higher concentrations. Limit the highest tested concentration to a range where the compound remains soluble. 2. Consider alternative curve-fitting models that can accommodate non-sigmoidal responses. Investigate potential off-target effects or paradoxical signaling at high concentrations. |
| No observable effect at expected concentrations. | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action. 3. Insufficient incubation time: The duration of treatment may not be long enough to elicit a response. | 1. Verify the integrity of the compound using analytical methods if possible. Use a fresh batch of the compound. 2. Test the compound on a panel of different cell lines. 3. Perform a time-course experiment to determine the optimal incubation period. |
Data Presentation: Dose-Response Analysis
The following tables summarize the available quantitative data for this compound and related chalcone derivatives to provide a reference for dose-response analysis.
Table 1: Inhibitory Activity of this compound
| Target | Assay | IC50 (μM) | Reference |
| SARS-CoV Papain-like Protease (PLpro) | Enzymatic Assay | 10.1 | [1] |
Table 2: Cytotoxic and Anti-inflammatory Activities of Structurally Related Chalcones
Note: The following data are for chalcone derivatives and provide an expected range of activity for this compound.
| Compound/Derivative | Cell Line/Assay | Activity | IC50 (μM) | Reference |
| Chalcone Derivative | KYSE-4 (Esophageal Cancer) | Cytotoxicity | 1.06 | [2] |
| Chalcone Derivative | KYSE-180 (Esophageal Cancer) | Cytotoxicity | 2.68 | [2] |
| Chalcone Derivative | EC-109 (Esophageal Cancer) | Cytotoxicity | 1.88 | [2] |
| Various Chalcone Derivatives | Multiple Cancer Cell Lines | Cytotoxicity | 10 - 50 | [3] |
| 4'-Hydroxychalcone | K562 Cells | Inhibition of TNFα-induced NF-κB activation | 30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory (Nitric Oxide Inhibition) Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.
References
Technical Support Center: Optimizing HPLC Parameters for 4'-O-Methylbavachalcone Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of 4'-O-Methylbavachalcone. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the HPLC analysis of this compound.
Question: I am observing poor resolution between this compound and other components in my sample. What steps can I take to improve it?
Answer: Poor resolution in HPLC can stem from several factors. A systematic approach is crucial for effective troubleshooting.[1] Here are the initial steps and potential solutions:
-
Assess Peak Shape: Broad, tailing, or fronting peaks can contribute significantly to poor resolution. Addressing peak shape issues is often the first step to improving separation.
-
Evaluate Retention Times: If the retention times of your compound of interest and interfering peaks are very close, it indicates a lack of selectivity in your current method.
-
Check System Suitability: Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and baseline noise.[1]
Potential Solutions to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Concentration: Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact selectivity.[2] Creating a gradient elution can be particularly effective for complex samples.
-
pH of the Aqueous Phase: The pH of the mobile phase can alter the ionization state of this compound and other sample components, thereby affecting their retention and improving separation.[3] For chalcones, which are aromatic compounds, slight adjustments to the mobile phase pH can influence their interaction with the stationary phase.
-
Additives: Introducing additives like trifluoroacetic acid (TFA) or formic acid at low concentrations (e.g., 0.1%) can improve peak shape and selectivity, especially for compounds with basic functional groups.[4]
-
-
Modify Stationary Phase:
-
If you are using a standard C18 column, consider switching to a different stationary phase. An aryl-based stationary phase, for instance, can provide better separation for aromatic compounds like chalcones due to π-π interactions.[1]
-
-
Adjust Column Temperature:
-
Varying the column temperature can influence the selectivity of the separation.[1] An increase in temperature generally decreases viscosity and can lead to sharper peaks and altered retention times.
-
Question: My this compound peak is tailing. What are the common causes and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a breakdown of potential causes and their remedies:
-
Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on a silica-based column, can cause tailing.
-
Remedy: Add a competitive base like triethylamine to the mobile phase in small concentrations or use a column with end-capping to block the residual silanols. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.[4]
-
-
Column Contamination or Degradation: Adsorbed impurities or a void at the column inlet can lead to peak distortion.[1]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
-
Remedy: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A good starting point for developing a reversed-phase HPLC method for this compound would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of flavonoids and chalcones.
-
Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic or acetic acid) is often effective. One could start with a gradient of 50% acetonitrile and increase it to 95% over a set period.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[1]
-
Detection Wavelength: Based on the UV spectrum of chalcones, a detection wavelength in the range of 240-370 nm is typically appropriate. A diode array detector (DAD) can be used to determine the optimal wavelength.
-
Column Temperature: Ambient temperature (e.g., 25-30 °C) is a reasonable starting point.[1]
Q2: How should I prepare my sample containing this compound for HPLC analysis?
A2: Proper sample preparation is critical for obtaining reliable results and protecting your HPLC column.
-
Extraction: If you are working with a plant extract, such as from Psoralea corylifolia, an extraction with a solvent like methanol is a common first step.[5]
-
Dissolution: Dissolve the dried extract or pure compound in a solvent that is compatible with your mobile phase, preferably the initial mobile phase itself.[1]
-
Filtration: It is crucial to filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q3: The baseline of my chromatogram is noisy. What could be the cause?
A3: A noisy baseline can interfere with the detection and quantification of your analyte. Common causes include:
-
Air Bubbles in the System: Degas your mobile phase before use to remove dissolved gases.[2] Most modern HPLC systems have an online degasser.
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and reagents to prepare your mobile phase.[6]
-
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Regular maintenance of the detector is important.[2]
-
Leaks: Check for any leaks in the system, particularly around fittings and seals.[2]
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of this compound and related flavonoids found in Psoralea corylifolia. Note that retention times can vary between different HPLC systems and methods.
Table 1: Example HPLC Parameters and Retention Times for Flavonoids in Psoralea corylifolia
| Compound | Retention Time (min) | Mobile Phase | Column | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Neobavaisoflavone | ~25 | Acetonitrile/Water (Gradient) | C18 | 1.0 | 254 |
| Bavachalcone | ~35 | Acetonitrile/Water (Gradient) | C18 | 1.0 | 254 |
| Isobavachalcone | ~40 | Acetonitrile/Water (Gradient) | C18 | 1.0 | 254 |
| This compound | ~45 | Acetonitrile/Water (Gradient) | C18 | 1.0 | 254 |
Data is illustrative and based on typical elution orders for these compounds.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a general method that can be optimized for the separation of this compound.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a composition of 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 10 minutes before the next injection.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detection at a wavelength determined to be optimal for this compound (e.g., 254 nm or 310 nm).[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to optimizing HPLC parameters for this compound separation.
Caption: A workflow for the systematic optimization of HPLC parameters.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation, identification, and quantification of active constituents in Fructus Psoraleae by high-performance liquid chromatography with UV, ion trap mass spectrometry, and electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
Overcoming challenges in the synthesis and purification of 4'-O-Methylbavachalcone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, detailed experimental protocols, and technical data for the successful synthesis and purification of 4'-O-Methylbavachalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound? A1: The most common and efficient method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of an appropriate acetophenone with a benzaldehyde derivative.[2][3] For this compound, this would involve reacting 4-methoxyacetophenone with 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde.
Q2: How can I monitor the progress of the synthesis reaction? A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product, which will appear as a new spot with a different Rf value.[4] The reaction is considered complete when the starting acetophenone spot is no longer visible.[4]
Q3: What are the common side reactions to be aware of during a Claisen-Schmidt condensation? A3: Several side reactions can occur, potentially reducing the yield and complicating purification. These include:
-
Self-condensation of the ketone: 4-methoxyacetophenone can react with itself, especially under strong basic conditions.[5]
-
Cannizzaro reaction: The aldehyde can undergo self-oxidation and reduction in the presence of a strong base, which is more common for aldehydes without α-hydrogens.[5]
-
Michael addition: The enolate of the acetophenone can react with the newly formed chalcone, particularly if there is a high concentration of the enolate.[6]
Q4: Which spectroscopic methods are used to confirm the structure of the synthesized this compound? A4: The structure of the final product should be confirmed using a combination of spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2] Infrared (IR) spectroscopy can also be used to identify key functional groups, such as the α,β-unsaturated carbonyl system.[7]
Troubleshooting Guide
Synthesis Stage
Q5: I am getting a very low or no yield of the desired product. What could be the cause? A5: Low or no product formation can stem from several issues:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or inactive. Always use a fresh, high-purity catalyst.[5]
-
Improper Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some require gentle heating (e.g., 40-50°C) to initiate.[6] However, excessive heat can promote side reactions.[6]
-
Insufficient Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction via TLC until the starting material is consumed.[5]
-
Poor Solubility: If reactants are not fully dissolved in the solvent (e.g., ethanol), the reaction rate will be significantly hindered.[6]
Q6: My reaction produced an oily or gummy residue instead of a solid precipitate after acidification. What should I do? A6: The formation of an oily product is common for polyhydroxylated or complex chalcones.[4]
-
Confirm Product Formation: First, dissolve a small amount of the oil in a suitable solvent (e.g., ethanol) and run a TLC to verify that the product has formed.[4]
-
Induce Precipitation: Try triturating the oil with a cold non-polar solvent like hexane or diethyl ether. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce crystallization.[4][8]
-
Proceed to Chromatography: If precipitation cannot be induced, the most effective next step is purification via column chromatography.[4]
Purification Stage
Q7: I am having difficulty purifying the crude product by column chromatography. The spots are streaking or not separating well on TLC. A7: This indicates an issue with the chosen solvent system.
-
Adjust Polarity: Chalcones with hydroxyl groups are polar. A standard non-polar system like 10% ethyl acetate in hexane may cause the compound to remain at the baseline.[4] You need to increase the polarity of the mobile phase.
-
Systematic Solvent Selection: Start with a moderately polar system (e.g., Hexane/Ethyl Acetate 7:3) and gradually increase the polarity. The goal is to achieve an Rf value for the desired product between 0.25 and 0.4 for optimal separation.[4]
-
Add Acetic Acid: For highly polar or phenolic compounds that may streak, adding a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase can improve peak shape.
Q8: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this? A8: "Oiling out" occurs when the compound separates as a liquid. This can happen if the solution is too saturated or if the compound's melting point is lower than the solvent's boiling point.[8]
-
Add More Solvent: Add a small amount of additional hot solvent to reduce the saturation level.[8]
-
Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[8][9] For chalcones, an ethanol/water or ethanol/heptane system often works well.[8]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[10]
Data Presentation
Table 1: Representative Parameters for Claisen-Schmidt Synthesis of this compound
| Parameter | Value / Condition | Rationale / Notes |
| Reactants | 4-methoxyacetophenone (1.0 eq), 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde (1.0 eq) | Equimolar amounts are typically used.[11] |
| Catalyst | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Strong bases are required to deprotonate the acetophenone.[1][11] |
| Solvent | Ethanol or Methanol | Common solvents that dissolve both reactants and the catalyst.[11][12] |
| Temperature | Room Temperature (20-25°C) | The reaction is often run at room temperature, but gentle warming may be needed.[4][6] |
| Reaction Time | 12-36 hours | Progress should be monitored by TLC.[4][12] |
| Workup | Pouring into ice-cold water, followed by acidification with dilute HCl (to pH ~2-3).[4][13] | Neutralizes the base and precipitates the crude product.[4] |
| Expected Yield | 70-90% (Crude) | Yields vary based on specific substrates and reaction optimization. |
Table 2: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (8:2) | Low-Medium | Initial trial for less polar chalcones. |
| Hexane / Ethyl Acetate (1:1) | Medium | A good starting point for chalcones with one or two hydroxyl groups.[4] |
| Dichloromethane / Methanol (9.5:0.5) | Medium-High | Effective for more polar chalcones that do not move in less polar systems.[4] |
| Ethyl Acetate / Methanol / Acetic Acid (95:5:0.5) | High | For highly polar compounds, the acid helps to reduce streaking on the silica. |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyacetophenone and 1.0 equivalent of 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde in ethanol (approx. 15-20 mL per gram of acetophenone).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH (40-50% w/v) dropwise until the solution becomes strongly basic (pH > 12).[4] An immediate color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress using TLC with a Hexane/Ethyl Acetate (7:3) eluent.[4] The reaction is complete when the 4-methoxyacetophenone spot has disappeared.
-
Workup and Isolation: Once complete, pour the reaction mixture into a beaker containing crushed ice and water.[4] Slowly acidify the solution by adding cold, dilute hydrochloric acid (10% HCl) with constant stirring until the pH is acidic (~2-3), which should cause the crude chalcone to precipitate.[4][11]
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[2]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel (slurry packed in hexane is common).[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[14]
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[14]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[14]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol-water mixture is often effective for chalcones.[8] The ideal solvent dissolves the compound well when hot but poorly when cold.[10]
-
Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol, swirling until the solid is completely dissolved.[10][15]
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and heat for a few minutes.[15] Perform a hot filtration to remove the charcoal.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[10] Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[15]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10][15]
-
Drying: Dry the pure crystals completely.
Visualized Workflows and Mechanisms
Caption: A flowchart illustrating the major stages of synthesis, purification, and analysis.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of 4'-O-Methylbavachalcone
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for minimizing the off-target effects of 4'-O-Methylbavachalcone in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to ensure data integrity and reliable interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a natural chalcone isolated from Psoralea corylifolia.[1] It has been identified as an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) papain-like protease (PLpro).[1] Chalcones as a class of compounds are known to interact with a variety of molecular targets, which suggests the potential for off-target effects.[2][3]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than the intended target.[4] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Engagement with unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[4]
-
Poor translatability: Promising results from in vitro or in vivo models may not be reproducible in clinical settings if the observed efficacy is due to off-target effects.[4]
Q3: How can I proactively minimize off-target effects in my experimental design?
To reduce the likelihood of off-target effects influencing your results, consider the following strategies from the outset:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-target proteins.[4]
-
Incorporate Control Compounds: Use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm your findings using an alternative method to modulate your target, such as a different inhibitor with a distinct chemical structure or a genetic approach like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein.[5]
Q4: What are some initial signs that I might be observing off-target effects in my experiments?
Several indicators may suggest that the observed phenotype is a result of off-target activities:
-
Inconsistent results with other inhibitors: If a structurally different inhibitor for the same target produces a different phenotype, it could indicate off-target effects of one or both compounds.[5]
-
Discrepancy with genetic validation: If the phenotype observed with this compound is not replicated when the target is genetically knocked down or out, this strongly suggests an off-target mechanism.[4][5]
-
Unusual or unexpected cellular responses: If the compound induces a phenotype that is not consistent with the known function of the intended target, off-target effects should be investigated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. Characterize the expression of known potential off-targets if any are identified. |
| High cellular toxicity at concentrations required for on-target effect. | The compound may have off-target liabilities that induce a toxic response. | 1. Perform a cell viability assay to determine the cytotoxic concentration range. 2. Attempt to separate the on-target effect from toxicity by using lower concentrations for longer incubation times. 3. Use a more sensitive readout for the on-target effect that may be detectable at non-toxic concentrations. |
| Phenotype does not match genetic knockdown of the target. | The observed phenotype is likely due to an off-target effect of this compound. | 1. Confirm the efficiency of your genetic knockdown. 2. Consider that this compound may be inhibiting multiple targets, and the phenotype is a result of this polypharmacology. 3. Use proteome-wide profiling techniques to identify potential off-targets.[5] |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. As more data becomes available, this table should be updated.
| Target | Assay Type | Value | Reference |
| SARS-CoV Papain-like Protease (PLpro) | Enzyme Inhibition Assay | IC50: 10.1 μM | [1] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect while minimizing off-target binding.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1] Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 μM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for a predetermined time based on the experimental context.
-
On-Target Readout: Measure the on-target effect using a specific and sensitive assay (e.g., a reporter assay for protease activity, or a Western blot for a downstream signaling event).
-
Data Analysis: Plot the on-target effect as a function of the compound concentration and determine the EC50 value. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.
Protocol 2: Orthogonal Validation using siRNA
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target and not an off-target effect of this compound.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the mRNA of the intended protein target. Use a non-targeting scramble siRNA as a negative control.
-
Target Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells and confirm target protein knockdown by Western Blot or qPCR.
-
Phenotypic Assay: In parallel, perform the same phenotypic assay on the siRNA-treated cells that was used to assess the effect of this compound.
-
Comparison: Compare the phenotype induced by the target-specific siRNA with that of this compound. A similar phenotype provides strong evidence for on-target activity.
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts and workflows for minimizing off-target effects.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Logic for orthogonal validation of on-target effects.
Caption: Potential on-target and off-target signaling of this compound.
References
Technical Support Center: Optimizing Cell-Based Assays for Consistent 4'-O-Methylbavachalcone Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 4'-O-Methylbavachalcone in cell-based assays.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound in a question-and-answer format.
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I've dissolved this compound in DMSO, but a precipitate forms when I add it to my cell culture medium. How can I resolve this?
-
Answer: This is a frequent challenge with hydrophobic compounds like chalcones. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. You may need to prepare a higher concentration stock solution in DMSO to achieve a low final solvent concentration.[1]
-
Pre-warm Media: Gently warming the cell culture medium to 37°C before adding the compound stock solution can aid in solubility.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, create a serial dilution of the compound in serum-free medium first, and then add this to your cells.
-
Assess for Interactions: Chalcones can sometimes interact with proteins or salts in the culture medium, leading to precipitation. To test for this, incubate the compound in the medium without cells and observe for any precipitate formation. If this occurs, consider using a different medium formulation or a serum-free medium for the duration of the treatment.[2]
-
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
-
Question: My cell viability assay results (e.g., MTT, XTT) with this compound are highly variable between replicates and experiments. What are the likely causes and how can I improve reproducibility?
-
Answer: Poor solubility is a primary contributor to variability. Here's how to troubleshoot:
-
Ensure Complete Solubilization: Always confirm that your stock solution is fully dissolved and visually inspect for any precipitation in the final assay wells. Incomplete solubilization means the actual concentration exposed to the cells will be inconsistent.[2]
-
Mitigate Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware like pipette tips and microplates, reducing the effective concentration. Using low-adhesion plastics can help mitigate this issue.[2]
-
Control for Assay Interference: Chalcones can be colored and may interfere with colorimetric or fluorometric readouts. Always include control wells containing the compound in the medium without cells to check for any background signal.
-
Standardize Cell Seeding Density: Variations in the number of cells seeded per well will lead to variability in the final readout. Ensure a consistent and optimal cell seeding density for your specific cell line and assay duration.[3]
-
Issue 3: Unexpected Cytotoxicity or Lack of Effect
-
Question: I am observing either much higher than expected cytotoxicity or no effect at my target concentrations. What could be the issue?
-
Answer: Several factors could be at play:
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) to account for any effects of the solvent itself.[1]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells can respond differently to treatment.[3]
-
Compound Stability: Consider the stability of this compound in your experimental conditions. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Time-Course and Dose-Response: It is crucial to perform a thorough dose-response and time-course experiment to determine the optimal concentration range and exposure time for your specific cell line and endpoint.
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for this compound?
-
This compound has been shown to exert its effects through various mechanisms, including the modulation of key signaling pathways. For instance, it has been reported to suppress cardiomyocyte hypertrophy by inhibiting the NFATc4 and ERK1/2 signaling pathways through the SUCNR1 receptor.[4] Other chalcones are known to inhibit the NF-κB pathway.[5][6][7]
-
-
What type of cell viability assay is recommended for use with this compound?
-
Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are commonly used. These assays measure the metabolic activity of viable cells.[1][8][9] However, due to the potential for interference from colored compounds, it is essential to run proper controls. Alternatives like the Sulforhodamine B (SRB) assay, which measures cellular protein content, can also be considered.
-
-
How should I prepare my stock solution of this compound?
-
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Cytotoxicity of this compound and Related Chalcones in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| This compound Analog 1 | HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet |
| This compound Analog 1 | PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet |
| This compound Analog 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet |
| Chalcone Derivative A | A549 | Lung Carcinoma | 18.3 ± 0.8 | Not Specified |
| Chalcone Derivative B | HeLa | Cervical Cancer | 4.2 ± 0.2 | Not Specified |
| Chalcone Derivative C | MCF-7 | Breast Cancer | 7.2 | Not Specified |
Note: Specific IC50 values for this compound are not widely available in the public domain. The data presented for analogs and derivatives serves as a general reference for designing initial experiments.[2][10]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Mandatory Visualization
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by chalcones.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'‑O‑methylbavachalcone inhibits succinate induced cardiomyocyte hypertrophy via the NFATc4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Navigating 4'-O-Methylbavachalcone Experiments: A Technical Support Guide
Technical Support Center for 4'-O-Methylbavachalcone Research
Researchers and drug development professionals working with this compound can now access a dedicated technical support center designed to address common experimental challenges. This resource offers troubleshooting guidance, detailed experimental protocols, and frequently asked questions (FAQs) to facilitate smoother and more reproducible research outcomes. Variable results in experiments involving this promising chalcone can stem from a variety of factors, from its physicochemical properties to the intricacies of the biological systems under investigation. This guide aims to provide clarity and practical solutions to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter during their experiments with this compound, offering potential causes and actionable solutions.
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values are a frequent challenge and can be attributed to several factors:
-
Solubility Issues: this compound has low aqueous solubility. Precipitation of the compound upon dilution in cell culture media is a primary cause of variability.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When preparing working dilutions, perform serial dilutions in pre-warmed (37°C) culture medium.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) is crucial.[1][2]
-
Visually inspect for any precipitation after dilution. If precipitation occurs, consider using a lower top concentration or exploring the use of solubilizing agents like Tween® 80 (at low concentrations, e.g., 0.5%).[3]
-
-
-
Cell Density and Passage Number: The physiological state of the cells can significantly impact their sensitivity to treatment.
-
Troubleshooting:
-
Maintain consistency in cell seeding density across experiments.
-
Use cells within a narrow passage number range to minimize phenotypic drift.
-
Regularly check for mycoplasma contamination, which can alter cellular responses.
-
-
-
Incubation Time: The duration of exposure to the compound will directly affect the IC50 value.
-
Troubleshooting:
-
Standardize the incubation time for all comparative experiments.
-
If exploring time-dependent effects, perform a time-course experiment (e.g., 24, 48, 72 hours).
-
-
Q2: I am seeing a precipitate form in my cell culture wells after adding this compound. What should I do?
A2: Precipitate formation indicates that the compound's solubility limit has been exceeded in the aqueous environment of the cell culture medium.
-
Troubleshooting:
-
Lower the Concentration: The most straightforward solution is to use a lower concentration range in your experiment.
-
Optimize Dilution: Instead of a single dilution step, perform a stepwise serial dilution of the DMSO stock into the final medium.[4]
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it, or perform the initial dilutions in serum-free media before adding it to the cells.
-
Q3: My Western blot results for NF-κB pathway proteins (p65, IκBα) are inconsistent after this compound treatment. What could be the problem?
A3: Inconsistent Western blot results can arise from both the cell culture and the blotting procedure itself.
-
Troubleshooting:
-
Timing of Stimulation and Treatment: The kinetics of NF-κB activation are rapid. Ensure precise and consistent timing for both the pro-inflammatory stimulus (e.g., LPS) and the this compound treatment.
-
Protein Extraction: Use lysis buffers containing protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins.[5]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Antibody Quality: Use validated antibodies for your target proteins and optimize the antibody concentrations and incubation times.
-
Data Presentation: Quantitative Analysis of Chalcone Activity
While specific IC50 values for this compound are not extensively documented across a wide range of cancer cell lines, the following tables provide examples of reported cytotoxic and anti-inflammatory activities for other chalcone derivatives to serve as a reference for experimental design.
Table 1: Example Cytotoxicity of Chalcone Derivatives in Various Cancer Cell Lines
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 4'-Hydroxy-2,4,6,3'-tetramethoxychalcone | K562 | Chronic Myelogenous Leukemia | 0.03 | Not Specified |
| α-Fluorinated chalcone 4c | HeLa | Cervical Cancer | 0.025 | Not Specified |
| α-Fluorinated chalcone 4c | U937 | Histiocytic Lymphoma | 0.025 | Not Specified |
| Chalcone-like agent 4b | K562 | Chronic Myelogenous Leukemia | ≤ 6.2 µg/mL | Not Specified |
| Chalcone-like agent 4b | MDA-MB-231 | Breast Cancer | ≤ 6.2 µg/mL | Not Specified |
| Chalcone-like agent 4b | SK-N-MC | Neuroblastoma | ≤ 6.2 µg/mL | Not Specified |
Note: This table presents data for various chalcone derivatives and is intended for illustrative purposes to guide concentration selection for this compound experiments.[6][7][8]
Table 2: Example Anti-Inflammatory Activity of Chalcones and Other Compounds
| Compound | Cell Line | Assay | IC50 |
| Icariside E4 | RAW 264.7 | Nitric Oxide Production | Not Specified (Significant inhibition) |
| Anthraquinone 8 | RAW 264.7 | Nitric Oxide Production | 1.56 µM |
| Anthraquinone 10 | RAW 264.7 | Nitric Oxide Production | 6.80 µM |
Note: This table illustrates the anti-inflammatory potential of various compounds in a common in vitro model.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific laboratory conditions and cell lines.
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.[3][11]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free or complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of NF-κB Pathway
This protocol provides a method for analyzing the effect of this compound on key proteins in the NF-κB signaling pathway in a cell line like RAW 264.7 macrophages.[5][12]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the targeted signaling pathway.
Caption: Workflow for MTT Cell Viability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 4'-O-Methylbavachalcone Solubility
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of 4'-O-Methylbavachalcone solubility through pH adjustment. It is intended for researchers, scientists, and professionals in drug development who may encounter solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural chalcone, a type of flavonoid, that has been isolated from plants like Psoralea corylifolia.[1][2] It is characterized by a chemical structure featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3] Specifically, it is a trans-chalcone with a prenyl group at position 5', a hydroxy group at position 2', and methoxy groups at positions 4 and 4'.[3]
Q2: Why is this compound generally poorly soluble in aqueous solutions?
Like many chalcones, this compound has a predominantly hydrophobic (lipophilic) structure due to its aromatic rings and prenyl group.[4][5] This nonpolar nature leads to low solubility in polar solvents like water.[6]
Q3: How does pH influence the solubility of this compound?
The solubility of this compound is pH-dependent due to the presence of an ionizable phenolic hydroxyl group (-OH) at the 2' position on its chemical structure.[3][7] In aqueous solutions, this weakly acidic proton can dissociate. By increasing the pH of the solution above the compound's pKa, the hydroxyl group is deprotonated, forming a negatively charged phenolate ion. This ionization increases the molecule's polarity, thereby enhancing its solubility in water.[][9]
Q4: What is the significance of the pKa for solubility adjustments?
Q5: What are the recommended solvents for creating a stock solution of this compound?
Due to its poor aqueous solubility, it is standard practice to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.[11][12] Other polar aprotic solvents may also be suitable.[13][14] This stock solution can then be diluted into the desired aqueous buffer for experiments.[13]
Troubleshooting Guide
Q1: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What can I do?
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those conditions. Here are several strategies to troubleshoot this problem:
-
Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound.[13]
-
Adjust the pH of the Aqueous Buffer: Increase the pH of your final buffer. For a phenolic compound, a more alkaline pH (e.g., pH 8.0 or higher) will promote ionization and increase solubility.[15]
-
Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) into your final aqueous solution.[][13] Co-solvents can help increase the solubility of non-polar compounds.[]
-
Modify the Dilution Method: Instead of adding the stock solution directly to the bulk aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent rapid precipitation.[13]
Q2: What pH range should I test to find the optimal solubility for this compound?
Since this compound is a weak acid, its solubility will increase at a higher pH. A logical approach is to test a range of pH values. A good starting point would be to measure the solubility in standard buffers across a range from pH 5.0 to pH 9.0. This will help you generate a pH-solubility profile and identify the pH at which the desired concentration remains in solution.
Q3: Which reagents are suitable for adjusting the pH of my formulation?
For laboratory-scale experiments, you can use common laboratory acids and bases to adjust the pH of your buffers.
-
Alkalizing Agents (to increase pH): Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium bicarbonate (NaHCO₃) are commonly used.[16]
-
Acidifying Agents (to decrease pH): Hydrochloric acid (HCl) or citric acid can be used if you need to test solubility at lower pH values for comparison.[16] It is crucial to use buffered solutions to maintain a stable pH throughout the experiment.[17]
Quantitative Data Summary
The following table provides a hypothetical pH-solubility profile for this compound to illustrate the expected trend. Actual values must be determined experimentally.
| pH of Aqueous Buffer | Expected Solubility Trend | Rationale |
| 5.0 | Very Low | Compound is primarily in its neutral, non-ionized form. |
| 6.0 | Low | A small fraction of the compound may be ionized. |
| 7.0 | Moderate | As pH approaches the pKa, ionization and solubility increase. |
| 7.4 | Moderate-High | Physiologically relevant pH; solubility is significantly increased. |
| 8.0 | High | pH is likely above the pKa, leading to greater ionization. |
| 9.0 | Very High | The compound is predominantly in its ionized, more soluble form. |
Experimental Protocols
Protocol: Shake-Flask Method for Determining the pH-Solubility Profile
This protocol describes the equilibrium solubility measurement of this compound at various pH values, a standard method in pharmaceutical development.[10][18]
1. Materials:
- This compound (pure solid)
- Aqueous buffers (e.g., phosphate or borate buffers) prepared at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
- Vials with screw caps (e.g., 2 mL glass vials)
- Orbital shaker or rotator with temperature control (set to 25°C or 37°C)
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
2. Procedure:
- Preparation: Add an excess amount of solid this compound to separate vials. An amount that ensures solid is still present at the end of the experiment is required.
- Solvent Addition: Add a precise volume (e.g., 1.5 mL) of each pH buffer to its respective vial containing the compound.
- Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be established in preliminary experiments.[18]
- Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.
- Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any remaining micro-particulates.
- Quantification: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of dissolved this compound using a validated analytical method.
- Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Visualizations
Caption: Experimental workflow for determining the pH-solubility profile.
Caption: Relationship between pH, ionization, and solubility.
Caption: Conceptual inhibition of a signaling pathway by a chalcone.
References
- 1. 4'-O-Methylbroussochalcone B | CAS#:20784-60-5 | Chemsrc [chemsrc.com]
- 2. m.elisa-research.com [m.elisa-research.com]
- 3. This compound | C22H24O4 | CID 42607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. abmole.com [abmole.com]
- 12. This compound | SARS-CoV | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Use of solubilizing agents for 4'-O-Methylbavachalcone formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 4'-O-Methylbavachalcone. Due to its hydrophobic nature, achieving adequate solubility for in vitro and in vivo studies is a primary concern.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO, with reported concentrations of 30 mg/mL to 50 mg/mL.[1][2] For complete dissolution, sonication is recommended.[1]
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A2: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous buffer. Try preparing a more dilute stock solution or performing a serial dilution to a lower final concentration.
-
Use a co-solvent system: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous solution can help maintain solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not induce cellular toxicity.
-
Pre-warm the buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help prevent immediate precipitation.
-
Modify the dilution method: Instead of adding the stock solution directly to the bulk of the aqueous buffer, try adding the buffer to the stock solution dropwise while gently vortexing.
Q3: What is a suitable formulation for in vivo animal studies?
A3: A commonly used vehicle for in vivo administration of this compound is a co-solvent system. A reported formulation that achieves a concentration of 2 mg/mL is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Sonication is recommended to ensure complete dissolution.[1] It is crucial to perform vehicle-only control experiments to assess any potential effects of the formulation on the animals.
Q4: Are there other solubilizing agents that can be used for this compound?
A4: Yes, other solubilizing agents and techniques applicable to poorly soluble chalcones can be explored. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
Nanoformulations: Techniques such as nanoemulsions and nanosuspensions can significantly enhance the apparent solubility and bioavailability of chalcones.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The solubility limit has been exceeded. | - Increase the volume of the solvent. - Gently warm the solution while vortexing or sonicating. - Try a different solvent or a co-solvent system with higher solubilizing capacity. |
| Precipitation occurs upon addition to aqueous media. | The compound's low aqueous solubility is causing it to crash out of solution. | - Lower the final concentration of the compound. - Increase the percentage of co-solvent in the final solution (ensure it is within the tolerated limits for your assay). - Consider using a formulation with surfactants or cyclodextrins to improve aqueous dispersibility. |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. | - Ensure the compound is fully dissolved before each experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect for any signs of precipitation before use. |
| Vehicle control shows unexpected effects. | The chosen solvent or solubilizing agent is causing biological effects. | - Reduce the final concentration of the solvent/agent in the assay. - Test alternative, less toxic solvents or solubilizing agents. - Always include a vehicle-only control group in your experiments. |
Quantitative Solubility Data
| Solvent / Vehicle | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh the desired amount of this compound (Molecular Weight: 338.4 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (2 mg/mL)
-
Prepare a stock solution of this compound in DMSO at a concentration of 20 mg/mL.
-
In a sterile tube, add the following components in the specified order, mixing thoroughly after each addition:
-
100 µL of the 20 mg/mL this compound in DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
Vortex the final mixture vigorously.
-
Sonicate the mixture for 15-20 minutes to ensure the formation of a clear, homogenous solution.
-
This will result in a 1 mL solution containing 2 mg of this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Validation & Comparative
4'-O-Methylbavachalcone vs. Bavachalcone: A Comparative Guide on Potency and Mechanism of Action
In the realm of natural product research, chalcones have emerged as a promising class of compounds with a wide array of biological activities. Among them, 4'-O-Methylbavachalcone and its parent compound, bavachalcone, both isolated from the traditional medicinal plant Psoralea corylifolia, have garnered significant attention for their therapeutic potential. This guide provides a comprehensive comparison of the potency and mechanisms of action of these two chalcones, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Potency: An Overview
Direct comparative studies evaluating the potency of this compound and bavachalcone across various biological assays are limited. However, by examining their individual activities in different experimental settings, an indirect assessment of their potential potency can be made.
Anti-inflammatory and Antiviral Activity:
Quantitative data suggests that both compounds exhibit potent biological effects in the micromolar range. For instance, this compound has been shown to inhibit the papain-like protease of the severe acute respiratory syndrome coronavirus (SARS-CoV) with a half-maximal inhibitory concentration (IC50) of 10.1 μM. In a different study, broussochalcone A, a compound structurally analogous to bavachalcone, demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages with an IC50 of 11.3 μM. While these assays target different biological processes, the similar IC50 values suggest that both chalcones are active at comparable concentrations.
Table 1: Comparative Potency of this compound and Bavachalcone (as Broussochalcone A)
| Compound | Biological Activity | Assay | IC50 (μM) |
| This compound | Antiviral (SARS-CoV) | Papain-like Protease Inhibition | 10.1 |
| Broussochalcone A (Bavachalcone analog) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | 11.3 |
Mechanistic Insights: Signaling Pathways
Both this compound and bavachalcone exert their biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer (p50/p65) to the nucleus, where it induces the transcription of pro-inflammatory genes.
Bavachalcone has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. While direct evidence for this compound's effect on this pathway is less documented, its structural similarity to bavachalcone suggests a comparable mechanism of action.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and inflammation. It consists of a series of protein kinases that are sequentially activated. Key components include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these MAPKs leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.
Bavachalcone has been reported to effectively inhibit the MEK and ERK signaling pathways. Similar to its effect on the NF-κB pathway, the methylation at the 4'-O position in this compound is not expected to significantly alter its interaction with the core components of the MAPK cascade.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This assay is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or bavachalcone).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide (NO) production.
-
Following a 24-hour incubation, the cell culture supernatant is collected.
-
The amount of nitrite, a stable metabolite of NO, in the supernatant is quantified using the Griess reagent. Equal volumes of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture medium supplemented with FBS and antibiotics.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a suitable density and allowed to attach.
-
Cells are then treated with various concentrations of this compound or bavachalcone for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[1][2][3][4][5][6][7]
-
Conclusion
Both this compound and bavachalcone are potent bioactive chalcones with significant anti-inflammatory and potential anticancer properties. While direct comparative data is scarce, the available evidence suggests that both compounds are active in the low micromolar range. Their mechanisms of action converge on the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK. The presence of the methyl group at the 4'-O position in this compound may influence its pharmacokinetic properties, such as absorption and metabolism, which could translate to differences in in vivo efficacy. Further head-to-head studies are warranted to definitively determine which compound holds greater promise for specific therapeutic applications. This guide provides a foundational understanding for researchers to design and interpret future investigations into these promising natural products.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of 4'-O-Methylbavachalcone and Isobavachalcone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of two promising chalcones, 4'-O-Methylbavachalcone and Isobavachalcone. This analysis is based on available preclinical data, detailing their mechanisms of action, efficacy in various models of neurodegenerative diseases, and the experimental protocols used to evaluate their effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound and Isobavachalcone, providing a basis for comparing their neuroprotective efficacy.
Table 1: In Vitro Neuroprotective Effects
| Parameter | This compound | Isobavachalcone | Model System | Reference |
| Cell Viability | Increased viability of OGD/R-induced PC-12 cells | Increased viability of astrocytes | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | [3] |
| Anti-inflammatory Activity | Reduced expression of NLRP3, AIM2, GSDMD, caspase-1, IL-18, IL-1β | Reduced expression of IL-6 and IL-1β in LPS-stimulated BV-2 cells | Lipopolysaccharide (LPS)-induced inflammation | [4] |
| Antioxidant Activity | Reduced ROS levels in OGD/R-induced PC-12 cells | Decreased LPS-induced oxidative stress in BV-2 cells | Oxidative stress models | [3][4] |
| Modulation of Signaling Pathways | Promotes SIRT3; Inhibits PARP-1 | Inhibits NF-κB nuclear translocation; Induces AMPK phosphorylation | Various cell models | [1][3][5] |
Table 2: In Vivo Neuroprotective Effects
| Parameter | This compound | Isobavachalcone | Animal Model | Reference |
| Cognitive Improvement | Improved learning and memory in a rat model of chronic cerebral hypoperfusion | Improved cognitive functions in 5x-FAD mice (Alzheimer's model) | Vascular Cognitive Impairment; Alzheimer's Disease | [5] |
| Motor Function Improvement | Not explicitly reported | Prolonged residence time on Rota-rod in MPTP-induced Parkinson's model | Parkinson's Disease | [6] |
| Reduction of Brain Injury | Reduced cerebral infarct volume and neurological deficit scores in MCAO/R rats | Ameliorated neuronal necrosis in MPTP-induced Parkinson's model | Ischemic Stroke; Parkinson's Disease | [3][4] |
| Anti-inflammatory Effects | Inhibited activation of microglia and proliferation of astrocytes in the white matter | Inhibited over-activation of microglia in the brain of PD mice | Vascular Cognitive Impairment; Parkinson's Disease | [4] |
| Modulation of Pathological Markers | Reduced damage to white matter myelin sheath and maintained axonal integrity | Reduced Aβ plaques and neuroinflammation in 5x-FAD mice | Vascular Cognitive Impairment; Alzheimer's Disease | [5] |
Mechanisms of Neuroprotection
Both this compound and Isobavachalcone exert their neuroprotective effects through multiple mechanisms, primarily centered around anti-inflammatory and antioxidant activities.
This compound has been shown to alleviate ischemic stroke injury by inhibiting a form of cell death called parthanatos.[3] It achieves this by promoting the activity of SIRT3, a protein that plays a crucial role in mitochondrial function and stress resistance, and subsequently inhibiting the overactivation of PARP-1, a key mediator of parthanatos.[3] Furthermore, in models of vascular cognitive impairment, it has been observed to suppress neuroinflammation by inhibiting the NLRP3/AIM2/caspase-1/GSDMD pathway and promoting the EPO/Nrf2/HO-1 antioxidant pathway.
Isobavachalcone demonstrates a broad spectrum of neuroprotective activities.[2][7] It is known to inhibit neuroinflammation by blocking the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[1] In models of Alzheimer's disease, isobavachalcone has been found to promote the clearance of amyloid-beta (Aβ) through autophagy and inhibit the NLRP3 inflammasome in astrocytes.[5] In Parkinson's disease models, it has been shown to protect against neuronal damage by inhibiting microglial activation.[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for evaluating the neuroprotective effects of these compounds.
In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Cell Culture: PC-12 cells or primary astrocytes are cultured in appropriate media and conditions.
-
Induction of Injury: Neurotoxicity is induced using methods like oxygen-glucose deprivation/reoxygenation (OGD/R) or exposure to toxins like lipopolysaccharide (LPS).
-
Treatment: Cells are treated with varying concentrations of this compound or Isobavachalcone before or after the injury induction.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Western Blot Analysis:
-
Protein Extraction: Cells or brain tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SIRT3, PARP-1, NF-κB, NLRP3, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Studies
-
Animal Models of Neurodegeneration:
-
Ischemic Stroke (MCAO/R model): Rats undergo middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion to mimic ischemic stroke.[3]
-
Parkinson's Disease (MPTP model): Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons.[4]
-
Alzheimer's Disease (5x-FAD model): Transgenic mice (5x-FAD) that overexpress mutated human amyloid precursor protein (APP) and presenilin 1 (PS1) are used, which develop age-dependent amyloid-beta plaques.[5]
-
Vascular Cognitive Impairment (Chronic Cerebral Hypoperfusion model): Rats are subjected to bilateral common carotid artery occlusion to induce chronic cerebral hypoperfusion.
-
-
Behavioral Tests:
-
Rota-rod Test (for motor coordination): Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Morris Water Maze (for learning and memory): Rats are trained to find a hidden platform in a circular pool of water. Escape latency and path length are measured.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathways of this compound and Isobavachalcone.
Caption: General experimental workflow for neuroprotective studies.
Conclusion
Both this compound and Isobavachalcone are promising neuroprotective agents with multifaceted mechanisms of action. While this compound shows particular promise in the context of ischemic stroke and vascular cognitive impairment through its effects on parthanatos and specific inflammatory pathways, Isobavachalcone demonstrates broader applicability across Alzheimer's and Parkinson's disease models, targeting fundamental processes like neuroinflammation and protein clearance.
The lack of direct comparative studies necessitates further research to definitively establish the relative potency and therapeutic potential of these two compounds. Future head-to-head studies employing standardized models and a comprehensive panel of neuroprotective endpoints will be crucial for guiding the development of these chalcones into effective therapies for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates ischemic stroke injury by inhibiting parthanatos and promoting SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on mammalian and non-mammalian animal models for biomarker development in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4'-O-Methylbavachalcone and Resveratrol: An In-depth Guide for Researchers
In the realm of natural compounds with therapeutic potential, both 4'-O-Methylbavachalcone, a prenylated chalcone, and resveratrol, a well-studied stilbenoid, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive, head-to-head comparison of these two molecules, focusing on their physicochemical properties, antioxidant and anti-inflammatory activities, and their underlying mechanisms of action. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound and resveratrol.
| Property | This compound | Resveratrol |
| Chemical Structure | (E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
| Molecular Formula | C₂₂H₂₄O₄ | C₁₄H₁₂O₃ |
| Molecular Weight | 352.4 g/mol | 228.25 g/mol [1] |
| Solubility | Insoluble in water, soluble in organic solvents. | Slightly soluble in water (3 mg/100 mL), soluble in ethanol and other organic solvents.[1][2] |
| LogP | Not available | 3.10[1] |
| Physical Appearance | Not available | White to light yellow powder.[3] |
Antioxidant Activity
The ability of a compound to neutralize reactive oxygen species (ROS) is a key indicator of its potential to mitigate oxidative stress-related pathologies. While direct comparative studies are limited, the antioxidant capacities of both compounds have been investigated using various assays.
| Assay | This compound (Inferred) | Resveratrol |
| DPPH Radical Scavenging Activity (IC₅₀) | Expected to be potent, similar to other hydroxylated chalcones. | ~25-100 µM (Varies with assay conditions) |
| ABTS Radical Scavenging Activity (IC₅₀) | Expected to be potent, similar to other hydroxylated chalcones. | ~5-50 µM (Varies with assay conditions) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Create serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or test tubes, add a specific volume of each concentration of the test compound.
-
Add a fixed volume of the DPPH solution to each well/tube and mix thoroughly.
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.
-
Procedure:
-
Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds.
-
Add a small volume of each dilution to a specific volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A control containing the solvent and the ABTS•+ solution is also measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Anti-inflammatory Activity
Both this compound and resveratrol have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.
Disclaimer: Direct experimental data for the anti-inflammatory activity of this compound is limited. The data presented below is based on studies of related chalcones and general knowledge of their anti-inflammatory potential.
| Assay/Target | This compound (Inferred/Limited Data) | Resveratrol |
| Inhibition of Nitric Oxide (NO) Production (IC₅₀) | Potent inhibition expected in LPS-stimulated macrophages. | ~5-20 µM in LPS-stimulated RAW 264.7 cells.[4] |
| Inhibition of COX-2 Expression | Likely inhibits COX-2 expression. | Inhibits COX-2 expression.[5] |
| Inhibition of iNOS Expression | Likely inhibits iNOS expression. | Inhibits iNOS expression.[4] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.
-
Mechanisms of Action: Nrf2 and NF-κB Signaling Pathways
Both this compound and resveratrol exert their antioxidant and anti-inflammatory effects by modulating critical cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
This compound: Chalcones, as a class of compounds, are known to be potent activators of the Nrf2 pathway.[6][7] The α,β-unsaturated carbonyl group in their structure can react with cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Resveratrol: Resveratrol has been shown to potentiate Nrf2 signaling, potentially by blocking Keap1.[8][9] This activation leads to an increase in the expression of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and HO-1, thereby enhancing the cellular antioxidant defense.[9]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response.
-
This compound: Chalcones have been shown to inhibit the NF-κB signaling pathway. They can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.
-
Resveratrol: Resveratrol effectively suppresses NF-κB signaling by inhibiting the activities of NF-κB and IκB kinase (IKK). It can reduce the transcriptional activity of the p65 subunit of NF-κB and inhibit the degradation of IκBα, thereby blocking the inflammatory cascade.
Conclusion
Both this compound and resveratrol exhibit promising antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways. Resveratrol is a well-characterized compound with a substantial body of evidence supporting its biological activities. While this compound shows significant potential based on the activities of related chalcones, further direct experimental investigation is warranted to fully elucidate its efficacy and mechanism of action. This guide provides a foundational comparison to aid researchers in navigating the current landscape of these two intriguing natural products. Future studies directly comparing these two compounds under standardized experimental conditions will be invaluable for determining their relative therapeutic potential.
References
- 1. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. josorge.com [josorge.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 7. Antioxidant and anti-inflammatory related activities of selected synthetic chalcones: structure-activity relationship studies using computational tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Effects of 4'-O-Methylbavachalcone and Related Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported preclinical effects of 4'-O-Methylbavachalcone and its close structural analogs, bavachalcone and isobavachalcone. While direct studies on the inter-laboratory reproducibility of this compound's effects are not publicly available, this document compiles and compares quantitative data, experimental protocols, and signaling pathways from various published studies. This allows for an objective assessment of the consistency of findings across different research settings and methodologies.
Data Presentation: A Comparative Look at In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of bavachalcone and isobavachalcone against various cancer cell lines as reported in different studies. These values offer a quantitative measure of the compounds' cytotoxic or anti-proliferative effects. Variations in IC50 values can be attributed to differences in experimental protocols, cell line maintenance, and reagent sources.
Table 1: Comparative Anti-proliferative Activity (IC50) of Isobavachalcone in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Laboratory/Study Reference |
| LoVo | ~35 | 24h | Arabian Journal of Chemistry[1] |
| HCT116 | 75.48 | 24h | Li et al., (cited in[1]) |
| SW480 | 44.07 | 24h | Li et al., (cited in[1]) |
Table 2: Comparative Anti-proliferative Activity (IC50) of Isobavachalcone in Triple-Negative Breast Cancer
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Laboratory/Study Reference |
| MDA-MB-231 | 21.45 | 15.15 | 8.53 | Molecules[2] |
Table 3: Comparative Anti-proliferative Activity (IC50) of Various Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Laboratory/Study Reference |
| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 | 0.11 | Molecules[3] |
| 4-Anilinoquinolinylchalcone (4d) | MDA-MB-231 | 0.18 | Molecules[3] |
| Licochalcone-A | MG63 | 10.4 | Molecules[4] |
| Chalcone Derivative 1q | MG63 | 10.6 | Molecules[4] |
Experimental Protocols: Methodologies for Assessing Chalcone Activity
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methods. Below are detailed protocols for key experiments commonly used to evaluate the anti-inflammatory, anti-cancer, and neuroprotective effects of chalcones.
Assessment of Anti-Inflammatory Activity
Objective: To determine the effect of a chalcone derivative on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
Cell Culture and Treatment:
-
RAW 264.7 macrophages or BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the chalcone derivative for 1-2 hours.
-
Inflammation is induced by adding LPS (1 µg/mL) and incubating for an additional 22-24 hours[5][6].
Nitric Oxide (NO) Production Assay (Griess Test):
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA):
-
Culture supernatants are collected as described above.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions[5].
Assessment of Anti-Cancer Activity
Objective: To evaluate the cytotoxic and anti-proliferative effects of a chalcone derivative on cancer cell lines.
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., MDA-MB-231, LoVo) in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the chalcone derivative for 24, 48, and 72 hours[2].
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the chalcone derivative at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[7].
Assessment of Neuroprotective Activity
Objective: To determine the protective effects of a chalcone derivative against neurotoxicity in a neuronal cell model.
Cell Culture and Induction of Neurotoxicity:
-
SH-SY5Y human neuroblastoma cells are commonly used.
-
Cells are pre-treated with the chalcone derivative for 1-3 hours.
-
Neurotoxicity is induced by exposing the cells to a neurotoxin such as methylglyoxal (MG) or hydrogen peroxide (H2O2) for an additional 24 hours[8].
Western Blot Analysis for Signaling Proteins:
-
After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C[2][9].
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system[10].
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by chalcone derivatives and a general experimental workflow.
References
- 1. Isobavachalcone induces apoptosis of colorectal cancer cells mediated by interaction with survivin: Experimental and theoretical analyses - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Molecular Targets of 4'-O-Methylbavachalcone: A Proposed Framework for Cross-Validation Using Knockout Models
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the putative biological targets of 4'-O-Methylbavachalcone, a promising chalcone with therapeutic potential. While direct knockout validation studies for this specific compound are not yet published, this document outlines a robust experimental strategy based on the known mechanisms of structurally related compounds, particularly the inhibition of the AKT/GSK-3β/β-catenin signaling pathway.
Introduction to this compound and its Putative Targets
This compound belongs to the chalcone family of compounds, which are precursors to flavonoids and are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Structurally similar compounds, such as Isobavachalcone (IBC), have been shown to exert their effects by modulating key cellular signaling pathways.[3][4][5] Notably, IBC has been demonstrated to inhibit cell proliferation and induce apoptosis in colorectal cancer cells by suppressing the AKT/GSK-3β/β-catenin pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.[6][7]
Based on this evidence, the AKT/GSK-3β/β-catenin signaling cascade is a primary putative target for this compound. This guide details a systematic approach to validate this hypothesis using CRISPR-Cas9-mediated knockout models.
Proposed Experimental Workflow for Target Validation
The following workflow is proposed to systematically validate the role of the AKT/GSK-3β/β-catenin pathway in mediating the effects of this compound.
Data Presentation: Comparative Analysis of Wild-Type vs. Knockout Models
The following tables are structured to present the expected quantitative data from the proposed experiments, comparing the effects of this compound on wild-type (WT) and target-knockout (KO) cancer cell lines.
Table 1: Comparative Cell Viability (IC50) Data
| Cell Line | Target Gene | This compound IC50 (µM) | Fold Change in Resistance (KO vs. WT) |
| Cancer Cell Line A (WT) | - | 15.2 ± 1.8 | - |
| Cancer Cell Line A (CTNNB1 KO) | β-catenin | 48.5 ± 3.5 | 3.2 |
| Cancer Cell Line A (AKT1 KO) | AKT1 | 42.1 ± 2.9 | 2.8 |
| Cancer Cell Line A (GSK3B KO) | GSK-3β | 39.8 ± 3.1 | 2.6 |
Data are hypothetical and represent expected outcomes.
Table 2: Comparative Apoptosis Analysis
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| WT | Vehicle Control | 5.1 ± 0.8 |
| WT | This compound (15 µM) | 35.4 ± 2.5 |
| CTNNB1 KO | Vehicle Control | 5.5 ± 0.9 |
| CTNNB1 KO | This compound (15 µM) | 12.3 ± 1.5 |
Data are hypothetical and represent expected outcomes.
Table 3: Comparative Analysis of Protein Expression by Western Blot
| Cell Line | Treatment | p-AKT (Ser473) | p-GSK-3β (Ser9) | Total β-catenin |
| WT | Vehicle | 1.00 | 1.00 | 1.00 |
| WT | This compound | 0.35 | 0.41 | 0.28 |
| AKT1 KO | Vehicle | N/A | 1.02 | 0.98 |
| AKT1 KO | This compound | N/A | 0.95 | 0.91 |
Values represent relative band intensity normalized to a loading control and then to the WT Vehicle. Data are hypothetical.
Visualization of the Putative Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound through the inhibition of the AKT/GSK-3β/β-catenin signaling pathway.
Detailed Experimental Protocols
Generation of Knockout Cell Lines using CRISPR-Cas9
-
sgRNA Design and Synthesis: Design at least two unique sgRNAs targeting an early exon of the gene of interest (e.g., CTNNB1, AKT1, GSK3B) using a validated online tool. Synthesize the sgRNAs and clone them into a suitable Cas9 expression vector.
-
Transfection: Transfect the chosen cancer cell line (e.g., HEK293T, HCT116) with the sgRNA/Cas9 plasmid using a lipid-based transfection reagent or electroporation.
-
Single-Cell Cloning: Two days post-transfection, isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expansion and Validation: Expand the resulting clones. Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels). Confirm the absence of the target protein via Western blotting.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.
Western Blotting
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
This guide outlines a clear and comprehensive strategy for the cross-validation of this compound's targets, with a primary focus on the AKT/GSK-3β/β-catenin pathway. The use of knockout models provides a definitive approach to establish a causal link between the compound's activity and its molecular targets. The successful execution of these proposed experiments will be crucial in advancing our understanding of this compound's mechanism of action and will provide a solid foundation for its further development as a therapeutic agent.
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential: 4'-O-Methylbavachalcone versus Vitamin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 4'-O-Methylbavachalcone and the well-established antioxidant, Vitamin E. While direct comparative studies on the antioxidant capacity of this compound are limited in current scientific literature, this document synthesizes available data for Vitamin E and related chalcone compounds to offer a scientifically grounded perspective. This guide is intended to support researchers and drug development professionals in understanding the potential antioxidant properties of this compound in the context of a benchmark antioxidant.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions. This activity is often quantified using various in vitro assays, with lower IC50 values or higher Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values indicating greater antioxidant potential.
Disclaimer: The following table presents available quantitative data for Vitamin E and related chalcone compounds. Direct experimental data for this compound was not found in the reviewed literature. The data for related chalcones is provided for contextual understanding of this class of compounds. Comparisons between different studies should be made with caution due to potential variations in experimental conditions.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Vitamin E (α-tocopherol) | 42.86 µg/mL | Data Not Available | 1,293 | [1][2] |
| Related Chalcone: Isobavachalcone | Broad antioxidative activities noted, but specific IC50 not provided. | Broad antioxidative activities noted, but specific TEAC not provided. | Data Not Available | [3] |
| Related Chalcone: Bavachalcone | Potent inducer of apoptosis, antioxidant properties suggested. | Data Not Available | Data Not Available | [4] |
Mechanism of Antioxidant Action
Vitamin E , a lipid-soluble antioxidant, is a potent chain-breaking antioxidant that protects cell membranes from lipid peroxidation[2]. It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation. The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C.
This compound , as a chalcone, is expected to exert its antioxidant effects through various mechanisms. Chalcones, in general, can act as free radical scavengers by donating a hydrogen atom or an electron. The antioxidant activity of chalcones is often attributed to the presence and position of hydroxyl groups on their aromatic rings. While this compound has a methoxy group at the 4'-position, which may influence its antioxidant capacity compared to its hydroxylated counterparts, it is part of a class of compounds from Psoralea corylifolia that have demonstrated broad antioxidative activities[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Vitamin E, Ascorbic Acid).
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.
Procedure:
-
Prepare the ABTS•+ radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH). The antioxidant's capacity is quantified by comparing its protective effect to that of a standard antioxidant, typically Trolox.
Procedure:
-
Prepare a working solution of the fluorescent probe in a suitable buffer.
-
Prepare various concentrations of the test compound and Trolox standards.
-
In a multi-well plate, add the fluorescent probe solution to wells containing the test compound, Trolox standards, or a blank (buffer only).
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader.
-
The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample and standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the test sample is determined by interpolating its net AUC on the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a general workflow for an in vitro antioxidant assay.
Caption: Nrf2-ARE Signaling Pathway in Antioxidant Response.
Caption: General Workflow of an In Vitro Antioxidant Assay.
References
In Vivo Validation of 4'-O-Methylbavachalcone's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of 4'-O-Methylbavachalcone, a naturally derived chalcone, against established alternatives in key preclinical models of inflammation and cancer. Due to the limited availability of direct head-to-head comparative studies involving this compound, this document synthesizes data from individual in vivo studies to offer a broader perspective on its potential efficacy. The experimental data presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents.
Executive Summary
This compound has demonstrated noteworthy anti-inflammatory properties in in vivo models. While direct comparative data is limited, its performance in the carrageenan-induced paw edema model suggests a significant reduction in inflammation. In the realm of oncology, the broader class of chalcones has shown promise in preclinical cancer models, though specific in vivo data for this compound in xenograft models is not yet widely published. This guide presents available data for this compound alongside data for standard reference compounds, such as dexamethasone for inflammation and cisplatin for cancer, to provide a contextual performance benchmark. The underlying mechanisms of action for chalcones often involve the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in both inflammation and cancer progression.
Data Presentation
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The following table summarizes the available data for this compound and compares it with the well-established anti-inflammatory drug, dexamethasone.
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Reference |
| This compound | 10 mg/kg | Wistar Rats | 48.6 | [1] |
| Dexamethasone | 10 mg/kg | Rats | Significant Reduction | [2][3][4] |
Note: The data for this compound and Dexamethasone are from separate studies and are not a direct head-to-head comparison.
Anti-cancer Activity: Xenograft Tumor Models
| Compound | Dose | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Cisplatin | 0.3 mg/kg | Nude Mice (Oral Squamous Carcinoma) | 28 | [5] |
| Cisplatin | 0.45 mg/kg | Nude Mice (Oral Squamous Carcinoma) | 47 | [5] |
| Cisplatin | 0.9 mg/kg | Nude Mice (Oral Squamous Carcinoma) | 86 | [5] |
| Cisplatin | 2 mg/kg | Nude Mice (Ovarian Cancer) | Significant | [6] |
| Cisplatin | 3.0 mg/kg | Mice (Small Cell Lung Cancer) | Significant | [7] |
Anti-inflammatory Activity: LPS-Induced Acute Lung Injury
The lipopolysaccharide (LPS)-induced acute lung injury (ALI) model is a well-established in vivo model to study the pathogenesis of ALI and to evaluate potential therapeutic interventions. While specific data for this compound in this model is not available, the following table provides data for Licochalcone A, a related chalcone, as a reference.
| Compound | Dose | Animal Model | Key Findings | Reference |
| Licochalcone A | Not Specified | Mice | Alleviated ALI, reduced immunocyte infiltration, suppressed TLR4 pathway activation and inflammatory cytokine induction. | [8][9] |
Experimental Protocols
Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animal Model: Male Wistar rats (180-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Animal Model: Immunocompromised mice (e.g., nude mice).
Procedure:
-
Human cancer cells (e.g., SKOV3 ovarian cancer cells) are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound (e.g., Cisplatin) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.[6][10]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
Objective: To evaluate the protective effect of a test compound against acute lung inflammation.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Mice are anesthetized.
-
A single intratracheal instillation of LPS (e.g., 5 mg/kg) in saline is administered to induce lung injury.
-
The test compound or vehicle is administered before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
-
At a specific time point after LPS administration (e.g., 24 hours), mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and protein concentration.
-
Lung tissues are collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).[11][12]
Mandatory Visualization
Signaling Pathway Diagrams
The therapeutic effects of chalcones are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in inflammatory diseases and cancer. The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Caption: Postulated inhibitory effects of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: A generalized workflow for in vivo validation of a therapeutic compound.
References
- 1. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Licochalcone A protects against LPS-induced inflammation and acute lung injury by directly binding with myeloid differentiation factor 2 (MD2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT3 Activation: 4'-O-Methylbavachalcone in Context with Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, by various compounds. While the primary focus is on 4'-O-Methylbavachalcone, this document also examines other known SIRT3 activators to offer a broader perspective on their relative performance. The information is compiled from publicly available experimental data to facilitate objective comparison and inform future research and development.
Introduction to SIRT3 and its Activation
Sirtuin 3 (SIRT3) is a critical regulator of mitochondrial function and cellular metabolism. As an NAD+-dependent deacetylase, it targets a wide array of mitochondrial proteins, influencing processes such as ATP production, reactive oxygen species (ROS) detoxification, and apoptosis.[1][2][3] The activation of SIRT3 is considered a promising therapeutic strategy for a range of conditions, including metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.[1][2] Consequently, the identification and characterization of potent and specific SIRT3 activators are of significant interest to the scientific community.
Comparative Analysis of SIRT3 Activators
This section presents a comparative analysis of SIRT3 activation by this compound and other known activators. The data, where available, is summarized to provide a quantitative comparison of their potency and efficacy.
Data Presentation
| Compound Class | Compound Name | EC50 (µM) | Fold Activation | Cell-Based Activity | Reference |
| Chalcone | This compound | Not Available | Not Available | Not Available | |
| Natural Product | Honokiol | Not Available | Not Available | Yes | [4][5] |
| Natural Product | Resveratrol | Not Available | Not Available | Yes | |
| Synthetic | 1,4-Dihydropyridine (Compound 3c) | Not Available | ~3.9-fold (at 100 µM) | Yes | [6][7] |
| Synthetic | 1,4-Dihydropyridine (Compound 3) | Not Available | ~2.7-fold (at 100 µM) | Yes | [6][7] |
| Synthetic | Amiodarone (ZINC03830212) | 3.25 | Not Available | Not Available | [1] |
| Synthetic | 7-hydroxy-3-(4'-methoxyphenyl)coumarin (C12) | Not Available | Not Available (Promotes deacetylation) | Not Available | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the study of SIRT3 activators.
In Vitro Fluorometric SIRT3 Activity Assay
This assay is a common method for screening and characterizing SIRT3 activators and inhibitors.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT3. The deacetylated peptide is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or MnSOD sequence)
-
NAD+
-
Developer enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the SIRT3 enzyme solution in assay buffer.
-
Prepare the substrate/NAD+ solution by mixing the fluorogenic peptide substrate and NAD+ in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (a known SIRT3 activator).
-
Add the SIRT3 enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate/NAD+ solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent activation relative to the vehicle control. EC50 values can be determined by plotting the percent activation against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Based SIRT3 Target Engagement Assay
This type of assay confirms that a compound can activate SIRT3 within a cellular context by measuring the deacetylation of a known SIRT3 target.
Principle: Cells are treated with the test compound, and the acetylation status of a specific mitochondrial protein, such as Manganese Superoxide Dismutase (MnSOD) at lysine 122 (K122) or glutamate dehydrogenase (GDH), is assessed by Western blotting using an acetyl-lysine specific antibody. A decrease in the acetylation signal indicates SIRT3 activation.
Materials:
-
Cell line (e.g., HEK293T, MDA-MB-231)
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetylated-MnSOD (K122), anti-total MnSOD, anti-GDH, anti-actin or other loading control.
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 4-24 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the acetylated SIRT3 target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the SIRT3 target and a loading control to normalize the data.
-
Quantify the band intensities to determine the relative change in acetylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SIRT3 activation and its downstream effects is essential for a comprehensive understanding.
References
- 1. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activation of SIRT3 Modulates the Response of Cancer Cells to Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy | MDPI [mdpi.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of PARP-1 Inhibition: A Case Study of 4'-O-Methylbavachalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) by a novel compound, using 4'-O-Methylbavachalcone as a hypothetical candidate. While established PARP-1 inhibitors have become a cornerstone in the treatment of specific cancers, particularly those with deficiencies in homologous recombination repair, the validation of new chemical entities requires a rigorous and systematic approach. To date, there is no direct scientific evidence confirming the inhibition of PARP-1 by this compound. This guide, therefore, serves a dual purpose: to objectively compare the performance of well-characterized PARP-1 inhibitors and to outline the necessary experimental workflow to investigate a new compound's potential as a PARP-1 inhibitor.
Introduction to PARP-1 and Its Inhibition
PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP-1's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to a synthetic lethality-based cell death.
A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-1-DNA complex. This trapped complex is a physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the mere inhibition of PARP-1's enzymatic function.
Profile of this compound
This compound is a natural chalcone. While direct PARP-1 inhibitory activity has not been reported, other structurally related chalcones have been shown to possess anticancer properties. For instance, bavachalcone has been found to induce apoptosis and autophagy in liver cancer cells, and another related chalcone glycoside has been shown to induce G1 cell cycle arrest and apoptosis in neuroblastoma cells[1][2]. These findings suggest that chalcone scaffolds can exhibit cytotoxic effects on cancer cells through various mechanisms, which may or may not involve PARP-1.
Comparative Analysis of Established PARP-1 Inhibitors
To provide a benchmark for any potential new inhibitor, the following table summarizes the quantitative data for three well-characterized PARP-1 inhibitors: Olaparib, a first-in-class approved inhibitor; Talazoparib, known for its high PARP trapping potency; and Saruparib, a next-generation PARP-1 selective inhibitor.
| Parameter | Olaparib | Talazoparib | Saruparib (AZD5305) | This compound |
| PARP-1 IC50 | ~1-5 nM[3][4] | ~0.57 nM[3][5][6] | ~3 nM (in cells)[3] | Data not available |
| PARP-2 IC50 | ~1 nM[3][4] | Data not available, but known to inhibit PARP-2 | Data not available, but highly selective for PARP-1 | Data not available |
| PARP Trapping Potency | Moderate | High (most potent among approved inhibitors)[6] | Potent PARP-1 trapper[7] | Data not available |
| Selectivity | PARP-1/2 dual inhibitor[3][4] | PARP-1/2 dual inhibitor[3][6] | Highly selective for PARP-1 over other PARPs[7][8][9] | Data not available |
| Approved Indications | Ovarian, Breast, Pancreatic, Prostate Cancer[7] | Breast Cancer[6][7] | Under clinical investigation[7][8][9] | Not applicable |
Experimental Protocols for Validating a Novel PARP-1 Inhibitor
The following section details the essential experimental protocols required to validate whether a compound like this compound acts as a PARP-1 inhibitor.
Workflow for Validating a Novel PARP-1 Inhibitor
Caption: A generalized workflow for the preclinical validation of a novel PARP-1 inhibitor.
PARP-1 Enzymatic Activity Assay
This assay directly measures the catalytic inhibition of the PARP-1 enzyme.
-
Principle: A colorimetric or fluorometric assay is used to quantify the amount of poly(ADP-ribose) (PAR) produced by recombinant PARP-1 in the presence of NAD+ and activated DNA. The reduction in PAR synthesis in the presence of the test compound is measured.
-
Protocol Outline:
-
Immobilize histone proteins (a PARP-1 substrate) on a 96-well plate.
-
Add recombinant human PARP-1 enzyme, activated DNA, and varying concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding a solution of biotinylated NAD+.
-
Incubate to allow for PAR synthesis.
-
Stop the reaction and wash the wells.
-
Add streptavidin-HRP to detect the incorporated biotinylated PAR.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
-
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to stabilize the PARP-1-DNA complex.
-
Principle: A fluorescence polarization (FP) assay is commonly used. A small, fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low FP. When PARP-1 binds to this DNA, the larger complex tumbles more slowly, increasing the FP. In the presence of NAD+, PARP-1 auto-poly(ADP-ribosyl)ates itself and dissociates from the DNA, causing the FP to decrease. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.
-
Protocol Outline:
-
In a 384-well plate, combine recombinant PARP-1, a fluorescently labeled DNA oligonucleotide, and serial dilutions of the test compound.
-
Incubate to allow for binding.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate to allow for PARP-1 dissociation in the absence of a trapping agent.
-
Measure the fluorescence polarization using a plate reader.
-
The increase in FP signal is proportional to the trapping efficiency.
-
Cellular PAR Level Measurement (Western Blot)
This assay confirms that the inhibitor can block PARP-1 activity within a cellular context.
-
Principle: Cells are treated with a DNA damaging agent to activate PARP-1, with and without the test compound. The levels of PAR are then measured by Western blot.
-
Protocol Outline:
-
Culture a relevant cell line (e.g., HeLa or a cancer cell line of interest).
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Induce DNA damage (e.g., with H₂O₂ or MMS) to stimulate PARP-1 activity.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PAR.
-
Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate. A reduction in the PAR signal indicates cellular PARP inhibition.
-
Cell Viability Assay in BRCA-Deficient Cells
This assay tests the principle of synthetic lethality.
-
Principle: The viability of a BRCA-deficient cancer cell line (e.g., SUM149PT, CAPAN-1) is compared to a BRCA-proficient cell line after treatment with the test compound. A potent PARP inhibitor should selectively kill the BRCA-deficient cells.
-
Protocol Outline:
-
Seed both BRCA-deficient and BRCA-proficient cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound for 72-96 hours.
-
Assess cell viability using an MTS or MTT assay, which measures mitochondrial metabolic activity.
-
Add the MTS/MTT reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 for each cell line and compare the selective toxicity.
-
Apoptosis Detection by PARP Cleavage
This assay determines if the cell death induced by the compound is due to apoptosis.
-
Principle: During apoptosis, caspases cleave full-length PARP-1 (116 kDa) into an 89 kDa fragment. This cleavage is a hallmark of apoptosis and can be detected by Western blot.
-
Protocol Outline:
-
Treat a sensitive cell line with the test compound for 24-48 hours. Include a known apoptosis inducer (e.g., etoposide) as a positive control.
-
Prepare cell lysates as described for the cellular PAR level assay.
-
Perform Western blotting using an antibody that detects both full-length and cleaved PARP-1.
-
An increase in the 89 kDa band indicates the induction of apoptosis.
-
Signaling Pathway Analysis
PARP-1 Signaling in DNA Repair and the Effect of Inhibition
Caption: The principle of synthetic lethality in HR-deficient cells treated with a PARP inhibitor.
Logical Comparison of this compound and a Validated PARP-1 Inhibitor
Caption: A logical diagram comparing the known mechanism of PARP-1 inhibitors with the reported effects of related chalcones.
Conclusion
The validation of a novel PARP-1 inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays that confirm direct enzyme interaction to cellular and in vivo models that demonstrate a relevant therapeutic effect. While this compound belongs to a class of compounds with demonstrated anticancer activities, there is currently no evidence to support its function as a PARP-1 inhibitor. The experimental protocols and comparative data presented in this guide provide a clear roadmap for researchers to rigorously test this hypothesis and to characterize the mechanism of action of any new potential anticancer agent. Objective, data-driven comparison against established drugs like Olaparib, Talazoparib, and Saruparib is crucial for the advancement of novel cancer therapeutics.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
A Side-by-Side Analysis of 4'-O-Methylbavachalcone and Other Bioactive Compounds from Psoralea corylifolia
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a comparative analysis of the biological activities of 4'-O-Methylbavachalcone and other prominent compounds isolated from the medicinal plant Psoralea corylifolia. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting a side-by-side comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are also included to facilitate further investigation.
Introduction to Psoralea corylifolia Compounds
Psoralea corylifolia, commonly known as Babchi, is a plant rich in a diverse array of phytochemicals with a long history of use in traditional medicine.[1] Among its most studied constituents are flavonoids, coumarins, and meroterpenes, which have demonstrated a broad spectrum of pharmacological effects.[1] This guide focuses on a comparative analysis of this compound against other key compounds from this plant, including Bavachalcone, Isobavachalcone, Psoralen, Angelicin, and Bakuchiol.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of these compounds. This allows for a direct comparison of their potency across different biological assays.
Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| This compound | - | - | Data not available | |
| Bavachalcone | Data not available | - | Data not available | |
| Isobavachalcone | OVCAR-8 | Ovarian Cancer | 7.92 | [2] |
| HCT116 | Colorectal Cancer | 75.48 | [3] | |
| SW480 | Colorectal Cancer | 44.07 | [3] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 (24h), 15.15 (48h), 8.53 (72h) | ||
| Psoralen | K562 | Leukemia | 24.4 (µg/mL) | [4] |
| KB | Oral Carcinoma | 88.1 (µg/mL) | [4] | |
| KBv200 | Multidrug-Resistant Oral Carcinoma | 86.6 (µg/mL) | [4] | |
| K562/ADM | Multidrug-Resistant Leukemia | 62.6 (µg/mL) | [4] | |
| Angelicin (Isopsoralen) | MHV-68 infected cells | - | 28.95 | [5] |
| SH-SY5Y | Neuroblastoma | 49.56 (48h) | ||
| KB | Oral Carcinoma | 61.9 (µg/mL) | [4] | |
| KBv200 | Multidrug-Resistant Oral Carcinoma | 49.4 (µg/mL) | [4] | |
| K562 | Leukemia | 49.6 (µg/mL) | [4] | |
| K562/ADM | Multidrug-Resistant Leukemia | 72.0 (µg/mL) | [4] | |
| Bakuchiol | A549 | Lung Adenocarcinoma | 9.58 (72h) | [6] |
| MCF-7 | Breast Carcinoma | 12.1 (24h), 9.3 (72h) | [7] | |
| MDA-MB-231 | Breast Cancer | 13.1 (24h), 8.9 (72h) | [7] |
Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| This compound | - | Data not available | |
| Bavachalcone | - | Data not available | |
| Isobavachalcone | Staphylococcus aureus (MSSA) | 1.56 | [8][9][10][11] |
| Staphylococcus aureus (MRSA) | 3.12 | [8][9][10][11] | |
| Mycobacterium tuberculosis | 64 | [8][9][10][11] | |
| Psoralen | Porphyromonas gingivalis | 6.25 | [12] |
| Angelicin | Porphyromonas gingivalis | 3.125 | [12] |
| Bakuchiol | Staphylococcus aureus | 2 | [13] |
| Streptococcus mutans | 1-4 | [14][15] | |
| Candida albicans | 1.5 | [16] |
Anti-inflammatory Activity
This table summarizes the observed anti-inflammatory effects of the compounds. Direct IC₅₀ values for inhibition of inflammatory mediators are often not available in a standardized format.
| Compound | Assay/Model | Effect | Reference(s) |
| This compound | - | Data not available | |
| Bavachalcone | - | Data not available | |
| Isobavachalcone | LPS-stimulated macrophages | Inhibition of NF-κB and MAPK pathways | [17] |
| Psoralen | LPS-stimulated macrophages | Inhibition of NF-κB and MAPK pathways | [5] |
| Angelicin | LPS-stimulated macrophages | Inhibition of NF-κB and MAPK pathways | [5] |
| Bakuchiol | LPS-stimulated macrophages | Inhibition of NO and PGE₂ production | [18] |
| LPS-injected mice | Suppression of TNF-α and IL-6 | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Logical Relationships
The biological activities of these compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by these Psoralea corylifolia compounds.
Experimental Workflow for Cytotoxicity and Western Blot Analysis
Isobavachalcone's Inhibition of Pro-inflammatory Pathways
Isobavachalcone has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[17]
Anticancer Signaling Pathways Modulated by Chalcones
Chalcones, including isobavachalcone, often exhibit anticancer activity by modulating critical cell survival and proliferation pathways like the PI3K/Akt/mTOR pathway.
Conclusion
The compounds isolated from Psoralea corylifolia exhibit a remarkable range of biological activities, making them promising candidates for further drug development. While significant data exists for isobavachalcone, psoralen, angelicin, and bakuchiol, there is a notable lack of quantitative data for this compound in the public domain. This highlights a critical area for future research. The provided comparative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers to build upon, enabling a more targeted and efficient investigation into the therapeutic potential of these valuable natural products. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to conduct direct comparative studies to better understand its therapeutic potential relative to other Psoralea corylifolia compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-tumor effects of bakuchiol, an analogue of resveratrol, on human lung adenocarcinoma A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]
- 12. New Application of Psoralen and Angelicin on Periodontitis With Anti-bacterial, Anti-inflammatory, and Osteogenesis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimicrobial activities of bakuchiol against oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. benchchem.com [benchchem.com]
- 18. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4'-O-Methylbavachalcone
Disclaimer: The toxicological properties of 4'-O-Methylbavachalcone have not been thoroughly investigated. This guide is based on best practices for handling novel chemical compounds and data from structurally similar chalcones. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and conduct a thorough risk assessment before beginning any work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] Engineering controls, such as a chemical fume hood, should be the primary line of defense, supplemented by the equipment detailed below.[1]
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1] |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved lab coat, fully buttoned, is required. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[2][3] Double-gloving is advised.[1] Inspect gloves for any signs of degradation before use and discard them immediately if contamination is suspected.[1][3] |
| Respiratory | NIOSH-Approved Respirator | Required if handling the solid outside of a chemical fume hood or if dust generation is likely. A minimum of an N95-rated respirator should be used.[1] Proper fit testing and training are necessary. |
Operational Plan: Handling, Storage, and Disposal
Strict adherence to the following procedures is vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
1. Pre-Handling Preparation
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Assemble Materials: Before handling the compound, gather all necessary equipment, including spatulas, weigh paper/boats, glassware, solvents, and designated waste containers.[1]
-
Verify Safety Equipment: Ensure that a calibrated and operational eyewash station and safety shower are readily accessible and unobstructed.[1]
2. Handling Procedures
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.[1]
-
Weighing: To minimize dust generation, carefully weigh the desired amount of the compound on weigh paper or in a weigh boat.[1] Use a spatula to gently transfer the solid.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]
3. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Incompatibilities: Store away from strong oxidizing agents.[2][5]
4. Spill Management
-
Minor Spills: For small spills of the solid, remove all ignition sources.[3] Use dry clean-up procedures to avoid generating dust.[3] Place the collected material in a suitable, labeled container for waste disposal.[3]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[3]
5. Disposal Plan Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused compound, contaminated weigh boats, gloves, and other disposable materials in a dedicated, sealed, and chemically-resistant container.[1][4] Label the container as "Hazardous Waste: Organic Solid" with the full chemical name.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's EHS-approved hazardous waste disposal program.[4] Do not pour any waste down the drain.[2]
Workflow for Handling this compound
Caption: A workflow diagram outlining the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
